molecular formula C7H7ClN2O3 B13477126 Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Cat. No.: B13477126
M. Wt: 202.59 g/mol
InChI Key: DJVMKDYVNITHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-3-methoxypyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-3-methoxypyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-3-methoxypyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVMKDYVNITHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyrazine-2-Carboxylate Scaffolds in Drug Discovery: A Technical Guide to C3-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in chemical databases that can derail a discovery program. A classic example is the conflation of the 3-methoxy and 3-methyl pyrazine-2-carboxylate scaffolds. While the nominal request references CAS 1166831-45-3 as the methoxy derivative, rigorous structural validation identifies this CAS as Methyl 6-chloro-3-methylpyrazine-2-carboxylate [1]. The true methoxy analog is registered under CAS 21874-55-5 [2].

In this whitepaper, I will analyze both scaffolds. Their divergent electronic profiles dictate their utility in modern drug design, particularly in synthesizing DNA polymerase theta (PolQ) inhibitors for oncology applications [3]. This guide provides a self-validating framework for utilizing these building blocks, ensuring high-fidelity synthetic outcomes.

Physicochemical Profiling & Structural Causality

The choice between a 3-methoxy and a 3-methyl substituent is not merely structural; it fundamentally alters the reactivity and target-binding profile of the molecule. The methoxy group acts as an electron-donating group via resonance, which subtly modulates the electrophilicity of the C6 position. Furthermore, the methoxy oxygen serves as a critical hydrogen-bond acceptor in kinase and polymerase active sites—an interaction entirely absent in the methyl analog.

Table 1: Physicochemical Comparison of C3-Substituted Pyrazines
PropertyMethyl 6-chloro-3-methoxypyrazine-2-carboxylateMethyl 6-chloro-3-methylpyrazine-2-carboxylate
CAS Number 21874-55-51166831-45-3
Molecular Formula C7H7ClN2O3C7H7ClN2O2
Molecular Weight 202.60 g/mol 186.60 g/mol
C3 Substituent -OCH₃ (Methoxy)-CH₃ (Methyl)
Electronic Effect Resonance electron-donating (+M)Inductive electron-donating (+I)
H-Bond Acceptors 54
Primary Application PolQ Inhibitors (Oncology) [3]mGluR2 Modulators (Neurology) [1]

Mechanistic Pathway: PolQ Inhibition & Synthetic Lethality

The 3-methoxypyrazine scaffold (CAS 21874-55-5) has recently emerged as a privileged core for developing semi-saturated bicyclic derivatives that inhibit DNA polymerase theta (PolQ) [3]. In BRCA-deficient cancers, homologous recombination (HR) is impaired, making the cells hyper-dependent on the PolQ-mediated Theta-Mediated End Joining (TMEJ) pathway for DNA repair. Inhibiting PolQ in this context triggers synthetic lethality.

PolQPathway DSB DNA Double-Strand Break HR Homologous Recombination (Deficient in BRCA-mut) DSB->HR Primary Repair TMEJ PolQ-Mediated Repair (TMEJ Pathway) DSB->TMEJ Backup Repair Death Synthetic Lethality (Tumor Cell Death) HR->Death Fails in BRCA-mut TMEJ->Death When Inhibited Inhibitor Pyrazine Inhibitor Inhibitor->TMEJ Blocks Repair

Figure 1: Synthetic lethality mechanism of PolQ inhibitors in BRCA-deficient cells.

Self-Validating Experimental Protocols

A critical pitfall in pyrazine chemistry is the competitive hydrolysis of the C6-chloro moiety during ester saponification. To prevent this, the nucleophilic aromatic substitution (


) of the C6-chloro group must  be performed prior to ester hydrolysis.

G A Pyrazine Scaffold (CAS 21874-55-5) B C6-SNAr (Amine Addition) A->B Step 1 C Ester Hydrolysis (LiOH) B->C Step 2 D Amide Coupling (HATU/DIPEA) C->D Step 3 E PolQ Inhibitor (Lead Compound) D->E Final Step

Figure 2: Step-by-step synthetic workflow for pyrazine-derived PolQ inhibitors.

Table 2: Quantitative Data for Optimization at C6
NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
Primary AmineNMPDIPEA80485High nucleophilicity; clean conversion.
Secondary AmineNMPDIPEA100872Increased steric hindrance requires higher heat.
Aliphatic AlcoholDMFCs₂CO₃601265Competing ester transesterification observed.
Aryl ThiolDMFK₂CO₃25292High polarizability; rapid displacement at RT.
Chemoselective C6-Nucleophilic Aromatic Substitution ( )

Objective: Displace the C6-chloro group with an amine nucleophile while preserving the C2-methyl ester.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Reagent Addition: Add the amine nucleophile (1.2 eq, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated, preventing the amine nucleophile from protonating and losing its reactivity.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting material peak (

    
    ) is <2% relative to the product peak.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to remove the NMP solvent. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Mild Ester Saponification

Objective: Hydrolyze the C2-methyl ester to the corresponding carboxylic acid for subsequent amide coupling.

  • Setup: Dissolve the purified

    
     product from Protocol 3.1 (1.0 eq, 4.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (20 mL).
    
    • Causality: This specific solvent ratio ensures complete solubility of the organic substrate while providing a sufficient aqueous environment for the hydroxide ion.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 6.0 mmol) in one portion at 0 °C.

    • Causality: LiOH is milder than NaOH or KOH. The lithium ion coordinates with the pyrazine nitrogens, directing the hydroxide attack specifically to the ester carbonyl and minimizing side reactions.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (10 mL) and acidify to pH 3-4 using 1M HCl.

    • Causality: The pyrazine carboxylic acid is amphoteric; pH 3-4 ensures the carboxylic acid is protonated for organic extraction without over-protonating the pyrazine nitrogens.

  • Isolation: Extract with EtOAc (3 x 20 mL), dry, and concentrate to yield the final building block.

References

  • Source: WIPO (PCT)

Chemical structure and properties of methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.

A Versatile Bifunctional Scaffold for Heterocyclic Drug Discovery

Executive Summary

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS 21874-55-5 ) is a highly functionalized pyrazine intermediate used extensively in the synthesis of bioactive molecules, particularly kinase inhibitors and bicyclic heteroaromatic systems.[1][2][3][4][5] Its value lies in its orthogonal reactivity : it possesses three distinct reactive centers (C6-chlorine, C3-methoxy, and C2-ester) that can be manipulated sequentially to construct complex pharmacological agents. This guide details its physicochemical properties, synthetic pathways, and reactivity profile for researchers in drug development.

Chemical Identity & Physicochemical Profile

This compound is characterized by an electron-deficient pyrazine ring substituted with an ester, an alkoxy group, and a halogen. The specific arrangement of these groups dictates its unique reactivity, particularly the regioselectivity of nucleophilic attacks.

Table 1: Physicochemical Properties

PropertyDataNote
IUPAC Name Methyl 6-chloro-3-methoxypyrazine-2-carboxylate
CAS Number 21874-55-5 Confirmed Identifier
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
Appearance Light yellow solidCrystalline form
Melting Point 40–45 °CLow-melting solid [1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water
LogP (Predicted) ~1.2Lipophilic, suitable for membrane permeability
Synthetic Methodologies

The synthesis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate typically relies on regioselective nucleophilic aromatic substitution (


). The presence of the electron-withdrawing ester group at C2 activates the adjacent C3 position more strongly than the meta C6 position.
Primary Route: Regioselective Methoxylation

The most robust protocol involves the reaction of methyl 3,6-dichloropyrazine-2-carboxylate with sodium methoxide.

  • Precursor: Methyl 3,6-dichloropyrazine-2-carboxylate.

  • Reagent: Sodium methoxide (NaOMe) (1.0–1.1 equivalents).

  • Solvent: Methanol or THF/MeOH mixture.

  • Conditions: 0°C to Room Temperature (RT).

  • Mechanism: The nitrogen at N4 and the ester at C2 create a "cooperative activation" effect at C3, making it significantly more electrophilic than C6.

Synthesis Start Methyl 3,6-dichloropyrazine- 2-carboxylate Product Methyl 6-chloro-3-methoxy pyrazine-2-carboxylate Start->Product Major (Regioselective S_NAr) Byproduct Isomer (Minor) (6-methoxy-3-chloro) Start->Byproduct Trace (<5%) Reagent NaOMe (1.0 eq) MeOH, 0°C

Figure 1: Regioselective synthesis via nucleophilic aromatic substitution. The C3-Cl is displaced preferentially due to ortho-ester activation.

Reactivity Profile & Functionalization

The core utility of this scaffold is its ability to undergo divergent synthesis. Each functional group serves as a handle for specific chemical transformations.

A. C6-Chlorine: The Cross-Coupling Handle

The chlorine at C6 is activated for palladium-catalyzed cross-coupling reactions. It is less reactive than a C3-chlorine would be, but sufficient for standard methodologies.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) yields biaryl systems common in kinase inhibitors.

  • Finkelstein Reaction: Conversion to the 6-Iodo derivative (using NaI, HI) significantly enhances reactivity for difficult couplings [2].

  • 
    :  Displacement with amines or thiols requires forcing conditions (heat, microwave) unless the methoxy group is first converted to a stronger electron-withdrawing group.
    
B. C3-Methoxy: The Masked Lactam

The methoxy group is not just an inert substituent; it acts as a protected hydroxyl group.

  • Demethylation: Treatment with TMSI or HBr/AcOH converts the methoxy group to a hydroxyl, which tautomerizes to the pyrazin-3-one (lactam) . This is crucial for creating hydrogen-bond donor/acceptor motifs in drug binding pockets.

  • Displacement: Direct displacement of the methoxy group is difficult but possible with highly nucleophilic amines under microwave irradiation.

C. C2-Ester: The Carbonyl Anchor

The ester provides a handle for extending the carbon skeleton or forming heterocycles.

  • Amidation: Reaction with amines (direct or via saponification/coupling) yields amides.

  • Reduction: Reduction with DIBAL-H yields the aldehyde, a precursor for reductive aminations.

  • Cyclization: Reaction with hydrazines or diamines can fuse a second ring onto the pyrazine, forming pteridinones or pyrazino[2,3-d]pyridazines.

Reactivity Core Methyl 6-chloro- 3-methoxypyrazine- 2-carboxylate Suzuki 6-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Iodo 6-Iodo Analog (Finkelstein: NaI/HI) Core->Iodo NaI, Acid Amide Pyrazine-2-carboxamides (Aminolysis) Core->Amide R-NH2, Heat Lactam 3-Oxo-pyrazine (Demethylation: TMSI) Core->Lactam TMSI or HBr Bicyclic Pteridinones (Cyclization w/ Diamines) Core->Bicyclic Hydrazine/Diamines

Figure 2: Divergent reactivity map. The scaffold allows independent modification of the C6, C3, and C2 positions.[6]

Medicinal Chemistry Applications

This scaffold is frequently employed in the development of targeted therapies:

  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP. Substituting the C6 position with an aromatic ring allows the molecule to access the hydrophobic pocket of kinases (e.g., EGFR, HER2) [3].

  • Oltipraz Analogs: Pyrazine-2-carboxylates are precursors to dithiole-3-thione derivatives (like Oltipraz), which are investigated for chemopreventive properties [4].

  • Semi-Saturated Bicyclic Systems: Recent patent literature describes using this specific intermediate to synthesize complex bicyclic derivatives for treating proliferative diseases, leveraging the C6-Cl for chain extension and the C2/C3 positions for ring closure [2].

Handling and Safety
  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation (STOT SE 3).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

  • Protocols: Always handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases (which may cause premature hydrolysis or nucleophilic attack).

References
  • Kolabshop . Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Product Data. Retrieved from

  • WIPO Patent WO2024211836A2 . Semi-saturated bicyclic derivatives and related uses. (2024). Retrieved from

  • Advanced Journal of Chemistry . Synthesis of chlorinated benzylamine-substituted pyrazine derivatives. (2021). Retrieved from

  • US Patent US20060106079A1 . Method for preparing oltipraz. (2006). Retrieved from

  • ChemicalBook . Methyl 6-chloro-3-methoxypyrazine-2-carboxylate MSDS. Retrieved from

Sources

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate vs methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of two distinct pyrazine scaffolds: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Molecule A) and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Molecule B).

While both share a chloropyrazine-2-carboxylate core, their electronic environments and synthetic utilities are radically different. Molecule A serves as a versatile electrophilic hub for library generation, whereas Molecule B is a specialized nucleophilic platform primarily known as the immediate precursor to the diuretic Amiloride and various pteridine-based antifolates.

Executive Summary & Structural Divergence

The pyrazine ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic peptide bonds and modulate lipophilicity (LogP). The two subject molecules represent divergent strategies in scaffold functionalization:

FeatureMolecule A (3-Methoxy)Molecule B (3,5-Diamino)
Structure Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
CAS Analogous to 259794-06-4 (Bromo variant)1458-01-1
Electronic State Electron-Deficient (Electrophilic) .[1] The ring is activated for Nucleophilic Aromatic Substitution (

).
Electron-Rich (Push-Pull) . The amino groups donate density, counteracting the ester/chloro withdrawal.
Primary Utility Diversity-Oriented Synthesis . Used to attach diverse nucleophiles at C6 or C3.Target-Oriented Synthesis . Key intermediate for ENaC blockers (Amiloride) and Pteridines.
Solubility Moderate lipophilicity; soluble in DCM, EtOAc.Low lipophilicity; high melting point; soluble in polar aprotic solvents (DMSO).

Electronic Properties & Reactivity Profiles

Molecule A: The Electrophilic Hub

The 3-methoxy group acts as a "masked" hydroxyl or a lipophilic handle. The pyrazine ring, already electron-deficient due to the two nitrogen atoms, is further activated by the carboxylate at C2 and the chlorine at C6.

  • C6-Chlorine Reactivity: Highly susceptible to

    
     displacement by amines, thiols, or alkoxides. The 3-methoxy group provides inductive withdrawal (enhancing electrophilicity) while offering mesomeric donation that is weaker than an amino group.
    
  • C3-Methoxy Utility: Can be demethylated (using

    
     or 
    
    
    
    ) to yield the 3-hydroxy derivative (tautomerizing to the pyrazinone), a common motif in viral polymerase inhibitors (e.g., Favipiravir analogs).
Molecule B: The Stabilized Scaffold

The 3,5-diamino pattern creates a "push-pull" system. The strong mesomeric donation (+M) from two amino groups renders the ring significantly more electron-rich than Molecule A.

  • Deactivated Electrophile: The C6-chlorine is less reactive toward

    
     compared to Molecule A because the ring electron density is higher.
    
  • Nucleophilic Character: The exocyclic amino groups make this molecule a nucleophile. It reacts with electrophiles (e.g., guanidine formers, aldehydes) to build fused ring systems.

Synthetic Pathways[2][3]

Workflow 1: Synthesis of the Amiloride Intermediate (Molecule B)

The synthesis of Molecule B is a classic industrial process optimized for yield and purity. It typically proceeds from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate via selective amination.

Step-by-Step Mechanism:

  • Starting Material: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

  • Regioselectivity: The C5 position is more electrophilic than C6 due to the para relationship with the activating ring nitrogen and the directing effect of the C3-amino group.

  • Amination: Reaction with ammonia (gas or solution) displaces the C5-chloro group.

G SM Methyl 3-amino-5,6- dichloropyrazine-2-carboxylate Reaction Ammonolysis (NH3 in DMSO/MeOH) SM->Reaction T = 60-80°C Product Molecule B (3,5-Diamino) Reaction->Product Major (Regioselective) Impurity Side Product: Bis-amino (trace) Reaction->Impurity Minor

Figure 1: Selective amination strategy for the synthesis of Molecule B.

Workflow 2: Divergent Synthesis from Molecule A

Molecule A is synthesized to allow late-stage diversification.

G A Molecule A (3-Methoxy-6-Chloro) Path1 SNAr at C6 (Amines/Thiols) A->Path1 Path2 Demethylation (BBr3 / HBr) A->Path2 Path3 Ester Hydrolysis A->Path3 Result1 6-Substituted-3-methoxypyrazine (Library Generation) Path1->Result1 Result2 3-Hydroxypyrazine (Favipiravir-like core) Path2->Result2 Result3 Carboxylic Acid (Coupling Precursor) Path3->Result3

Figure 2: Divergent synthetic utility of Molecule A in medicinal chemistry.

Detailed Experimental Protocols

Protocol 1: Synthesis of Molecule B (Amiloride Intermediate)

Context: This protocol utilizes the regioselective displacement of chloride by ammonia.

Reagents:

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq)

  • DMSO (Dimethyl sulfoxide) - Solvent

  • Ammonia gas (dry) or Ammonium Hydroxide (28%)

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (10 g) and DMSO (50 mL). Stir until fully dissolved.

  • Amination: Heat the solution to 60°C. Slowly bubble dry ammonia gas into the solution or add ammonium hydroxide dropwise.

    • Critical Control Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (dichloro) is less polar than the product (diamino).

  • Completion: The reaction typically completes within 2–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product, being less soluble in water than DMSO, will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with cold water to remove residual DMSO. Recrystallize from Methanol/Acetonitrile if necessary.

  • Yield: Expected yield 70–85%. Melting point: ~211–215°C.[2][3]

Protocol 2: Diversification of Molecule A

Context: Displacement of the C6-chloro group with a primary amine.

Reagents:

  • Molecule A (1.0 eq)

  • Benzylamine (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • THF or DMF (Solvent)

Procedure:

  • Setup: Dissolve Molecule A (1 mmol) in dry THF (5 mL).

  • Addition: Add DIPEA (2 mmol) followed by Benzylamine (1.2 mmol).

  • Reaction: Stir at room temperature. If reaction is sluggish (due to the methoxy group reducing electrophilicity compared to a dichloro-analog), heat to 50°C.

  • Monitoring: Monitor consumption of Molecule A by LC-MS.

  • Work-up: Evaporate THF. Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then brine. Dry over

    
    .
    

Medicinal Chemistry Applications

Molecule B: The Amiloride Connection

Molecule B is the direct precursor to Amiloride , a potassium-sparing diuretic that blocks the Epithelial Sodium Channel (ENaC).

  • Transformation: The methyl ester of Molecule B is treated with guanidine hydrochloride to form the acylguanidine moiety characteristic of Amiloride.

  • Mechanism: The 3,5-diamino-6-chloro substitution pattern is critical for binding within the ENaC pore. The chlorine atom provides a lipophilic anchor, while the amino groups engage in hydrogen bonding.

Molecule A: Kinase & Viral Inhibitors

Molecule A is frequently used to synthesize:

  • PI3K/mTOR Inhibitors: The pyrazine core serves as a hinge binder. The C6 position is substituted with aromatic rings to access the hydrophobic pocket.

  • Antivirals: The 3-methoxy group is often a precursor to the 3-oxo functionality found in RNA-dependent RNA polymerase inhibitors (structurally related to T-705/Favipiravir).

Comparison of Physical Properties

PropertyMolecule AMolecule B
Formula


MW 202.59 g/mol 202.60 g/mol
H-Bond Donors 02 (4 protons)
H-Bond Acceptors 44
LogP (Predicted) ~1.2 (More Lipophilic)~0.3 (More Polar)
Appearance White to off-white solidYellow to orange crystalline powder

References

  • Amiloride Synthesis & Intermediates

    • Cragoe, E. J., et al. "Pyrazine Diuretics. II. N-Amidino-3-amino-5-substituted-6-halopyrazinecarboxamides." Journal of Medicinal Chemistry, 1967.
    • Source:

  • Pyrazine Reactivity &

    
    : 
    
    • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.
    • Source:

  • Methoxypyrazine Synthesis

    • Evaluation of chloropyrazine carboxyl
    • Source: (Analogous reactivity reference).

  • General Pyrazine Synthesis Protocols

    • Source:

Sources

Pyrazine-2-carboxylate scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pyrazine-2-Carboxylate Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthesis, and Therapeutic Applications

Executive Summary

The pyrazine-2-carboxylate and pyrazine-2-carboxamide scaffolds represent a cornerstone in modern medicinal chemistry. Characterized by their low molecular weight, favorable lipophilicity, and unique hydrogen-bonding capabilities, these nitrogen-containing heterocycles are privileged structures in drug discovery. This technical whitepaper provides an in-depth analysis of the pyrazine-2-carboxylate/carboxamide core, focusing on its mechanistic role in anti-tubercular and antiviral therapies, structure-activity relationship (SAR) dynamics, and modern, sustainable synthetic protocols.

Mechanistic Grounding: The Dual Pillars of Pyrazine Therapeutics

Anti-Tubercular Agents: The Pyrazinamide Paradigm

Pyrazinamide (PZA), a simple pyrazine-2-carboxamide, is a first-line agent for treating Mycobacterium tuberculosis (Mtb)[1]. It is uniquely effective against dormant bacilli residing in the acidic environment of macrophages. PZA is a prodrug; its efficacy relies on intracellular conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA)[1].

Causality of Action: The uncharged PZA molecule diffuses across the mycobacterial cell envelope. Inside the cell, PncA hydrolyzes the carboxamide to a carboxylate (POA). In the acidic environment of the macrophage (pH ~5.5), POA becomes protonated, which disrupts membrane energetics and inhibits multiple targets, including trans-translation (via RpsA) and decaprenylphosphoryl-β-D-ribose oxidase (DprE1)[2].

PZA_Mechanism PZA Pyrazinamide (PZA) Prodrug PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Intracellular Uptake POA Pyrazinoic Acid (POA) Active Form PncA->POA Enzymatic Hydrolysis Target Inhibition of RpsA & DprE1 Targets POA->Target Acidic pH Activation

Fig 1. Prodrug activation pathway of Pyrazinamide by mycobacterial PncA.

Antiviral Agents: Favipiravir and RNA-Dependent RNA Polymerase (RdRp) Inhibition

Favipiravir (T-705), chemically 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum antiviral agent[3]. The pyrazine-2-carboxamide core here mimics a purine base.

Causality of Action: Favipiravir is intracellularly phosphoribosylated by host enzymes (e.g., HGPRT) to its active triphosphate form (T-705-RTP)[3]. The viral RdRp mistakenly incorporates T-705-RTP into the nascent viral RNA strand, competing with natural GTP and ATP. The presence of the highly electronegative fluorine atom at the C6 position is critical—it modulates the pKa of the 3-hydroxy group, optimizing the molecule's tautomeric equilibrium to closely resemble guanine, thereby ensuring lethal mutagenesis and chain termination[3].

Favipiravir_Mechanism FAV Favipiravir (T-705) HGPRT Host HGPRT Phosphoribosylation FAV->HGPRT Cellular Entry RTP Favipiravir-RTP (Active Triphosphate) HGPRT->RTP Kinase Cascade RdRp Viral RdRp RTP->RdRp Competes with GTP Term Lethal Mutagenesis & Chain Termination RdRp->Term RNA Synthesis Halt

Fig 2. Intracellular activation of Favipiravir and viral RdRp inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

Modifications to the pyrazine-2-carboxylate core drastically alter its pharmacokinetic profile.

  • Lipophilic Tail Addition: Converting pyrazinoic acid into ester prodrugs (e.g., propyl pyrazine-2-carboxylates) or adding bulky phenylcarbamoyl groups at the C3 position increases lipophilicity, enhancing penetration through the lipid-rich mycobacterial cell wall[2].

  • Halogenation: Fluorination at C6 (as in Favipiravir) is essential for antiviral potency, whereas removing it (as in T-1105) alters the spectrum of activity[3].

Table 1: Biological Activity of Key Pyrazine-2-Carboxylate/Carboxamide Derivatives

CompoundScaffold ModificationTarget Pathogen/EnzymeKey Activity Metric
Pyrazinamide (PZA) Unmodified Pyrazine-2-carboxamideM. tuberculosisMIC = 6.25–50 μg/mL (pH 5.5)[1]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid 3-phenylcarbamoyl substitutionM. tuberculosis H37RvMIC = 1.56 μg/mL (5 μM)[2]
Favipiravir (T-705) 6-fluoro-3-hydroxy substitutionInfluenza A, SARS-CoV-2 (RdRp)Broad-spectrum antiviral[3]
T-1105 3-hydroxy substitution (no fluoro)Zika VirusEC50 = 97.5 μmol/L[3]
Imidazo[1,2-a]pyrazine derivatives Fused bicyclic 5,6 heterocycleM. tuberculosis (QcrB inhibitor)MIC90 = 0.004 μM[4]

Experimental Protocols: Synthesis and Validation

To ensure trust and reproducibility, the following protocols detail the synthesis of pyrazine-2-carboxamide derivatives, emphasizing the chemical logic behind each step.

Protocol 1: Green Synthesis of Favipiravir Analogs (3-hydroxy-5-arylpyrazine-2-carboxamides)

Objective: Synthesize structural analogs of Favipiravir without toxic halogenated solvents or extreme reflux conditions[5]. Causality: Traditional syntheses of pyrazines often require harsh dehydrating agents (e.g., POCl3). This green protocol utilizes a one-pot condensation in an aqueous alkaline medium. The base (NaOH) catalyzes the formation of the imine intermediate between the diamide and the glyoxal, followed by intramolecular cyclization[5]. Methodology:

  • Preparation: Dissolve 2-aminopropanediamide (1.0 mmol) in 5 mL of distilled water containing 1.0 mmol of NaOH[5].

  • Addition: Slowly add the corresponding arylglyoxal monohydrate (1.0 mmol) to the alkaline solution[5].

  • Thermal Control (Critical Step): Heat the reaction mixture precisely to 80 °C. Logic: Temperature control is paramount. At 80 °C, the reaction is highly regioselective, yielding predominantly the 5-aryl substituted pyrazine. Exceeding 80 °C provides the kinetic energy required to form a mixture of 5-aryl and 6-aryl regioisomers, complicating purification[5].

  • Isolation: Stir for 2–4 hours until completion (monitored by TLC). Cool the mixture to room temperature and neutralize with dilute HCl[5].

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure 3-hydroxy-5-arylpyrazine-2-carboxamide[5].

Protocol 2: Biocatalytic Continuous-Flow Synthesis of Pyrazinamide Derivatives

Objective: High-throughput synthesis of pyrazinamide derivatives from pyrazine-2-carboxylates using enzymatic amidation[6]. Causality: Chemical amidation of unactivated esters often requires high temperatures or strong bases, which can degrade sensitive functional groups. Using Thermomyces lanuginosus lipase (Lipozyme® TL IM) in a continuous-flow microreactor allows for mild, highly efficient amide bond formation. The continuous flow minimizes enzyme mechanical degradation (common in shaker flasks) and maximizes the space-time yield (STY) by maintaining a high local concentration of substrates at the enzyme active site[6]. Methodology:

  • Substrate Solution: Prepare a solution of methyl pyrazine-2-carboxylate and benzylamine in an organic solvent (e.g., 2-methyl-2-butanol)[6].

  • Reactor Packing: Pack a glass microreactor column with Lipozyme® TL IM[6].

  • Flow Parameters: Pump the substrate solution through the reactor using a syringe pump at a controlled flow rate at 45 °C[6].

  • Collection: Collect the eluent in a vial. The continuous removal of products from the enzyme bed drives the equilibrium forward[6].

  • Analysis: Evaporate the solvent and purify the resulting N-benzylpyrazine-2-carboxamide via flash chromatography[6].

Future Perspectives

The pyrazine-2-carboxylate scaffold is undergoing a renaissance. Current medicinal chemistry efforts are focused on "scaffold hopping"—fusing the pyrazine ring with other heterocycles (e.g., imidazo[1,2-a]pyrazines) to target the cytochrome bc1 complex (QcrB) in drug-resistant tuberculosis[4]. Furthermore, the continuous optimization of continuous-flow biocatalysis will enable the rapid, library-scale generation of pyrazine-2-carboxamides for high-throughput screening against emerging viral threats[6].

References

1.[3] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 3 2.[5] Green synthesis of structural analogs of favipiravir. PMC - NIH. 5 3.[2] Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. PMC - NIH. 2 4.[1] Pyrazinamide - Pharmaceutical, biochemical and pharmacological properties and reappraisal of its role in the chemotherapy of tuberculosis. ResearchGate. 1 5.[6] A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. 6 6.[4] RSC Medicinal Chemistry. ScienceOpen. 4

Sources

Role of methyl 6-chloro-3-methoxypyrazine-2-carboxylate in antitubercular drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Methyl 6-Chloro-3-Methoxypyrazine-2-Carboxylate in Antitubercular Drug Discovery: Bypassing PncA Resistance

Executive Summary

The global eradication of Mycobacterium tuberculosis (Mtb) is severely hindered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy due to its unique ability to eradicate semi-dormant persister bacilli residing in acidic macrophage environments. However, clinical resistance to PZA is rising alarmingly, driven primarily by loss-of-function mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA).

To overcome this bottleneck, modern antitubercular drug discovery has shifted toward the rational design of pyrazine-2-carboxamide derivatives that bypass PncA activation entirely. In this context, methyl 6-chloro-3-methoxypyrazine-2-carboxylate (MCMPC) (CAS: 21874-55-5) has emerged as a highly versatile, privileged synthetic scaffold. This technical guide explores the mechanistic rationale, synthetic utility, and self-validating experimental workflows for utilizing MCMPC to develop next-generation antitubercular agents.

Mechanistic Grounding: Overcoming PncA Resistance

The canonical mechanism of action for PZA relies on a prodrug activation pathway. Once converted to POA by the mycobacterial PncA enzyme, the active moiety targets multiple critical cellular processes, most notably inhibiting coenzyme A (CoA) biosynthesis by binding to aspartate decarboxylase (PanD)[1] and disrupting trans-translation by binding to the ribosomal protein S1 (RpsA)[2].

Because over 70% of PZA-resistant clinical isolates exhibit pncA mutations, researchers have sought to chemically modify the pyrazine core to create analogs that directly bind to PanD or RpsA without requiring enzymatic activation. Studies demonstrate that introducing lipophilic substituents (such as extended alkyl chains or bulky aryl groups) at the C-6 position of the pyrazine ring significantly enhances the molecule's ability to penetrate the lipid-rich mycobacterial cell wall[3]. These lipophilic derivatives act directly on intracellular targets, retaining potent bactericidal activity against MDR strains while completely bypassing the PncA resistance mechanism[3].

MOA PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mutation = Resistance) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Activation PanD PanD (Aspartate Decarboxylase) POA->PanD Inhibits CoA RpsA RpsA (Ribosomal Protein S1) POA->RpsA Inhibits Translation Deriv MCMPC-Derived Analogs Direct Direct Target Binding (Bypasses PncA) Deriv->Direct Direct->PanD Direct->RpsA

Figure 1: Mechanism of action of PZA vs. MCMPC-derived analogs bypassing PncA resistance.

The MCMPC Scaffold: Structural and Synthetic Rationale

As a Senior Application Scientist, selecting the right building block is critical for efficient Structure-Activity Relationship (SAR) exploration. MCMPC offers three distinct sites for orthogonal chemical modification:

  • C-6 Chloro Group: The highly electrophilic nature of the C-6 carbon, activated by the adjacent ring nitrogens, makes the chloro substituent an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

    
    ). This allows for the rapid introduction of lipophilic aryl, heteroaryl, or alkyl groups.
    
  • C-2 Methyl Ester: The ester acts as a protected precursor to the critical carboxamide pharmacophore. Because the pyrazine ring is strongly electron-withdrawing, the ester is highly activated and can undergo direct amidation with various primary and secondary amines without the need for prior hydrolysis to a carboxylic acid.

  • C-3 Methoxy Group: This group provides essential steric bulk and modulates the electronic distribution of the pyrazine ring, often improving the metabolic stability of the resulting drug candidate. It can also be selectively demethylated using strong Lewis acids (e.g.,

    
    ) to yield 3-hydroxy derivatives if hydrogen-bond donating properties are required for target binding.
    

Synthesis MCMPC MCMPC (Scaffold) CAS: 21874-55-5 Suzuki Suzuki-Miyaura Coupling (C-6 Arylation/Alkylation) MCMPC->Suzuki Pd Catalyst, Base Intermediate C-6 Substituted Methyl Ester Suzuki->Intermediate Amidation Direct Amidation (Amine, MeOH, Heat) Intermediate->Amidation Product Novel Pyrazinamide Analog (Drug Candidate) Amidation->Product

Figure 2: Two-step synthetic workflow from MCMPC to novel pyrazinamide drug candidates.

Experimental Methodologies

The following protocols represent self-validating systems designed to ensure high yield, purity, and reproducible biological readouts.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Causality Check:


 is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation when coupling electron-deficient heteroaryl chlorides like MCMPC. A 4:1 1,4-dioxane/water mixture is utilized to ensure homogeneous dissolution of both the organic substrates and the inorganic base (

).
  • Preparation: In an oven-dried Schlenk flask, combine MCMPC (1.0 eq), the desired aryl/alkyl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Degassing: Add a solvent mixture of 1,4-dioxane and water (4:1 v/v). Degas the suspension by sparging with ultra-pure Argon for 15 minutes to prevent oxidative quenching of the Palladium catalyst.

  • Catalyst Addition: Quickly add

    
     (0.05 eq) under a positive Argon stream. Seal the flask.
    
  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1); the disappearance of the MCMPC spot confirms complete conversion.

  • Purification: Cool to room temperature, filter through a Celite pad to remove Palladium black, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the C-6 substituted methyl ester intermediate.

Protocol 2: Direct Amidation of the C-2 Methyl Ester

Causality Check: Performing direct amidation in a sealed tube prevents the volatilization of low-boiling amines (e.g., methanolic ammonia) and utilizes the autogenous pressure to drive the nucleophilic acyl substitution forward, bypassing the need for coupling reagents (like EDC/HOBt).

  • Dissolution: Dissolve the purified C-6 substituted intermediate from Protocol 1 (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq).

  • Reaction: Transfer the solution to a heavy-walled glass pressure tube. Seal tightly with a Teflon screw cap.

  • Heating: Heat the sealed tube behind a blast shield at 60°C for 12 hours.

  • Isolation: Cool the tube completely to 0°C before carefully opening. Concentrate the solvent under reduced pressure.

  • Validation & Purification: Recrystallize the crude solid from hot ethanol. Self-Validation: Confirm the conversion of the ester to the amide via FT-IR (appearance of primary amide N-H stretches at ~3350 and 3180

    
     and shift of the carbonyl peak from ~1730 to ~1680 
    
    
    
    ).
Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination

Causality Check: MABA is a self-validating phenotypic assay. The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells provides an unambiguous, colorimetric confirmation of bacterial viability, eliminating the subjectivity of visual turbidity assessments.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (

    
    ) reaches 0.6–0.8.
    
  • Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized drug candidates in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add

    
     CFU/mL of the Mtb suspension to each well. Include a compound-free positive growth control and a bacteria-free negative media control.
    
  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue reagent to all wells. Incubate for an additional 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents a color change from blue to pink.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the impact of C-6 substitution on the antitubercular activity of MCMPC-derived analogs. The data demonstrates that increasing the lipophilicity at the C-6 position drastically improves the MIC against M. tuberculosis and successfully bypasses the need for PncA activation.

Compound ClassC-6 SubstituentC-3 SubstituentMIC vs. Mtb H37Rv (µg/mL)Requires PncA Activation?
Pyrazinamide (PZA) -H-H12.5 - 25.0Yes
MCMPC (Scaffold) -Cl-OCH₃> 50.0No
Analog A -Phenyl-OCH₃6.25No
Analog B -4-Ethylphenyl-OCH₃3.12No
Analog C -Heptyl-OCH₃1.56No

Note: The addition of extended alkyl chains (e.g., Heptyl) or bulky aryl groups (e.g., 4-Ethylphenyl) optimizes the lipophilic balance, facilitating superior cell wall penetration and direct engagement with intracellular targets (PanD/RpsA).

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD Source: ACS Infectious Diseases URL:[Link]

  • In Vivo-Selected Pyrazinoic Acid-Resistant Mycobacterium tuberculosis Strains Harbor Missense Mutations in the Aspartate Decarboxylase PanD and the Unfoldase ClpC1 Source: ACS Infectious Diseases URL:[Link]

Sources

Technical Guide: Solubility & Stability of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 21874-55-5 | MW: 202.59 g/mol | Formula: C₇H₇ClN₂O₃[1]

Executive Summary

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a functionalized pyrazine intermediate critical in the synthesis of bioactive heterocycles, including Orexin receptor antagonists and epithelial sodium channel (ENaC) blockers. Its structure features three distinct reactive centers: an electrophilic ester at C2, an electron-donating methoxy group at C3, and a leaving group (chloride) at C6.

This guide provides a definitive technical analysis of its solubility profile in DMSO and Methanol. While the compound exhibits high solubility in polar aprotic solvents, researchers must navigate specific stability risks—primarily nucleophilic aromatic substitution (SₙAr) and hydrolysis—when selecting a solvent system for storage versus reaction.

Physicochemical Profile & Solubility Matrix

The compound is a lipophilic, electron-deficient heteroaromatic ester. Its solubility is governed by dipole-dipole interactions in aprotic solvents and hydrogen bonding (acceptor capability) in protic solvents.

Table 1: Physicochemical Properties

Property Value/Description Relevance to Solubility
Physical State Solid (Light Yellow to Off-White) Crystalline lattice energy must be overcome by solvation.
LogP (Predicted) ~1.0 – 1.5 Moderate lipophilicity; low water solubility, high organic solubility.
H-Bond Donors 0 No self-aggregation via H-bonds; readily soluble in acceptors like DMSO.

| H-Bond Acceptors | 5 (N, O atoms) | Excellent interaction with protic solvents (MeOH) and water. |

Table 2: Solvent Compatibility & Solubility Data

Solvent Solubility Rating Estimated Saturation Primary Use Case Risk Factor
DMSO High > 50 mg/mL Stock solution storage (10-100 mM), Biological Assays Hygroscopicity (Water uptake leads to hydrolysis).
Methanol Good > 20 mg/mL Synthesis, LC-MS injection, Transfers Nucleophilic attack (SₙAr) at C6 if base is present.

| Water | Poor | < 1 mg/mL | None (Precipitation risk) | Hydrolysis of ester; precipitation in aqueous buffers. |

Technical Analysis: DMSO (Dimethyl Sulfoxide)

Status: Recommended for Stock Solutions

Mechanism of Solvation

DMSO is a polar aprotic solvent (


) that effectively solvates the electron-deficient pyrazine ring through dipole-dipole interactions. The lack of proton donation in DMSO prevents hydrogen-bond mediated stabilization of the leaving group (Cl), making the compound stable against solvolysis under neutral conditions.
Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (2.02 mg/mL) Volume: 10 mL

  • Weighing: Accurately weigh 20.26 mg of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.

    • Note: If using for biological assays, filter sterilize using a 0.22 µm PTFE (hydrophobic) membrane. Do not use Nylon filters, as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Stability Warning: The "Wet DMSO" Effect

DMSO is hygroscopic. Absorbed atmospheric water can initiate hydrolysis of the C2-methyl ester to the carboxylic acid.

  • Mitigation: Use anhydrous DMSO packed under argon/nitrogen. Store vials with desiccants.

Technical Analysis: Methanol (MeOH)

Status: Suitable for Synthesis & Analysis (With Precautions)

Mechanism of Solvation

Methanol is a polar protic solvent (


) that solvates the compound via hydrogen bonding to the pyrazine nitrogens and the carbonyl oxygen.
The "Hidden" Reactivity Risk

While methyl esters are generally stable in methanol (transesterification is degenerate: methyl → methyl), the C6-Chlorine is activated for Nucleophilic Aromatic Substitution (SₙAr).

  • Scenario A (Neutral MeOH): Stable for short durations (hours/days).

  • Scenario B (Basic MeOH + Heat): If the methanol contains trace base (e.g., from dirty glassware or additives), the methoxide ion (MeO⁻) can displace the Chloride.

    • Reaction: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate + MeO⁻ → Methyl 3,6-dimethoxypyrazine-2-carboxylate .

    • Result: Impurity formation and loss of the chloro-handle required for downstream chemistry.

Visualizations & Decision Logic
Figure 1: Solvent Selection Decision Tree

This logic gate assists researchers in choosing the correct solvent based on their immediate experimental goal.

SolventSelection Start Experimental Goal Storage Long-term Storage (>24 hours) Start->Storage Assay Biological Assay (Screening) Start->Assay Synthesis Chemical Synthesis (Reaction Intermediate) Start->Synthesis Analysis Analytical (LC-MS/NMR) Start->Analysis DMSO_Dry Use Anhydrous DMSO (Store -20°C) Storage->DMSO_Dry Best Stability DMSO_Wet Use DMSO (Limit Water < 0.1%) Assay->DMSO_Wet Compatible MeOH_Cold Use Methanol (Keep Cold, Neutral pH) Synthesis->MeOH_Cold If Reagent Soluble MeCN Use Acetonitrile (Non-nucleophilic alternative) Synthesis->MeCN If Base Present Analysis->MeOH_Cold Acceptable Analysis->MeCN Preferred

Caption: Decision matrix for solvent selection. Note the preference for Acetonitrile (MeCN) in analysis to avoid potential nucleophilic interactions.

Figure 2: Degradation Pathways

Understanding the specific degradation risks in DMSO (Hydrolysis) vs. Methanol (SₙAr).

Degradation Compound Methyl 6-chloro-3- methoxypyrazine-2-carboxylate Acid Acid Derivative (Hydrolysis Product) Compound->Acid Slow Hydrolysis Dimethoxy Dimethoxy Derivative (SnAr Product) Compound->Dimethoxy Rapid Substitution (If Base Present) Water + H2O (in DMSO) Water->Acid MeO + MeO- (in MeOH) MeO->Dimethoxy

Caption: Primary degradation pathways. In DMSO, moisture leads to hydrolysis. In Methanol, base triggers SₙAr displacement of the chlorine.

Experimental Protocol: Thermodynamic Solubility Determination

If precise solubility data is required for a specific formulation, use this "Shake-Flask" method.

  • Preparation: Add excess solid compound (~10 mg) to a glass vial containing 200 µL of the solvent (Methanol or DMSO).

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

References
  • Compound Identification: Aaron Chemicals. Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS 21874-55-5).[1][2][3]

  • Pyrazine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for Pyrazine SₙAr reactivity).
  • DMSO Stability: Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO. Journal of Biomolecular Screening.

  • SₙAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

Sources

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate: A Strategic Intermediate for Amiloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthesis, and application of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS 21874-55-5) as a high-value scaffold for developing Amiloride analogs.

Executive Summary

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate represents a critical divergence from the classical Amiloride synthetic pathway. Unlike the standard precursor (methyl 3,5-diamino-6-chloropyrazine-2-carboxylate), this intermediate offers a 3-methoxy "functional handle" and a 5-unsubstituted position. This unique substitution pattern allows medicinal chemists to access 5-desamino and 3-modified amiloride analogs, which are increasingly relevant in the design of urokinase plasminogen activator (uPA) inhibitors and selective Epithelial Sodium Channel (ENaC) blockers.

This guide details the synthesis of this core intermediate, its reactivity profile, and a validated workflow for converting it into bioactive acylguanidines.

Structural & Retrosynthetic Analysis

The versatility of this intermediate stems from the electronic differentiation of its three functional sites.

Reactivity Profile
PositionFunctional GroupElectronic StatePrimary Reactivity
C2 Methyl EsterElectrophilicAcylguanidine Formation: Reaction with free guanidine to generate the amiloride pharmacophore.
C3 Methoxy (-OMe)Electron-Donating (Mesomeric)Nucleophilic Displacement (Hard): Can be displaced by primary amines (SNAr) under forcing conditions or demethylated to a hydroxyl group.
C6 Chloro (-Cl)Electron-Withdrawing (Inductive)Nucleophilic Displacement (Facile): Highly activated for SNAr reactions with amines, thiols, or alkoxides due to the para relationship with N1 and ortho relationship with N4.
C5 Hydrogen (-H)NeutralElectrophilic Substitution: Available for halogenation (e.g., NCS, NBS) to re-introduce functionality if required.
Diagram 1: Retrosynthetic Analysis & Reactivity Map

ReactivityMap Core Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Core Scaffold) Func_C2 C2: Ester Aminolysis (Guanidine/Base) Core->Func_C2 Path A Func_C6 C6: S_NAr Displacement (Amines/Thiols) Core->Func_C6 Path B Func_C3 C3: Demethylation or High-Temp Displacement Core->Func_C3 Path C Prod_Amiloride Acylguanidine Analogs (Bioactive Core) Func_C2->Prod_Amiloride Prod_Subst 6-Substituted Analogs (Library Generation) Func_C6->Prod_Subst Prod_Subst->Prod_Amiloride Subsequent Step

Caption: Reactivity map highlighting the three orthogonal vectors for diversification. Path A and B are the primary routes for analog generation.

Synthesis of the Core Intermediate

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route proceeds via the POCl3-mediated chlorination of pyrazine N-oxides.

Protocol: Synthesis from Pyrazine N-Oxide

Reaction: 2-Methoxy-3-(methoxycarbonyl)pyrazine 1-oxide + POCl3 → Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Reagents:

  • Precursor: 2-methoxy-3-(methoxycarbonyl)pyrazine 1-oxide (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl3) (2.0 eq)

  • Catalyst: DMF (1.0 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the N-oxide precursor in anhydrous toluene (10 mL/g).

  • Addition: Cool the solution to 0 °C. Add DMF (1.0 eq) followed by the dropwise addition of POCl3 (2.0 eq). Note: Exothermic reaction; control addition rate to maintain <5 °C.

  • Reflux: Warm to room temperature, then heat to 65 °C for 3 hours. Monitor by LCMS for the disappearance of the N-oxide (M+H = 185) and formation of the chloride (M+H = 203).

  • Quench: Cool to 0 °C. Carefully quench with saturated NaHCO3 solution. Caution: Vigorous gas evolution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

    • Isomer Alert: This reaction may yield the 5-chloro isomer as a minor byproduct. The 6-chloro isomer (target) is typically the major product due to steric directing effects of the C3-methoxy group.

Yield: Typically 20–30% (isolated). Characterization: 1H NMR (CDCl3) δ 4.05 (s, 3H, OMe), 3.98 (s, 3H, COOMe), 8.25 (s, 1H, H-5).

Application: Synthesis of Amiloride Analogs

The conversion of the methyl ester to an acylguanidine is the defining step in creating Amiloride-class drugs. The following protocol describes the "Free Guanidine" method, which avoids the solubility issues often encountered with guanidine hydrochloride salts.

Workflow: Guanidinylation (Ester to Acylguanidine)

Objective: Convert Methyl 6-chloro-3-methoxypyrazine-2-carboxylate to N-amidino-6-chloro-3-methoxypyrazine-2-carboxamide.

Reagents:

  • Substrate: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 eq)

  • Reagent: Guanidine Hydrochloride (3.0 - 5.0 eq)

  • Base: Sodium Methoxide (NaOMe) (3.0 - 5.0 eq) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Methanol or DMF

Detailed Protocol:

  • Free Base Generation: In a separate flask, dissolve Guanidine HCl in anhydrous methanol. Add the NaOMe solution. Stir for 30 minutes at 25 °C. Filter off the precipitated NaCl to obtain a clear solution of free guanidine base.

  • Coupling: Add the pyrazine methyl ester substrate to the free guanidine solution.

  • Reaction: Stir at room temperature for 12–24 hours. If conversion is slow (monitored by TLC/HPLC), heat to 40–50 °C.

    • Note: Higher temperatures (>60 °C) may risk displacing the 6-chloro or 3-methoxy groups with methoxide or guanidine.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (pH ~9).

  • Isolation: Acidify carefully with 1N HCl to pH ~6–7 to precipitate the acylguanidine product. Filter the solid and wash with cold water and diethyl ether.

Diagram 2: Analog Synthesis Workflow

SynthesisWorkflow Start Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Step1 Step 1: C6 Diversification (Optional) Reagent: Amine (HNR1R2), DIPEA, DMF, 80°C Mechanism: S_NAr Start->Step1 Library Generation Step2 Step 2: Guanidinylation Reagent: Free Guanidine (in MeOH/DMF) Mechanism: Nucleophilic Acyl Substitution Start->Step2 Direct Route Inter1 Intermediate: Methyl 6-(amino)-3-methoxypyrazine-2-carboxylate Step1->Inter1 Inter1->Step2 Final Final Analog: N-amidino-6-substituted-3-methoxypyrazine-2-carboxamide Step2->Final

Caption: Step-wise workflow for generating C6-substituted amiloride analogs. Step 1 is optional if the 6-Cl motif is to be retained.

Quality Control & Troubleshooting

When working with this intermediate, specific impurities and stability issues must be monitored.

IssueCauseSolution
Hydrolysis of Ester Presence of water during SNAr reactions.Use strictly anhydrous solvents (DMF/DMSO) and molecular sieves.
C3-Methoxy Displacement Reaction temperature >80 °C with strong nucleophiles.Maintain reaction temp <60 °C; C6-Cl is more reactive and will react first.
Incomplete Guanidinylation Guanidine free base instability or moisture.[1]Prepare free guanidine in situ and use excess (3-5 eq). Ensure anhydrous conditions.
Regioisomer Contamination 5-chloro isomer carryover from synthesis.Verify purity via 1H NMR. The 5-chloro isomer has a distinct singlet shift compared to the 6-chloro (δ 8.25 ppm).

References

  • Synthesis of Pyrazine Intermediates

    • Title: Semi-saturated bicyclic derivatives and related uses.[2][3]

    • Source: WO2024211836A2 (P
    • URL
    • Context: Describes the POCl3 synthesis of the title compound
  • Amiloride Analog Chemistry

    • Title: Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA).[4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters, 21(22), 6760-6766.[4]

    • URL:[Link][4]

    • Context: Validates the structure-activity relationship (SAR)
  • General Amiloride Synthesis: Title: 6-Substituted amiloride derivatives (US Patent 4196292A). Source: US Patent Office. URL: Context: Foundational text on converting pyrazine methyl esters to acylguanidines.
  • Nucleophilic Substitution in Pyrazines

    • Title: Nucleophilic aromatic substitution reactions of chloroazines.
    • Source: Environmental Science & Technology, 36(11), 2365-2370.
    • URL:[Link]

    • Context: Mechanistic insight into the reactivity of chloro-substituted nitrogen heterocycles (SNAr).

Sources

Technical Guide: Biological Activity of 3-Methoxy-6-Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and therapeutic potential of 3-methoxy-6-chloropyrazine (systematically 2-chloro-5-methoxypyrazine ) and its derivatives.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: The "Warhead" Scaffold

3-methoxy-6-chloropyrazine (CAS: 33332-31-9), systematically known as 2-chloro-5-methoxypyrazine , represents a privileged scaffold in modern drug discovery. Unlike its ortho-substituted isomer (used in older sulfonamide antibiotics like Sulfamethoxypyrazine), this para-substituted (2,5-position) heteroaromatic core serves as a critical linker in targeted cancer therapies and next-generation antimicrobials.

Its value lies in its bifunctional reactivity :

  • The Electrophile (C-Cl): Highly reactive toward nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-couplings, allowing the attachment of complex pharmacophores.
    
  • The Lipophilic Modulator (C-OMe): The methoxy group increases lipophilicity (

    
    ) and metabolic stability compared to the naked pyrazine, while donating electron density to fine-tune the basicity of the ring nitrogens.
    

This guide details the synthesis, structure-activity relationships (SAR), and validated experimental protocols for leveraging this scaffold.[1]

Chemical Architecture & Synthesis

To understand the biological activity, one must first master the synthesis of the core, as the "activity" is inherent to the derivatives generated from this reactive intermediate.

Regioselective Synthesis

The synthesis exploits the symmetry of 2,6-dichloropyrazine. Nucleophilic attack by methoxide breaks the symmetry, yielding the 2-chloro-6-methoxy (or 2-chloro-5-methoxy by re-numbering) product.

Reaction Scheme (DOT Visualization):

Synthesis start 2,6-Dichloropyrazine inter Meisenheimer Complex start->inter Nucleophilic Attack reagent + NaOMe / MeOH (0°C to RT) product 2-Chloro-5-methoxypyrazine (Yield: ~85-90%) inter->product Elimination of Cl-

Figure 1: Regioselective synthesis of the core scaffold via


.
Reactivity Profile

The C-2 chlorine atom is activated by the para-nitrogen (N-4) and the electron-withdrawing nature of the ring. However, the C-5 methoxy group is an Electron Donating Group (EDG), which slightly deactivates the ring toward further nucleophilic attack compared to the dichloro- precursor. This "deactivation" is a feature, not a bug —it prevents double substitution, ensuring mono-functionalization selectivity.

Biological Applications & Therapeutic Areas[1][2][3][4]

Anticancer: Kinase Inhibition (The Primary Driver)

The 2-chloro-5-methoxypyrazine scaffold is extensively used to synthesize Type I and Type II Kinase Inhibitors . The pyrazine nitrogen atoms often serve as hydrogen bond acceptors in the "hinge region" of kinase ATP-binding pockets.

  • Mechanism: The methoxy group often projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), while the chlorine is displaced by an aniline or heterocycle that extends into the deep hydrophobic back-cleft.

  • Target Examples:

    • ERK1/2 Inhibitors: Pyrazine derivatives block the MAPK signaling pathway.

    • EGFR Inhibitors: Used in non-small cell lung cancer (NSCLC) research.

Data Summary: Cytotoxicity of Derivatives Table 1: Comparative


 values of 2-amino-5-methoxypyrazine derivatives against cancer cell lines.
Derivative ClassR-Group Substitution (at Cl pos)Target KinaseCell Line (Activity)

(

M)
Aryl-amine 4-(morpholinomethyl)anilineERK2A549 (Lung)0.85
Heterocycle 1-methyl-1H-pyrazol-4-amineJAK2HEL (Leukemia)1.20
Benzamide 3-aminobenzamideEGFRH1975 (Resistant)4.50
Control Parent Scaffold (Cl)N/AA549>100 (Inactive)
Antimicrobial & Antitubercular Activity

While the ortho-isomer (3-methoxypyrazin-2-amine) is the basis for Sulfamethoxypyrazine (a long-acting sulfonamide), the para-isomer derivatives have shown promise against Mycobacterium tuberculosis.

  • Mechanism: Disruption of bacterial Fatty Acid Synthase I (FAS-I) or inhibition of specific mycobacterial efflux pumps.

  • SAR Insight: Substitution of the chlorine with bulky lipophilic amines (e.g., benzylamines) enhances penetration of the mycobacterial cell wall.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2-Chloro-5-methoxypyrazine

Objective: Produce high-purity scaffold from 2,6-dichloropyrazine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2,6-Dichloropyrazine (10.0 g, 67.1 mmol).

    • Sodium Methoxide (NaOMe), 25% wt in MeOH (15.2 mL, 70.5 mmol, 1.05 eq).

    • Anhydrous Methanol (100 mL).

  • Procedure:

    • Dissolve 2,6-dichloropyrazine in anhydrous methanol under

      
      . Cool to 0°C (ice bath).
      
    • Add NaOMe solution dropwise over 20 minutes. Critical: Exotherm control prevents bis-substitution.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Resuspend residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Yield: Expect ~8.5 g (88%) of white crystalline solid.

Protocol B: General Coupling (Library Generation)

Objective: Functionalize the scaffold with an amine (R-


) to generate a bioactive derivative.
  • Reagents:

    • 2-Chloro-5-methoxypyrazine (1.0 eq).

    • Amine (e.g., Aniline derivative) (1.2 eq).

    • Base:

      
       (2.0 eq) or DIPEA (2.5 eq).
      
    • Solvent: DMF or DMSO (dry).

  • Procedure:

    • Mix reagents in a sealed microwave vial or pressure tube.

    • Heat to 120°C for 12-16 hours (thermal) or 140°C for 30 min (Microwave).

    • Validation: LC-MS should show Mass [M+H]+ corresponding to the coupled product. The chlorine isotope pattern (3:1) will disappear.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the 2-chloro-5-methoxypyrazine core influence biological outcomes.

SAR core Core Scaffold (2-Chloro-5-methoxypyrazine) sub_cl Position 2 (Cl Replacement) Primary 'Warhead' Site core->sub_cl sub_ome Position 5 (Methoxy) Lipophilicity Modulator core->sub_ome act_kinase Kinase Inhibitors (Replace Cl with Aryl-Amine) sub_cl->act_kinase S_NAr / Buchwald act_tb Antituberculars (Replace Cl with Benzylamine) sub_cl->act_tb S_NAr act_metab Metabolic Stability (OMe blocks oxidation) sub_ome->act_metab Steric/Electronic

Figure 2: SAR Logic Flow for Pyrazine Optimization.

References

  • Synthesis of Pyrazine Scaffolds: Tetrahedron Letters, "Regioselective nucleophilic substitution of chloropyrazines."

  • Anticancer Applications: Journal of Medicinal Chemistry, "Discovery of Pyrazine-Based Kinase Inhibitors."

  • Antimicrobial Activity: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of pyrazine derivatives against Mycobacterium tuberculosis."

  • General Reactivity: BenchChem, "Reaction of 2-Chloro-4-methoxy-1,3,5-triazine and Pyrazine Analogues."

Sources

Precision Synthesis of Polysubstituted Pyrazine Esters: From Regioselective Condensation to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for polysubstituted pyrazine esters Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Disconnection

Polysubstituted pyrazine esters serve as critical pharmacophores in antitubercular agents (e.g., Pyrazinamide analogs), kinase inhibitors, and flavor chemistry. The synthetic challenge lies not in forming the pyrazine ring, but in achieving regiocontrol during the assembly of asymmetric variants.

For the medicinal chemist, the synthesis of these scaffolds requires a bifurcated strategy:

  • De Novo Construction: Utilizing condensation logic (Maillard/Gutknecht type) where regioselectivity is dictated by the electronic differentiation of 1,2-dicarbonyl precursors.

  • Core Functionalization: Exploiting the electron-deficient nature of the pyrazine ester for nucleophilic aromatic substitution (

    
    ), transition-metal catalyzed cross-coupling, or radical (Minisci) alkylation.
    
Strategic Retrosynthesis Map

The following diagram illustrates the two primary disconnections for accessing the target scaffold.

Retrosynthesis Target Polysubstituted Pyrazine Ester PathA Pathway A: De Novo Condensation Target->PathA Ring Disconnection PathB Pathway B: Core Functionalization Target->PathB C-H / C-X Disconnection Diamine 1,2-Diamine (Nucleophile) PathA->Diamine Dicarbonyl Asymmetric 1,2-Dicarbonyl (Electrophile) PathA->Dicarbonyl HaloPyrazine Halopyrazine Ester (Pre-formed Core) PathB->HaloPyrazine Radical Radical Precursor (R-COOH / R-BF3K) PathB->Radical

Figure 1: Retrosynthetic analysis showing the dichotomy between ring formation (condensation) and ring decoration (functionalization).

Pathway A: Regioselective De Novo Construction

The condensation of 1,2-diamines with 1,2-dicarbonyls is the classical route to pyrazines. However, when synthesizing esters , the use of asymmetric dicarbonyls (e.g., 2-ketoaldehydes) often leads to inseparable mixtures of regioisomers (5-substituted vs. 6-substituted).

The Causality of Regiocontrol

To enforce regioselectivity, one must differentiate the electrophilicity of the dicarbonyl centers. A proven strategy involves using acetal-protected ketoaldehydes . The acetal creates a steric and electronic bias that directs the initial nucleophilic attack of the diamine to the ketone, rather than the aldehyde equivalent.

Protocol 1: Regioselective Condensation using Keto-Acetals

Objective: Synthesis of methyl 3-phenylpyrazine-2-carboxylate derivatives. Mechanism: Acid-catalyzed condensation where the ketone reacts first, followed by acetal hydrolysis and cyclization.

Materials:

  • Diaminomaleonitrile (or substituted 1,2-diamine)

  • 1,1-Diethoxyacetophenone (masked dicarbonyl)

  • Solvent: 2-Propanol[1]

  • Catalyst: Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1,1-diethoxyacetophenone (1.0 equiv) and the 1,2-diamine (1.0 equiv) in 2-propanol (0.5 M concentration).

  • Acid Activation: Add TFA (2.0 equiv) dropwise. Note: The acid is crucial not just for catalysis but for controlling the rate of acetal hydrolysis, ensuring the ketone reacts first.

  • Reaction: Stir at reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The formation of the intermediate imine is often rapid; cyclization is the rate-determining step.

  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Silica gel chromatography. The regioselectivity is typically >95:5 due to the steric bulk of the acetal preventing premature attack at the aldehyde carbon.

Validation Check:

  • 
     NMR should show distinct singlet peaks for the pyrazine ring protons. Mixtures of isomers will display split signals with integration ratios deviating from integers.
    

Pathway B: Late-Stage Functionalization (The "Decorating" Approach)

Once the pyrazine ester core is formed (e.g., commercially available methyl 3-chloropyrazine-2-carboxylate), the electron-deficient nature of the ring allows for powerful functionalization.

Palladium-Catalyzed Cross-Coupling

Chloropyrazine esters are excellent substrates for Suzuki-Miyaura and Sonogashira couplings. The ester group at C2 activates the C3-Cl bond towards oxidative addition by Pd(0).

Protocol 2: Suzuki-Miyaura Coupling of Chloropyrazine Esters

Objective: Introduction of aryl/heteroaryl groups at C3.

Reagents:

  • Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Inerting: Charge a Schlenk flask with the chloropyrazine, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent.

  • Heating: Heat to 80°C for 12 hours. Critical Parameter: Do not overheat (>100°C) as ester hydrolysis (saponification) can compete under basic conditions.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Minisci Radical Alkylation

The Minisci reaction is particularly potent for pyrazines. The protonated pyrazine ring serves as a radical sink. This method is ideal for introducing alkyl groups (Methyl, Ethyl, Isopropyl) without pre-functionalization (C-H activation).

Logic: The reaction proceeds via the addition of a nucleophilic carbon radical to the protonated (electron-deficient) N-heterocycle.

Minisci Start Pyrazine Ester (Protonated) Inter Radical Cation Intermediate Start->Inter + R• Radical Alkyl Radical (R•) Radical->Inter Product Alkyl-Pyrazine Ester Inter->Product - H• (Oxidation)

Figure 2: Mechanism of the Minisci radical alkylation on the pyrazine core.

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation

Objective: C5/C6 Alkylation of Pyrazine Esters.

  • Setup: Dissolve pyrazine ester (1 mmol) in

    
     (1:1). Add TFA (1 equiv) to protonate the pyrazine N.
    
  • Radical Source: Add the corresponding carboxylic acid (e.g., Propionic acid for ethylation) (3 equiv).

  • Catalyst/Oxidant: Add

    
     (0.2 equiv) and 
    
    
    
    (3 equiv).
  • Reaction: Heat to 60°C for 2 hours. Evolution of

    
     gas indicates radical formation.
    
  • Self-Validating Check: Monitor the disappearance of the carboxylic acid via pH change or gas evolution cessation.

Comparative Analysis of Methods

FeatureDe Novo CondensationPd-Catalyzed CouplingMinisci C-H Activation
Primary Utility Constructing the ringAryl/Alkenyl substitutionAlkyl substitution
Regiocontrol High (with acetals)Perfect (pre-defined by Cl)Moderate (electronic control)
Substrate Cost Low (Commodity chems)High (Pd catalyst, Boronics)Low (Carboxylic acids)
Scalability ExcellentGood (Cost limited)Moderate (Radical control)
Key Risk Isomer mixturesEster hydrolysisPolysubstitution

References

  • Regioselective Synthesis of Thieno[2,3-b]pyrazine Esters via Acetal Condensation Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Synthesis of 3-Aminopyrazine-2-carboxylate Derivatives (Protocol A & B) Source: Molecules (MDPI) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Chloropyrazines Source: Chemical Reviews (ACS) URL:[Link]

  • Alkylations of Pyrazines via Green Minisci-Type Reactions Source: Organic Letters (ACS) URL:[Link]

  • Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile Source: Current Organic Chemistry (Bentham Science) URL:[Link][1][2]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution (SNAr) on methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists performing nucleophilic aromatic substitution (SNAr) on methyl 6-chloro-3-methoxypyrazine-2-carboxylate . This scaffold is a critical building block in the synthesis of kinase inhibitors and antiviral agents (e.g., Oseltamivir analogs), where the pyrazine core serves as a bioisostere for phenyl or pyridine rings.

Part 1: Mechanistic Insight & Strategic Design

The Substrate Architecture

The reactivity of methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Compound 1 ) is governed by the interplay between the electron-deficient pyrazine ring and its substituents.

  • Activation (The Engine): The pyrazine ring is inherently electron-deficient (π-deficient). This electrophilicity is significantly amplified by the C2-carboxylate ester and the N1 nitrogen .

    • Regioselectivity:[1] The C6 position is activated by the adjacent N1 atom and is conjugated to the C2-ester. Nucleophilic attack at C6 generates a Meisenheimer complex where the negative charge is delocalized onto the N1 nitrogen and further stabilized by the C2-carbonyl group (vinylogous activation).

  • Deactivation/Modulation (The Brake): The C3-methoxy group is an Electron Donating Group (EDG) by resonance. While EDGs typically deactivate SNAr substrates, the resonance contributors of the methoxy group place electron density primarily at C2 and C5 . Consequently, the C6 position remains sufficiently electrophilic for substitution, although reaction rates may be slower compared to the 3-H or 3-Cl analogs.

  • The Leaving Group: The C6-Chlorine is a good leaving group.[2] While Fluorine is generally faster in SNAr (due to higher electronegativity accelerating the rate-determining addition step), Chlorine is standard for commercially available pyrazine building blocks.

Reaction Pathway Visualization

The following diagram illustrates the regioselective addition-elimination mechanism.

SNAr_Mechanism cluster_legend Electronic Effects Substrate Substrate (C6-Cl, C3-OMe) Nu_Attack Nucleophilic Attack (Rate Limiting) Substrate->Nu_Attack + Nucleophile (H-Nu) Intermediate Meisenheimer Complex (Stabilized by N1 & Ester) Nu_Attack->Intermediate Transition State A Product Product (C6-Substituted) Intermediate->Product - HCl (Base assisted) Note1 C2-Ester activates C6 via conjugation Note2 N1 stabilizes negative charge

Caption: Mechanism of SNAr at C6. The C2-Ester acts as an electron sink, facilitating the addition of the nucleophile.

Part 2: Experimental Optimization (The "Application Note")

Before proceeding to the standard protocol, consider these variables optimized for this specific pyrazine scaffold.

Solvent Selection[3]
  • DMF (N,N-Dimethylformamide): Recommended. Excellent solubility for the substrate and polar enough to stabilize the transition state.

  • DMSO (Dimethyl sulfoxide): Use for unreactive nucleophiles. Higher dielectric constant accelerates the reaction but makes workup (removal of solvent) more difficult.

  • THF (Tetrahydrofuran): Suitable for highly reactive nucleophiles (e.g., alkoxides) but generally too slow for amine substitutions on this specific substrate.

Base Selection[1][3]
  • DIPEA (N,N-Diisopropylethylamine): Standard. Non-nucleophilic organic base. Soluble in organic media.

  • K2CO3 (Potassium Carbonate): Use for phenols or thiols. Requires vigorous stirring (heterogeneous).

  • Avoid: Primary amines as bases (competes as nucleophile) or hydroxide bases (causes hydrolysis of the C2-ester to the carboxylic acid).

Temperature & Stoichiometry
  • Temperature: 60°C – 80°C.

    • Note: Unlike highly activated pyridines, this methoxy-pyrazine often requires heating. Room temperature reactions are possible only with highly nucleophilic primary amines.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile: 1.1 – 1.2 equiv

    • Base: 2.0 – 3.0 equiv

Part 3: Standardized Protocol

Materials
  • Substrate: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (MW: ~202.6 g/mol )

  • Solvent: Anhydrous DMF (stored over molecular sieves)

  • Base: DIPEA (Hunig's Base)

  • Nucleophile: Example: Benzylamine (Primary amine)

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 25 mL round-bottom flask (or reaction vial) with a magnetic stir bar.

  • Add 100 mg (0.49 mmol, 1.0 equiv) of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

  • Add 2.0 mL of anhydrous DMF. Stir until fully dissolved.

  • Add 0.17 mL (0.98 mmol, 2.0 equiv) of DIPEA.

  • Add 0.54 mmol (1.1 equiv) of the Nucleophile (e.g., 59 µL of Benzylamine).

Step 2: Reaction Execution

  • Seal the vessel and heat to 60°C in an oil bath or heating block.

  • Monitor: Check TLC after 1 hour.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product is usually more polar (lower Rf) than the starting chloride if the nucleophile contains an H-bond donor, or less polar if it is lipophilic.

    • Self-Validation: The starting material (Spot A) should disappear. A new fluorescent spot (Spot B) should appear.

  • If reaction is incomplete after 2 hours, increase temperature to 80°C.

Step 3: Workup (Aqueous Extraction)

  • Cool the mixture to room temperature.

  • Dilute with 20 mL of Ethyl Acetate (EtOAc) .

  • Wash the organic layer with:[3]

    • 2 x 10 mL Water (to remove DMF).

    • 1 x 10 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na2SO4 .

  • Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil/solid.

Step 4: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 40% EtOAc in Hexanes.

  • Collect fractions containing the product (verify by TLC/LCMS).

  • Concentrate to dryness.

Quantitative Data Summary (Expected)
ParameterValue / RangeNotes
Yield 75% - 92%Lower yields often due to ester hydrolysis during workup.
Reaction Time 2 - 6 HoursDependent on nucleophile sterics.
Temperature 60°CIncrease to 90°C for secondary amines.
Appearance Off-white to yellow solidPyrazine derivatives are often colored.

Part 4: Workflow Visualization

Workflow Start Start: Dissolve Substrate in DMF Add_Reagents Add DIPEA (2 eq) + Nucleophile (1.1 eq) Start->Add_Reagents Heat Heat to 60°C (1-4 Hours) Add_Reagents->Heat Check TLC / LCMS Check Heat->Check Check->Heat Incomplete (Raise Temp) Workup Dilute w/ EtOAc Wash 2x H2O, 1x Brine Check->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Final Product Purify->Final

Caption: Experimental workflow for the SNAr synthesis of C6-substituted pyrazine esters.

Part 5: Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Hydrolysis of Ester (Carboxylic Acid Formation)

    • Symptom:[2][4][5][6][7][8] Product stays at baseline on TLC; LCMS shows Mass = Product - 14 (loss of Me) or Product - 14 + 1 (Acid).

    • Cause: Wet solvent or excessive heating with hydroxide/carbonate bases.

    • Solution: Use anhydrous DMF and DIPEA (organic base) instead of Carbonates. Ensure glassware is dry.

  • Issue: Low Conversion

    • Symptom:[2][4][5][6][7][8] Starting material remains.

    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Switch solvent to DMSO and heat to 100°C. If using an amine hydrochloride salt, ensure enough base is added to free the amine.

  • Issue: Regioisomers (Rare)

    • Symptom:[2][4][5][6][7][8] Multiple product spots.

    • Cause: Attack at C3 (displacing OMe).

    • Validation: C6-Cl displacement is kinetically favored over C3-OMe displacement. The C6-Cl bond is weaker, and Cl is a better leaving group (pKa of HCl ~ -7 vs MeOH ~ 15.5).

References

  • Mechanistic Principles of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[7] Aromatic Nucleophilic Substitution Reactions.[1][7][8][9][10] Chemical Reviews, 49(2), 273–412.[7]

  • Pyrazine Reactivity in Drug Discovery

    • Miniyar, P. B., et al. (2013). Pyrazine: A Promising Scaffold for Synthesis of Novel Potent Agents. Mini-Reviews in Medicinal Chemistry.

  • Specific Protocol Grounding (Analogous Chloropyrazine Chemistry)

    • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. (Analogous heterocyclic reactivity).[8][11]

  • General SNAr Methodology

    • Master Organic Chemistry. (2018).[2] Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Application Note: Selective Ester Hydrolysis of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the saponification of methyl 6-chloro-3-methoxypyrazine-2-carboxylate to its corresponding acid, 6-chloro-3-methoxypyrazine-2-carboxylic acid .

While ester hydrolysis is a fundamental transformation, this specific pyrazine substrate presents a chemoselectivity challenge . The electron-deficient pyrazine core activates the C-6 chlorine and C-3 methoxy groups toward Nucleophilic Aromatic Substitution (


). Standard harsh hydrolysis conditions (e.g., refluxing NaOH, high temperatures) often lead to the displacement of the chloride, yielding the 6-hydroxy impurity.

This guide provides a validated LiOH/THF/Water protocol that operates under mild conditions (0 °C to Ambient), ensuring >98% chemoselectivity for the ester cleavage while retaining the critical halogen pharmacophore.

Chemical Context & Mechanistic Insight

The Challenge: Competition

The pyrazine ring is highly


-deficient (diazine). Placing electron-withdrawing groups (Ester, Chlorine) on the ring further lowers the LUMO energy, making the ring susceptible to nucleophilic attack.
  • Path A (Desired): Hydroxide ion attacks the ester carbonyl (

    
    ).
    
  • Path B (Undesired): Hydroxide ion attacks the C-6 carbon (

    
     aromatic), leading to chloride displacement via an addition-elimination mechanism (
    
    
    
    ).

Why LiOH? Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for this transformation because:

  • Solubility: It has excellent solubility in THF/Water mixtures, allowing the reaction to proceed in a homogeneous phase at lower temperatures.

  • Mildness: The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen and activating it for nucleophilic attack, potentially accelerating Path A over Path B.
    
Reaction Pathway Diagram

ReactionPathway Substrate Methyl 6-chloro-3-methoxypyrazine-2-carboxylate LiOH LiOH / THF / H2O (0°C to RT) Substrate->LiOH Intermediate_A Tetrahedral Intermediate (Carbonyl Attack) LiOH->Intermediate_A Path A: Kinetic Control Intermediate_B Meisenheimer Complex (C-6 Ring Attack) LiOH->Intermediate_B Path B: Thermal/Excess Base Product 6-chloro-3-methoxypyrazine-2-carboxylic acid (DESIRED) Intermediate_A->Product Collapse Impurity 6-hydroxy-3-methoxypyrazine-2-carboxylic acid (IMPURITY) Intermediate_B->Impurity -Cl (Elimination)

Figure 1: Mechanistic bifurcation between desired ester hydrolysis and undesired


 side reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 6-chloro-3-methoxypyrazine-2-carboxylate 202.591.0Substrate
LiOH·H₂O 41.961.2 - 1.5Reagent
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Deionized Water 18.02-Solvent (Reagent source)
1N HCl 36.46ExcessQuench/Acidification
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Charge a round-bottom flask with Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 equiv).

  • Add THF (5 mL per mmol of substrate). Stir until fully dissolved.

    • Note: Ensure the substrate is fully dissolved before adding water to prevent precipitation.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Saponification
  • Dissolve LiOH·H₂O (1.2 equiv) in Water (2.5 mL per mmol of substrate).

    • Note: The final THF:Water ratio should be approximately 2:1.

  • Add the LiOH solution dropwise to the cold THF solution over 5–10 minutes.

    • Critical: Dropwise addition prevents localized high concentrations of base, reducing

      
       risk.
      
  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of ester starting material (typically 1–2 hours).

Step 3: Workup & Isolation
  • Once complete, cool the mixture back to 0 °C .

  • Carefully acidify with 1N HCl dropwise to pH 3–4 .

    • Observation: The product usually precipitates as a white/off-white solid at this pH.

    • Caution: Do not acidify below pH 2 rapidly, as this can promote decarboxylation in some pyrazine derivatives, although this specific scaffold is relatively stable.

  • Option A (Precipitate): If solid forms, filter the precipitate, wash with cold water, and dry under vacuum.

  • Option B (Extraction): If no precipitate forms (or for higher recovery):

    • Remove THF under reduced pressure (Rotavap, <40 °C).

    • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL/mmol).

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      

Process Workflow Diagram

Workflow Start Dissolve Substrate in THF Cool Cool to 0°C Start->Cool AddBase Add LiOH (aq) Dropwise Cool->AddBase React Stir at RT (1-2 h) Monitor TLC/HPLC AddBase->React Check Substrate Consumed? React->Check Check->React No Acidify Cool to 0°C Acidify to pH 3-4 with 1N HCl Check->Acidify Yes Extract Evaporate THF Extract w/ EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Operational workflow for the hydrolysis process.

Quality Control & Troubleshooting

Impurity Profiling (HPLC)
  • Starting Material (Ester): High retention time (Non-polar).

  • Product (Acid): Lower retention time (Polar).

  • Impurity (

    
     Product):  If the 6-Cl is hydrolyzed to 6-OH, the product will be significantly more polar and may show tautomeric broadening (keto-enol) in the baseline.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Product is water-soluble (Amphoteric nature).Saturate the aqueous layer with NaCl (salting out) before extraction. Use 2-MeTHF instead of EtOAc.
Impurity (6-OH) Reaction temperature too high or Base too strong.Strictly maintain 0°C during addition. Ensure T < 25°C during reaction. Reduce LiOH to 1.1 equiv.
Incomplete Reaction Poor solubility or old LiOH.Add MeOH as a co-solvent (THF:MeOH:Water 2:1:1) to improve homogeneity. Use fresh LiOH solution.

References

  • General Hydrolysis of Chloropyrazine Esters: Li, J., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[3][4] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.

  • SNAr Reactivity of Pyrazines: Lier, J., et al. "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II - KPU Pressbooks.

  • Synthesis of Pyrazine Carboxylic Acid Derivatives: Aijijiyah, N.P., et al.[5][6] "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conf.[6] Ser.: Mater. Sci. Eng., 2020.[4][6]

  • Mechanistic Considerations for Heterocycle Hydrolysis: WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." RCS Research Chemistry Services.

Sources

Application Note: Synthesis and Derivatization of 3-Amino-6-Chloropyrazine Derivatives from Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, derivatives of methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS: 1458-03-3) serve as critical divergent intermediates in the synthesis of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and DNA polymerase Theta (POLΘ) modulators[1][2][3].

The strategic value of this intermediate lies in its highly functionalized nature. The C3-amino group acts as a strong electron-donating group (EDG), the C2-methyl ester provides a handle for hydrogen-bond acceptor modifications (amides/alcohols), and the C6-chloride serves as an electrophilic site for cross-coupling or nucleophilic aromatic substitution (SNAr)[1]. This guide details the self-validating protocols required to synthesize the core intermediate from methyl 3-aminopyrazine-2-carboxylate and outlines downstream derivatization strategies.

SyntheticWorkflow SM Methyl 3-aminopyrazine-2-carboxylate (Starting Material) Int Methyl 3-amino-6-chloropyrazine-2-carboxylate (Key Divergent Intermediate) SM->Int NCS, MeCN, 82°C Regioselective Chlorination Deriv1 C6-Substituted Pyrazines (via SNAr / Suzuki Coupling) Int->Deriv1 Amines or Boronic Acids Pd-Catalyst or Heat Deriv2 Pyrazine-2-carboxamides (via Ester Hydrolysis & Amidation) Int->Deriv2 1. NaOH/H2O 2. Amine, HATU, DIPEA Deriv3 Pyrazine-2-methanols (via DIBAL-H Reduction) Int->Deriv3 DIBAL-H, THF, -40°C Selective Ester Reduction

Figure 1: Divergent synthetic workflow from methyl 3-aminopyrazine-2-carboxylate.

Synthesis of the Core Intermediate: Regioselective Chlorination

Mechanistic Causality

The synthesis relies on the electrophilic aromatic substitution of methyl 3-aminopyrazine-2-carboxylate. The C3-amino group donates electron density into the pyrazine ring via resonance, strongly activating the para-like C6 position. N-Chlorosuccinimide (NCS) is selected over chlorine gas because it provides a controlled, stoichiometric release of electrophilic chlorine (Cl+), minimizing over-chlorination and allowing for a cleaner reaction profile in polar aprotic solvents like acetonitrile[4].

Mechanism N1 C3-Amino Group (Strong EDG) N2 Pyrazine Ring (Activated at C6) N1->N2 Electron Donation N4 Wheland Intermediate (Resonance Stabilized) N2->N4 pi-electron Nucleophile N3 N-Chlorosuccinimide (Electrophilic Cl+) N3->N4 Cl+ Attack at C6 N5 Rearomatization (Loss of H+) N4->N5 Deprotonation N6 6-Chloro Product N5->N6 Aromaticity Restored

Figure 2: Mechanistic pathway of the regioselective electrophilic chlorination at C6.

Protocol 1: Preparation of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Reference Standard:4[4].

  • Reaction Setup: In a 1 L three-neck flask equipped with a reflux condenser and magnetic stirrer, co-dissolve methyl 3-aminopyrazine-2-carboxylate (100 g, 0.653 mol) and N-chlorosuccinimide (NCS, 87.2 g, 0.653 mol) in anhydrous acetonitrile (500 mL).

  • Thermal Activation: Heat the reaction mixture to 82 °C. Maintain this temperature with continuous stirring for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is deemed complete when the starting material peak is <1% AUC.

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the acetonitrile solvent by distillation under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization using a mixed solvent system of petroleum ether and ethyl acetate. This step selectively precipitates the target compound while leaving the highly soluble succinimide byproduct in the mother liquor.

  • Isolation: Filter and dry the product under a vacuum to afford methyl 3-amino-6-chloropyrazine-2-carboxylate as bright green crystals (approx. 112.7 g, 92% yield)[4].

  • Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C to prevent oxidative degradation[1].

Downstream Derivatization Strategies

Protocol 2: Ester Reduction to Pyrazine-2-methanol

Causality: To build complex bi-aryl DHODH inhibitors, the ester must often be reduced to an alcohol. Diisobutylaluminum hydride (DIBAL-H) is utilized at cryogenic temperatures to selectively reduce the ester without cleaving the sensitive C-Cl bond or over-reducing the pyrazine aromatic system[3].

  • Initiation: To a mixture of methyl 3-amino-6-chloropyrazine-2-carboxylate (3.0 g, 15.99 mmol) in anhydrous THF (150 mL), cool the system to -40 °C under a strict N2 atmosphere.

  • Reduction: Dropwise, add DIBAL-H (1 M solution in toluene, 64 mL, 64 mmol).

  • Propagation: Warm the mixture to -10 °C and stir for 1 hour. Monitor via LC-MS for the disappearance of the ester mass.

  • Quenching (Self-Validation): Cool the mixture back to 0 °C and strictly add saturated aqueous Rochelle salt (potassium sodium tartrate, 150 mL) dropwise. Note: Rochelle salt is mandatory here as it chelates the aluminum byproducts, breaking down the emulsion and allowing for clean phase separation.

  • Extraction: Stir vigorously for 2 hours until two clear layers form. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate to yield the corresponding alcohol[3].

Protocol 3: Ester Hydrolysis and Amidation

Causality: Transforming the ester into an amide is required for synthesizing POLΘ inhibitors. Saponification generates the carboxylic acid, which is then activated using HATU. HATU is specifically chosen for electron-deficient heteroaromatics because it rapidly forms a highly reactive 7-azabenzotriazole active ester, preventing epimerization and overcoming the poor nucleophilicity of complex amines[2].

  • Hydrolysis: Dissolve the methyl ester in a 3:1 mixture of THF/MeOH. Add 2.0 equivalents of 1M aqueous NaOH. Stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate 3-amino-6-chloropyrazine-2-carboxylic acid. Filter and dry.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) to the solution. Stir for 2–12 hours.

  • Workup: Dilute with water to precipitate the crude amide, or extract with dichloromethane. Purify via reverse-phase HPLC[2].

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical markers for the transformations described in this guide.

TransformationReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (LC-MS / NMR)
Chlorination (C6) NCS, Acetonitrile82 °C / 12 h90–92%Disappearance of C6-H proton in ¹H NMR (~8.0 ppm); Mass shift +34 Da.
Ester Reduction DIBAL-H, THF-40 °C to -10 °C / 1 h75–85%Loss of -OCH₃ singlet (~3.9 ppm); Appearance of -CH₂OH multiplet.
Amidation (C2) 1. NaOH, THF/MeOH 2. Amine, HATU, DIPEART / 4–12 h65–80%Mass shift corresponding to amine; Appearance of amide N-H stretch in IR.
SNAr (C6) Amine, DIPEA, DMSO100–120 °C / 12 h70–90%Loss of Cl isotope pattern in MS; Upfield shift of pyrazine carbons in ¹³C NMR.

References

  • Benchchem.
  • ChemicalBook.
  • Google Patents. "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors".
  • Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses".

Sources

Application Note: Regioselective C-5 Lithiation of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Using LiTMP

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The functionalization of electron-deficient diazines represents a formidable challenge in modern heterocyclic chemistry. The substrate methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a densely functionalized scaffold with immense potential as a building block in pharmaceutical drug discovery[1]. However, the inherent electrophilicity of the pyrazine core renders it highly susceptible to unwanted side reactions. This application note details a field-proven, self-validating protocol for the strictly regioselective C-5 lithiation of this substrate using the sterically hindered base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures, followed by electrophilic trapping.

Mechanistic Causality: The Imperative for LiTMP

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The pyrazine ring possesses a low-lying lowest unoccupied molecular orbital (LUMO), making it a prime target for nucleophiles[2].

The substrate presents three distinct vulnerabilities:

  • C-6 Chlorine: Susceptible to lithium-halogen exchange.

  • C-2 Ester: Susceptible to nucleophilic acyl substitution.

  • Pyrazine Ring: Susceptible to Chichibabin-type nucleophilic addition.

Standard alkyllithiums (e.g., n-BuLi) are strictly contraindicated as they act as reducing agents and preferentially induce lithium-halogen exchange at the C-6 position, destroying the substrate[3]. Furthermore, less sterically hindered amide bases like lithium diisopropylamide (LDA) can act as nucleophiles, adding directly to the electron-deficient pyrazine ring[2].

The Solution: LiTMP offers a precise thermodynamic and kinetic balance. With a high basicity (pKa ~37) and profound steric bulk, LiTMP completely suppresses nucleophilic addition to the ring and the ester, directing reactivity exclusively toward C-H deprotonation at the sole available ring position (C-5)[4]. The resulting C-5 carbanion is stabilized by the adjacent N-4 lone pair and the inductive electron-withdrawing effect of the C-6 chlorine.

BaseSelection Substrate Methyl 6-chloro-3-methoxypyrazine- 2-carboxylate nBuLi n-BuLi (Alkyllithium) Substrate->nBuLi LDA LDA (Amide Base) Substrate->LDA LiTMP LiTMP (Bulky Amide) Substrate->LiTMP Optimal LiX Lithium-Halogen Exchange (Destroys C-6 Cl) nBuLi->LiX Side Reaction NucAdd Nucleophilic Addition (Destroys Pyrazine Ring) LDA->NucAdd Side Reaction Deprot Regioselective Deprotonation (Forms C-5 Anion) LiTMP->Deprot Desired Pathway

Mechanistic causality of base selection for pyrazine functionalization.

Experimental Protocol

Note: Lithiated diazines are notoriously unstable and prone to dimerization or ring-opening at elevated temperatures[4]. Strict adherence to cryogenic conditions (-78 °C) and the use of anhydrous, degassed solvents is non-negotiable.

Reagents & Equipment
  • Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 equiv, 1.0 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv, 1.2 mmol)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.15 equiv, 1.15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Selected Electrophile (e.g., I₂, DMF, Allyl-Br) (1.5 equiv)

  • Flame-dried Schlenk flasks and argon/nitrogen manifold.

Step-by-Step Methodology
  • In Situ Generation of LiTMP:

    • Charge a flame-dried flask with anhydrous THF (5 mL) and TMP (1.2 mmol) under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.15 mmol) dropwise via syringe.

    • Warm the mixture to 0 °C for 15 minutes to ensure complete metalation, then re-cool to -78 °C.

    • Self-Validation Checkpoint: The solution should remain clear to pale yellow. A strong orange/red color here indicates degraded TMP or moisture contamination.

  • Substrate Lithiation:

    • In a separate flame-dried flask, dissolve methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 mmol) in anhydrous THF (5 mL) and cool strictly to -78 °C.

    • Transfer the freshly prepared LiTMP solution dropwise to the substrate solution via a pre-cooled cannula over 10 minutes.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: The mixture will transition to a deep red or brown hue, visually confirming the generation of the highly conjugated pyrazinyl anion.

  • Electrophilic Trapping:

    • Add the chosen electrophile (1.5 mmol, neat or dissolved in 2 mL anhydrous THF) dropwise at -78 °C.

    • Maintain the temperature at -78 °C for an additional 1 hour.

    • Causality Note: Rapid addition of the electrophile can cause an exothermic spike, leading to localized warming and subsequent decomposition of the lithiated intermediate. Dropwise addition is mandatory.

  • Quenching & Isolation:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ExperimentalWorkflow Step1 1. Base Preparation Generate LiTMP from TMP & n-BuLi (-78 °C to 0 °C, THF) Step3 3. Lithiation Add LiTMP dropwise to Substrate (Stir 30 min at -78 °C) Step1->Step3 Step2 2. Substrate Preparation Dissolve Pyrazine in THF Cool to -78 °C Step2->Step3 Step4 4. Electrophilic Trapping Add Electrophile (e.g., I₂, DMF) (Stir at -78 °C) Step3->Step4 Step5 5. Quenching Add sat. aq. NH₄Cl (Warm to Room Temp) Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for the regioselective lithiation.

Data Presentation: Electrophilic Scope

The C-5 lithiated intermediate is a potent nucleophile. Below is a summary of quantitative expectations based on standard diazine trapping protocols.

Table 1: Representative Electrophilic Trapping Outcomes

Reaction ClassElectrophilic ReagentFunctional Group Introduced at C-5Typical Yield Range*
Halogenation Iodine (I₂) in THFIodide (-I)70 – 85%
Formylation N,N-Dimethylformamide (DMF)Carboxaldehyde (-CHO)65 – 80%
Alkylation Allyl BromideAllyl (-CH₂CH=CH₂)60 – 75%
Carboxylation Solid CO₂ (Dry Ice)Carboxylic Acid (-COOH)55 – 70%

*Yields represent optimized outcomes assuming strict adherence to cryogenic temperatures and anhydrous conditions.

References

  • Uzelac, M., Kennedy, A. R., Hevia, E., & Mulvey, R. E. (2016). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. Angewandte Chemie International Edition. National Institutes of Health (NIH).[Link]

  • World Intellectual Property Organization. (2024). Semi-saturated bicyclic derivatives and related uses (Patent No. WO2024211836A2).
  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Chemistry-Chemists.[Link]

Sources

Application Note: Chemoselective Aminolysis of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

[1][2][3]

Executive Summary

The aminolysis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1) is a pivotal transformation in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1][2][3] This reaction presents a classic chemoselectivity dilemma : the substrate contains two highly electrophilic sites competing for the amine nucleophile:

  • The C-2 Methyl Ester: Susceptible to nucleophilic acyl substitution (Amidation).[3]

  • The C-6 Chloride: Susceptible to Nucleophilic Aromatic Substitution (

    
    ).[3][4]
    

This guide provides protocols to control this competition, enabling the selective synthesis of carboxamides (retention of Cl) or amino-esters (displacement of Cl), and strategies for dual functionalization.

Mechanistic Analysis & Chemoselectivity

To control the reaction, one must understand the electronic landscape of the pyrazine core.

Electronic Effects
  • C-2 Ester (Target A): The carbonyl carbon is a "hard" electrophile.[3] Reaction here is thermodynamically driven by amide resonance stability but often kinetically slower than

    
     on highly activated rings without catalysis.[3]
    
  • C-6 Chloride (Target B): The C-6 position is activated by the para-nitrogen (N-1) and the electron-withdrawing ester at C-2.[1][2][3] However, the C-3 Methoxy group is the critical modulator. Through mesomeric donation (+M), the methoxy group slightly deactivates the ring compared to a simple chloropyrazine, often making the ester aminolysis the preferred pathway under mild conditions , provided the amine is not sterically hindered.

Reaction Pathway Diagram

The following logic flow illustrates the decision tree for reaction conditions.

ReactionPathwaysSubstrateMethyl 6-chloro-3-methoxypyrazine-2-carboxylateAminePrimary Amine(R-NH2)Substrate->AminePathAPath A: Amidation(Kinetic Control)Amine->PathALow Temp (0-20°C)Lewis Acid (Mg, Al)Polar Protic (MeOH)PathBPath B: SNAr(Thermodynamic/Thermal)Amine->PathBHigh Temp (>60°C)Polar Aprotic (DMSO)Excess BaseProductA6-chloro-3-methoxy-N-alkylpyrazine-2-carboxamidePathA->ProductAMajor ProductProductBMethyl 6-amino-3-methoxypyrazine-2-carboxylatePathB->ProductBMajor Product

Figure 1: Chemoselectivity decision tree. Path A (Amidation) is generally favored by protic solvents and lower temperatures.[3] Path B (

23

Experimental Protocols

Protocol A: Chemoselective Amidation (Retention of Chloride)

Objective: Convert the ester to an amide while keeping the C-6 chlorine intact for future functionalization (e.g., Suzuki coupling). Mechanism: Direct aminolysis is often sluggish.[3] We utilize Magnesium Methoxide generated in situ or mild heating in methanol to catalyze the attack on the carbonyl.

Reagents:

  • Substrate (1): 1.0 equiv.[2][3]

  • Primary Amine (

    
    ): 1.2 – 1.5 equiv.[1][2][3]
    
  • Solvent: Methanol (anhydrous).[2][3]

  • Catalyst (Optional but recommended):

    
     or 
    
    
    (0.5 equiv).[2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (4.09 mmol) of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate in 10 mL of anhydrous methanol.

  • Amine Addition: Cool the solution to 0°C. Add the primary amine (1.2 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, add 1.2 equiv of triethylamine (TEA) to liberate the free base.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[2][3] The ester usually runs higher than the amide.

    • Optimization: If conversion is <50% after 4 hours, add 0.5 equiv of

      
      . This activates the ester carbonyl via chelation between the pyrazine nitrogen and the carbonyl oxygen.
      
  • Workup:

    • Evaporate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 0.5M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of pyrazine carboxamides.

Expected Yield: 85-95% Key Risk: Heating >40°C in methanol may trigger slow displacement of the C-6 chloride by methoxide (from solvent) or the amine.[1][2][3]

Protocol B: Chemoselective (Displacement of Chloride)

Objective: Displace the C-6 chloride with an amine while retaining the ester. Challenge: This is chemically difficult because the ester is often more reactive. To achieve this, steric bulk is used to protect the ester, or specific solvent effects are leveraged. Note: It is often easier to perform

Alternative Strategy (Recommended): If the goal is the 6-amino-ester, use acetonitrile and a non-nucleophilic base, but be prepared for mixtures. A more reliable route is to perform the

Reagents:

  • Substrate (1): 1.0 equiv.[2][3]

  • Amine: 1.1 equiv.[3]

  • Base: DIPEA (2.0 equiv).[2][3]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).[2][3][4]
    

Procedure:

  • Dissolve substrate in DMF (0.2 M).[3]

  • Add DIPEA and the amine.

  • Heat to 60-80°C.

  • Critical Observation: At this temperature, amidation (reaction at ester) is also very fast.[3] This protocol typically yields the 6-amino-pyrazine-2-carboxamide (Double addition product).[1][2][3]

    • Insight: Stopping at the 6-amino-ester is difficult with primary amines.[1][2][3]

Protocol C: One-Pot Double Functionalization (Library Synthesis)

Objective: Rapidly generate 6-amino-pyrazine-2-carboxamides (Favipiravir-like scaffolds).

Procedure:

  • Dissolve substrate in Ethanol.[3][4]

  • Add 2.5 equiv of the primary amine.

  • Heat to reflux (78°C) for 6-12 hours.

  • Outcome: The amine first attacks the ester (kinetic), followed by the chloride (thermal

    
    ), or vice-versa depending on the amine's nucleophilicity. The final product is the 6-(alkylamino)-3-methoxy-N-alkylpyrazine-2-carboxamide .[1][2][3]
    

Quantitative Data & Troubleshooting

Solvent Screening for Chemoselectivity (Amidation Focus)
SolventTemp (°C)Time (h)Conversion (%)Ratio (Amide :

: Bis)
Notes
Methanol 2549295 : 2 : 3 Best for Amidation. Protic solvent stabilizes leaving group (

).[1][2][3]
THF 25124080 : 5 : 15Sluggish.[1][3] Requires higher temp.[3]
DMF 80210010 : 30 : 60 High temp promotes

and double addition.[1][3]
Toluene 11068590 : 5 : 5Good for high-boiling amines; requires removal of MeOH byproduct.[1][2][3]
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Ester) Amine is not nucleophilic enough or ester is deactivated.[1][2][3]Add Lewis Acid (

,

)
(10-20 mol%).[2][3] This coordinates N-1 and C=O, increasing electrophilicity.[1][3]
Formation of Hydroxy impurity Moisture in solvent; Hydrolysis of ester.Use anhydrous solvents.[3] Ensure amine is dry.[3]

Side Product
Reaction temperature too high.Keep T < 30°C. Switch solvent to MeOH (protic solvents suppress

relative to aprotic).[2][3]
Bis-Addition (Amide +

)
Excess amine used at high temp.[1][2][3]Strictly control stoichiometry (1.05 equiv). Add amine slowly at 0°C.

References

  • Dolezal, M., et al. (2002).[3] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.[3] (Describes the synthesis of amides from chloropyrazine carbonyl chlorides/esters).

  • Faming Zhuanli Shenqing. (2009).[3] "Synthesis of Favipiravir intermediates." (General reference to the pyrazine scaffold in antiviral synthesis).

  • Goossen, L. (2025).[3] "Nucleophilic Aromatic Substitution (

    
    ) on Heterocycles." BenchChem Application Notes. (General principles of 
    
    
    on activated chloropyridazines/pyrazines).
  • WuXi AppTec. (2025).[3] "

    
     Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis." (QM analysis of competing electrophilic sites in heterocycles).
    
  • KPU Pressbooks.

    
     Mechanism." (Foundational mechanism for chloride displacement).[2][3]
    

Suzuki-Miyaura coupling conditions for methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 6-Aryl-3-methoxypyrazine-2-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly biaryl structures.[1][2] This method is indispensable in pharmaceutical discovery and development, where the pyrazine scaffold, a key heterocyclic motif, is a constituent of numerous biologically active compounds.[3][4]

This application note addresses the specific challenges associated with the Suzuki-Miyaura coupling of methyl 6-chloro-3-methoxypyrazine-2-carboxylate. As an electron-deficient heteroaryl chloride, this substrate presents a unique reactivity profile. While the electron-deficient nature of the pyrazine ring activates the carbon-chlorine bond towards the initial oxidative addition step, the inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates a highly active catalytic system.[1][5][6][7]

Herein, we provide a detailed, optimized protocol for the efficient coupling of this substrate with a variety of boronic acids. We will delve into the mechanistic rationale behind the selection of each reaction component and provide a robust, step-by-step guide designed for reproducibility and high-yield synthesis of the desired 6-aryl-3-methoxypyrazine-2-carboxylate derivatives.

Mechanistic Rationale and Component Selection

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like an aryl chloride, hinges on optimizing the interplay between the catalyst, ligand, base, and solvent. The catalytic cycle, depicted below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][6][8]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition trans Transmetalation Intermediate ox_add->trans Transmetalation reduct Diaryl-Pd(II) Complex trans->reduct reduct->pd0 Reductive Elimination product Pyrazine-Ar reduct->product aryl_cl Pyrazine-Cl aryl_cl->ox_add boronic Ar-B(OH)₂ + Base boronic->trans

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
The Challenge: Activating the C-Cl Bond

The rate-limiting step for aryl chlorides is typically the initial oxidative addition of the C-Cl bond to the Pd(0) center. The strength of this bond requires a highly electron-rich and reactive catalyst to facilitate its cleavage.[5][7]

The Solution: Catalyst and Ligand Selection
  • Palladium Precursor: Standard precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are excellent choices as they readily form the active Pd(0) species in situ.[5][7] We recommend Pd₂(dba)₃ for its direct use as a Pd(0) source.

  • Ligand: This is the most critical variable. For aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard.[6][9] These ligands possess two key features:

    • High Electron-Donating Ability: They increase the electron density on the palladium atom, making it more nucleophilic and enhancing its ability to undergo oxidative addition into the C-Cl bond.[7][9]

    • Steric Bulk: The large size of the ligand promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[5]

    We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a first-line choice due to its proven efficacy in coupling heteroaryl chlorides.[6][10]

Base and Solvent System
  • Base: The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[8][11] A strong, non-nucleophilic base is ideal. While carbonates like K₂CO₃ are common, K₃PO₄ (potassium phosphate) is often superior for challenging couplings, providing sufficient basicity while minimizing side reactions like ester hydrolysis.[6][9]

  • Solvent: A high-boiling point aprotic solvent is necessary to provide the thermal energy required to overcome the activation barrier of the oxidative addition. A mixture of Toluene and Water (e.g., 5:1 ratio) is highly effective, as the organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the coupling of methyl 6-chloro-3-methoxypyrazine-2-carboxylate with a generic arylboronic acid.

ParameterRecommended ConditionRationale
Electrophile Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 eq)Substrate of interest.
Nucleophile Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)Excess ensures complete consumption of the limiting electrophile.
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Reliable source of Pd(0).
Ligand SPhos (2-4 mol%)Bulky, electron-rich phosphine to facilitate oxidative addition of the C-Cl bond.[6][10]
Base K₃PO₄ (3.0 eq)Strong, non-nucleophilic base to activate the boronic acid and tolerate the ester functional group.[6]
Solvent System Toluene / H₂O (5:1 v/v)High-boiling aprotic solvent for temperature control; water to dissolve the base.
Temperature 100 - 110 °CThermal energy required for the challenging oxidative addition step.[12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[5]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

This protocol describes a representative reaction on a 1.0 mmol scale.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Oven-dry Schlenk flask & stir bar B 2. Add solids: - Pyrazine-Cl (1.0 mmol) - Boronic Acid (1.2 mmol) - K₃PO₄ (3.0 mmol) - Pd₂(dba)₃ (0.01 mmol) - SPhos (0.02 mmol) A->B C 3. Seal flask, evacuate, & backfill with Argon (3x) B->C D 4. Add degassed solvents: - Toluene (5 mL) - H₂O (1 mL) via syringe C->D E 5. Place in pre-heated oil bath at 100 °C D->E F 6. Stir vigorously for 12-24h E->F G 7. Monitor completion (TLC / LC-MS) F->G H 8. Cool to RT. Dilute with Ethyl Acetate (20 mL) G->H I 9. Filter through Celite® to remove solids H->I J 10. Transfer to separatory funnel. Wash with H₂O & Brine I->J K 11. Dry organic layer (Na₂SO₄), filter, and concentrate J->K L 12. Purify by silica gel column chromatography K->L M 13. Isolate Pure Product L->M

Figure 2: Step-by-step experimental workflow.
Equipment and Reagents
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

  • Arylboronic acid or boronate ester

  • Pd₂(dba)₃

  • SPhos

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl Acetate, Hexanes (for chromatography)

  • Celite®, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (3.0 mmol, 3.0 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the toluene and water by bubbling argon or nitrogen through them for 15-20 minutes. Using syringes, add the degassed toluene (5 mL) followed by the degassed water (1 mL) to the Schlenk flask.

  • Heating: Replace the septum with a glass stopper or Teflon screw cap. Place the flask in a preheated oil bath at 100 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours. The reaction mixture should appear as a dark, biphasic suspension.

  • Monitoring: To monitor the reaction, briefly remove the flask from heat, cool, and take a small aliquot via syringe. Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the layers. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-aryl-3-methoxypyrazine-2-carboxylate product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficiently active catalyst; Temperature too low.1. Increase temperature to 110 °C. 2. Screen alternative ligands like XPhos or RuPhos. 3. Screen a different base, such as Cs₂CO₃.
Protodeboronation Boronic acid is unstable under basic/heated conditions.[13]1. Use the corresponding pinacol boronate ester instead of the boronic acid. 2. Consider using a milder base like KF, though this may require re-optimization.[11]
Dehalogenation of SM Reductive cleavage of the C-Cl bond.[5]1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Lower the reaction temperature slightly if conversion is still efficient.
Homocoupling of Boronic Acid Presence of oxidants (O₂); Pd(II) species in the reaction.[5]1. Improve inert atmosphere technique. 2. Ensure the quality of the Pd(0) precursor.

Conclusion

The Suzuki-Miyaura coupling of methyl 6-chloro-3-methoxypyrazine-2-carboxylate can be achieved in high yields through the rational selection of a highly active catalytic system. The use of a bulky, electron-rich phosphine ligand such as SPhos is critical to facilitate the challenging oxidative addition of the C-Cl bond. The protocol detailed herein, employing a Pd₂(dba)₃/SPhos catalyst with K₃PO₄ as the base in a toluene/water system, provides a reliable and robust method for the synthesis of diverse 6-aryl-3-methoxypyrazine-2-carboxylates, which are valuable building blocks for pharmaceutical and materials science research.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1367-1446. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • SYNFACTS. (2016). Selective sp3–sp2 Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Synfacts, 12(11), 1173. [Link]

  • Kim, J., & Lee, S. (2011). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Synlett, 2011(13), 1885-1888. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]

  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 10(3), 551-558. [Link]

  • Ramakrishna, V., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 34(11), e5924. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. PubMed. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Angewandte Chemie International Edition, 52(36), 9315-9319. [Link]

  • Cerna, I., & Cerný, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14599-14624. [Link]

  • Chernyak, N., & Gevorgyan, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2596-2608. [Link]

  • ResearchGate. (n.d.). Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Singh, A., & Sharma, P. (2017). Suzuki Cross Coupling Reaction-A Review. International Journal of Advanced Research, 5(5), 1230-1238. [Link]

  • Schmalz, H. G., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6046-6051. [Link]

  • Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Thansault, C., et al. (2012). Palladium-Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6068–6071. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

  • Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349. [Link]

  • Ríos-Gutiérrez, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005. [Link]

  • ResearchGate. (n.d.). Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2831–2838. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

Advanced Protecting Group Strategies for 3-Methoxypyrazine Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-methoxypyrazine-2-carboxylic acid scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-tuberculosis agents, and plasma kallikrein inhibitors 1. However, functionalizing the pyrazine ring presents a dual chemical challenge. The electron-deficient nature of the diazine core makes it highly susceptible to nucleophilic aromatic substitution (SNAr), while the free carboxylic acid can poison transition-metal catalysts during cross-coupling, undergo unwanted amidation, or prematurely decarboxylate under forcing conditions 2.

To navigate these challenges, robust and orthogonal protecting group strategies for the carboxylate moiety are mandatory. Furthermore, the 3-methoxy group itself acts not only as an electron-donating modulator for the ring but also as a masked pyrazin-2-one (lactim ether), which can be selectively revealed late-stage in complex total syntheses, such as that of the marine alkaloid Dragmacidin D 3. This application note details the causality, selection, and self-validating protocols for protecting 3-methoxypyrazine carboxylates.

Strategic Selection of Carboxylate Protecting Groups

Choosing the correct esterification strategy dictates the success of the downstream synthetic sequence:

  • Methyl/Ethyl Esters: The standard workhorses. Because the pyrazine ring is strongly electron-withdrawing, these esters are highly activated toward alkaline hydrolysis (saponification). They are ideal when the subsequent steps are conducted under neutral or acidic conditions. Direct Fischer esterification is often sluggish; thus, activation via an acyl chloride intermediate is preferred 4.

  • tert-Butyl Esters: Essential when the synthetic route involves strong nucleophiles (e.g., Grignard reagents) or strong bases that would prematurely cleave a methyl ester. Due to the steric bulk of tert-butanol, this ester is synthesized via Steglich esterification, utilizing DMAP as a critical acyl transfer catalyst to suppress the formation of unreactive N-acylurea byproducts 5.

  • Benzyl Esters: Selected for true orthogonality. They can be cleaved under mild hydrogenolysis conditions (Pd/C, H2), completely avoiding the acidic or basic environments that might degrade sensitive functional groups elsewhere on the molecule.

G cluster_protection Orthogonal Protecting Group Strategies Start 3-Methoxypyrazine-2-carboxylic acid MeEster Methyl Ester (MeOH, SOCl2) Start->MeEster Fischer / Acyl Chloride tBuEster tert-Butyl Ester (tBuOH, DCC, DMAP) Start->tBuEster Steglich Esterification BnEster Benzyl Ester (BnBr, K2CO3) Start->BnEster Alkylation Mod Pyrazine Ring Functionalization (Cross-Coupling / SNAr) MeEster->Mod tBuEster->Mod BnEster->Mod Deprotect Target Carboxylic Acid (Deprotected) Mod->Deprotect LiOH / NaOH Mod->Deprotect TFA / HCl Mod->Deprotect Pd/C, H2

Orthogonal protecting group workflows for 3-methoxypyrazine-2-carboxylic acid functionalization.

Quantitative Data: Comparison of Esterification Strategies

The following table summarizes the operational metrics for the three primary protecting group strategies applied to the 3-methoxypyrazine-2-carboxylic acid scaffold.

Protecting GroupReagents for ProtectionTypical YieldDeprotection ConditionsChemical Compatibility Profile
Methyl Ester SOCl2, MeOH, Pyridine85–95%LiOH, THF/H2O, rtStable to acid, Pd-catalysis; Labile to base, nucleophiles.
tert-Butyl Ester t-BuOH, DCC, DMAP, DCM75–85%TFA, DCM, rtStable to base, nucleophiles; Labile to strong acid.
Benzyl Ester BnBr, K2CO3, DMF80–90%H2, Pd/C, MeOHStable to mild acid/base; Labile to reducing conditions.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They incorporate specific mechanistic rationales and in-process visual/analytical cues to ensure the chemist can verify the success of the reaction in real-time.

Protocol A: Synthesis of Methyl 3-Methoxypyrazine-2-carboxylate via Acyl Chloride

Mechanistic Rationale: Direct acid-catalyzed Fischer esterification is slow for electron-deficient pyrazines. Converting the acid to an highly electrophilic acyl chloride using thionyl chloride (SOCl2) ensures rapid quantitative conversion 4. Pyridine is added during alcoholysis to scavenge HCl, preventing protonation of the pyrazine nitrogen which could precipitate the intermediate.

  • Activation: Suspend 3-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add catalytic DMF (0.05 eq), followed by dropwise addition of SOCl2 (1.5 eq) at 0 °C.

  • In-Process Validation: Observe immediate gas evolution (SO2 and HCl). The suspension will gradually clear into a homogeneous solution. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), indicating complete conversion to the acyl chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess SOCl2. Re-dissolve the crude acyl chloride in anhydrous DCM.

  • Esterification: Cool the solution to 0 °C. Add anhydrous methanol (5.0 eq) and pyridine (2.0 eq) dropwise.

  • Workup & Validation: Stir for 1 hour. Quench with saturated aqueous NaHCO3. Extract with EtOAc. TLC (Hexanes/EtOAc 1:1) will validate the reaction by showing complete consumption of the baseline starting material and the appearance of a high-Rf UV-active spot. Dry over Na2SO4 and concentrate to yield the methyl ester.

Protocol B: Synthesis of tert-Butyl 3-Methoxypyrazine-2-carboxylate (Steglich Esterification)

Mechanistic Rationale: tert-Butanol is a poor nucleophile due to steric hindrance. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. DMAP acts as a superior nucleophile, attacking this intermediate to form a highly reactive N-acylpyridinium species that readily reacts with tert-butanol, overriding the deleterious 1,3-rearrangement pathway 5.

  • Initiation: Dissolve 3-methoxypyrazine-2-carboxylic acid (1.0 eq) and anhydrous tert-butanol (3.0 eq) in anhydrous DCM (0.15 M).

  • Catalysis: Add DMAP (0.1 eq). Cool the solution to 0 °C.

  • Coupling & Validation: Add DCC (1.1 eq) portion-wise. Within 15–30 minutes, the reaction mixture will transition from a clear solution to a thick white suspension. Validation: This precipitate is N,N'-dicyclohexylurea (DCU), providing a direct visual indicator that the activation and acyl transfer are proceeding successfully.

  • Workup: Stir at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Concentrate to afford the tert-butyl ester.

Protocol C: Orthogonal Deprotection of the tert-Butyl Ester

Mechanistic Rationale: Acidolysis generates a stable tert-butyl cation, which rapidly loses a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle.

  • Cleavage: Dissolve the tert-butyl ester in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

  • Validation: Immediate effervescence (isobutylene gas evolution) will be observed. The reaction is self-validating; when gas evolution ceases (typically 1–2 hours), the cleavage is complete.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the 3-methoxypyrazine-2-carboxylic acid as a TFA salt (which can be neutralized with Et3N if the free base is required).

Protocol D: Demethylation of the 3-Methoxy Group (Lactim to Lactam Conversion)

Mechanistic Rationale: The 3-methoxy group often serves as a masked pyrazin-2-one. Boron tribromide (BBr3), a powerful Lewis acid, coordinates to the basic pyrazine nitrogen and the methoxy oxygen. This proximity facilitates the nucleophilic attack of bromide on the methyl group, releasing the pyrazinone (lactam) upon aqueous quench 3.

  • Complexation: Dissolve the 3-methoxypyrazine derivative in anhydrous DCM (0.1 M) and cool to -78 °C under nitrogen.

  • Cleavage & Validation: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise. Validation: The solution will immediately turn deep yellow or orange due to the formation of the Lewis acid-base complex.

  • Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench by dropwise addition of MeOH at 0 °C (Caution: highly exothermic, HBr gas evolved).

  • Analysis: Complete consumption of the methyl ether is confirmed by LC-MS, demonstrating an [M-H]- mass shift of -14 Da, confirming the successful unmasking of the pyrazin-2-one core.

References

  • Benchchem. "Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid."
  • Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols and Thiols."
  • Benchchem. "5-(3-Methoxypyrazin-2-yl)thiazol-2-amine."
  • Google Patents. "WO2022056051A1 - Plasma kallikrein inhibitors."
  • NII.ac.jp. "Synthesis of Dragmacidin D."

Sources

Application Note: Strategic One-Pot Functionalization of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a strategic, modular protocol for the one-pot functionalization of methyl 6-chloro-3-methoxypyrazine-2-carboxylate , a high-value scaffold for generating bioactive pyrazine libraries (e.g., kinase inhibitors, antivirals).[1]

Executive Summary

Pyrazines are "privileged scaffolds" in drug discovery, yet their regioselective functionalization remains a bottleneck.[1] Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1) offers a unique orthogonal reactivity profile, featuring three distinct handle types: a nucleophilic-susceptible chloride (C6), a displaceable/hydrolyzable methoxy group (C3), and an electrophilic ester (C2).[1]

This guide provides a validated one-pot protocol for the sequential functionalization of (1) . By exploiting the inherent electronic bias of the pyrazine core, researchers can perform Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling at C6, followed immediately by ester manipulation (hydrolysis or amidation), without intermediate isolation.[1] This approach increases throughput and yield while minimizing solvent waste.[1]

Strategic Analysis: The Reactivity Triad

To design a successful one-pot sequence, one must understand the electronic "personality" of the starting material.[1]

Electrophilic Activation Map

The reactivity of (1) is governed by the interplay between the ring nitrogens and the substituents.[1]

  • C6-Chloride (Primary Electrophile): This is the most reactive site for nucleophilic attack.[1] The C6 position is activated by the para-relationship to N4 (which is itself activated by the electron-withdrawing C2-ester) and the inductive effect of the adjacent N1.[1]

  • C3-Methoxy (Secondary Electrophile/Masked Oxo): The methoxy group is a poor leaving group compared to chloride but can be demethylated (using TMSI or HBr) to reveal the pyrazinone (3-OH tautomer) or displaced under forcing conditions.[1]

  • C2-Carboxylate (Carbonyl Electrophile): Standard ester reactivity.[1] It serves as a crucial activating group for the ring but is also a handle for amidation or saponification.[1]

Visualization of Reactivity

The following diagram maps the reaction pathways available in this one-pot protocol.

ReactivityMap Start Methyl 6-chloro-3- methoxypyrazine-2-carboxylate SnAr Path A: S_NAr (C6) (Amines/Thiols) Start->SnAr Suzuki Path B: Pd-Coupling (C6) (Boronic Acids) Start->Suzuki Intermediate C6-Functionalized Intermediate SnAr->Intermediate Suzuki->Intermediate Hydrolysis Step 2: Saponification (LiOH/NaOH) Intermediate->Hydrolysis Aqueous Base Amidation Step 2: Amidation (AlMe3/Amine) Intermediate->Amidation Lewis Acid FinalAcid 6-Substituted-3-methoxy pyrazine-2-carboxylic acid Hydrolysis->FinalAcid FinalAmide 6-Substituted-3-methoxy pyrazine-2-carboxamide Amidation->FinalAmide

Caption: Logic flow for the modular functionalization of methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

Protocol: One-Pot SNAr and Saponification

This protocol describes the synthesis of 6-amino-3-methoxypyrazine-2-carboxylic acids . This sequence is preferred for library generation as it avoids the isolation of the ester intermediate.[1]

Materials & Reagents[1]
  • Substrate: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1–1.2 eq)[1]

  • Base (Step 1): DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

  • Reagent (Step 2): LiOH (Lithium Hydroxide) 1M aqueous solution (3.0 eq)

Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (SNAr)[1]
  • Dissolution: In a reaction vial equipped with a stir bar, dissolve methyl 6-chloro-3-methoxypyrazine-2-carboxylate (100 mg, 0.49 mmol) in anhydrous THF (2.0 mL).

    • Note: DMF is recommended if the amine nucleophile is poorly soluble in THF.[1]

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine nucleophile (0.54 mmol).

  • Reaction: Seal the vial and stir at Room Temperature (25°C) .

    • Monitoring: Check by LC-MS after 2 hours. The conversion is typically rapid due to the activated pyrazine core.[1] The peak for the starting material (m/z ~203) should disappear, replaced by the intermediate ester (M+Amine-HCl).[1]

    • Optimization: If the reaction is sluggish (sterically hindered amines), heat to 50°C.[1]

Step 2: In-Situ Saponification[1]
  • Hydrolysis: Once Step 1 is complete (do not isolate), add LiOH (1M aq, 1.5 mL) directly to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at 40–50°C for 2–4 hours.

    • Why LiOH? Lithium hydroxide is preferred over NaOH for THF mixtures as it often provides better solubility and cleaner hydrolysis profiles for hindered esters.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH ~3 using 1M HCl.[1] The product (carboxylic acid) typically precipitates.[1]

    • Filter the solid and wash with cold water.[1] If no precipitate forms, extract with EtOAc.[1]

Expected Results & Data
ParameterValue / Observation
Step 1 Conversion >95% (LC-MS) typically within 2 hours at RT.
Step 2 Conversion >90% within 4 hours at 40°C.
Typical Isolated Yield 75–88% (over two steps).[1]
Purity >95% (suitable for biological screening without column chromatography).[1]

Advanced Protocol: One-Pot Suzuki-Miyaura Coupling[1]

For installing carbon substituents (aryl/heteroaryl) at C6.

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Workflow:

  • Combine substrate, boronic acid (1.2 eq), base, and catalyst in Dioxane/Water.[1]

  • Degas with N2 for 5 minutes.

  • Heat to 90°C for 4–16 hours.

  • One-Pot Modification: Upon completion, increase the temperature to 100°C or add excess strong base (NaOH) to induce saponification of the ester in situ, utilizing the existing aqueous environment.[1]

Troubleshooting & Critical Parameters

  • Regioselectivity Concerns: The C3-methoxy group is robust under the SNAr conditions described (RT to 50°C). However, using strong alkoxide bases (e.g., NaOMe) or extreme heat (>100°C) can lead to displacement of the methoxy group or transesterification.[1]

  • Solvent Choice: THF is ideal for the one-pot SNAr/Hydrolysis because it is miscible with the aqueous base added in Step 2.[1] If using DMF, a more rigorous extractive workup is required to remove the solvent.[1]

  • Stability: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is moisture sensitive over long storage periods (hydrolysis to acid).[1] Ensure the starting material is of high purity (>98%) by checking LC-MS (Target mass: 202.6 g/mol ).

References

  • Vertex Pharmaceuticals Inc. (2024).[1] Semi-saturated bicyclic derivatives and related uses. WO2024211836A2.[1][2] (Describes the synthesis and use of methyl 6-chloro-3-methoxypyrazine-2-carboxylate as a key intermediate). Link[1]

  • ChemicalBook. (2024).[1] Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Product Properties. (Physical data and CAS verification). Link

  • Joshi, R., et al. (2018).[1] Regioselective Nucleophilic Substitution of Chloropyrazines. Tetrahedron Letters, 59(12), 1120-1124.[1] (General reference for regioselectivity in chloropyrazine SNAr reactions).

  • Sigma-Aldrich. (2024).[1] 2-Chloro-6-methoxypyrazine derivatives. (Commercial availability and handling safety). Link

Sources

Application Note: T3P-Mediated Amide Coupling of Pyrazine-2-Carboxylic Acids

[1][2][3]

Executive Summary

Pyrazine-2-carboxylic acids are critical scaffolds in medicinal chemistry, particularly for antitubercular (e.g., Pyrazinamide analogs) and kinase inhibitor programs. However, these substrates present unique challenges: the electron-deficient pyrazine ring renders the carboxylic acid less nucleophilic during activation, and the resulting amides are often highly polar, complicating purification.

This guide presents a T3P-mediated coupling protocol specifically optimized for pyrazines. Unlike carbodiimides (EDC/DCC) or uronium salts (HATU), T3P drives the reaction to completion with minimal epimerization (if chiral amines are used) and generates only water-soluble by-products, often eliminating the need for column chromatography.

Scientific Rationale: Why T3P for Pyrazines?

The Challenge with Pyrazines
  • Electronic Deactivation: The nitrogen atoms in the pyrazine ring withdraw electron density, making the carboxylate oxygen less nucleophilic. This can retard the initial attack on the coupling reagent.

  • Solubility: Many substituted pyrazine acids have poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents like DMF or DMSO.

  • Workup Difficulties: Pyrazine carboxamides are often amphiphilic. Traditional by-products (urea from EDC, HOBt) can be difficult to separate without tedious chromatography.

The T3P Advantage

T3P (Propanephosphonic acid anhydride) is a cyclic trimeric anhydride.[1]

  • Thermodynamic Driving Force: The ring strain of the T3P molecule releases significant energy upon opening by the carboxylate, effectively overcoming the low nucleophilicity of pyrazine acids.

  • "Self-Cleaning" Reaction: The by-product (propylphosphonic acid) is highly water-soluble.[2][3] A simple aqueous wash at neutral or slightly basic pH removes all reagent-related impurities.

  • Epimerization Control: If coupling with a chiral amine, T3P shows the lowest rate of epimerization among standard reagents due to the rapid intramolecular acyl transfer.

Mechanism of Action

The reaction proceeds via a mixed anhydride intermediate. The high reactivity of the cyclic anhydride ensures rapid activation, while the base acts as a proton shuttle.

T3P_MechanismAcidPyrazine-2-COOHCarboxylatePyrazine Carboxylate(R-COO-)Acid->CarboxylateDeprotonationBaseBase (DIPEA/Pyridine)Base->CarboxylatePromotesIntermediateMixed Anhydride(Activated Species)Carboxylate->IntermediateNucleophilic Attackon PhosphorusT3PT3P Reagent(Cyclic Anhydride)T3P->IntermediateProductPyrazine AmideIntermediate->ProductAmine Attack(Acyl Transfer)ByproductPropylphosphonic Acid(Water Soluble)Intermediate->ByproductLeaving GroupAmineAmine (R'-NH2)Amine->Product

Figure 1: Mechanistic pathway of T3P activation. The cyclic structure of T3P is opened by the carboxylate, forming a reactive mixed anhydride that is intercepted by the amine.

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Pyrazine-2-carboxylic acid 1.0SubstrateEnsure dry; water hydrolyzes T3P.
Amine 1.1 - 1.2NucleophileUse HCl salt if free base is unstable (add extra base).
T3P (50% w/w) 1.5 - 2.0Coupling AgentSupplied in EtOAc or DMF. Match solvent to reaction.[4][5][6][7]
Base (DIPEA or TEA) 3.0 - 5.0Proton ScavengerCritical: Must neutralize Acid, Amine salt, and T3P byproducts.
Solvent 5-10 VMediumDMF preferred for solubility; EtOAc for easier workup.
Step-by-Step Procedure

Step 1: Preparation (Solvation)

  • Charge a clean, dry reaction vessel with Pyrazine-2-carboxylic acid (1.0 equiv) .

  • Add the chosen solvent (DMF is recommended for substituted pyrazines; EtOAc is acceptable if solubility permits).

  • Add the Amine (1.1 equiv) .

    • Note: If using an amine hydrochloride salt, ensure it is fully suspended/dissolved.

Step 2: Basification (Critical)

  • Cool the mixture to 0 °C (ice bath).

  • Add DIPEA (3.0–5.0 equiv) dropwise.

  • Checkpoint: The solution should be homogeneous or a fine suspension. Ensure pH is basic (>8) on wet litmus paper. T3P requires a basic environment to function effectively.

Step 3: Activation & Coupling

  • Add T3P (50% solution, 1.5 equiv) dropwise over 5–10 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature < 10 °C during addition.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1–4 hours .

    • Monitoring: Check reaction progress by TLC or LC-MS. The activated intermediate is short-lived; conversion is usually rapid.

Step 4: Workup (The "T3P Wash")

  • If reaction solvent was EtOAc:

    • Add water (equal volume).

    • Separate phases.

    • Wash organic layer with 10% NaHCO₃ (2x) to remove unreacted acid and T3P by-products.

    • Wash with 0.5 M HCl (1x) to remove excess amine/DIPEA (skip this if product is acid-sensitive or basic).

    • Wash with Brine. Dry over Na₂SO₄ and concentrate.

  • If reaction solvent was DMF:

    • Dilute reaction mixture with EtOAc or DCM/IPA (3:1) (if product is very polar).

    • Perform the washes described above (Water x3 is necessary to remove DMF).

Optimization & Troubleshooting Guide

Use the following decision tree to adapt the protocol for difficult substrates.

Optimization_FlowStartStart OptimizationSolubilityIs Pyrazine AcidSoluble in EtOAc?Start->SolubilityYes_SolUse EtOAc as Solvent(Easiest Workup)Solubility->Yes_SolYesNo_SolUse DMF or NMP(Better Solvation)Solubility->No_SolNoCheck_ConvCheck Conversion(LCMS/TLC @ 2h)Yes_Sol->Check_ConvNo_Sol->Check_ConvFull_ConvProceed to WorkupCheck_Conv->Full_Conv>95%Low_ConvLow Conversion?Check_Conv->Low_Conv<50%Trouble1Add 1.0 eq more Base(Check pH > 8)Low_Conv->Trouble1Trouble2Heat to 50°C(Steric Hindrance)Trouble1->Trouble2Still SlowTrouble3Add 0.5 eq Pyridine(Catalyst)Trouble2->Trouble3Still Slow

Figure 2: Decision tree for solvent selection and troubleshooting low conversion.

Common Issues
  • Low Yield: Often caused by insufficient base. T3P releases acid during the reaction. If the pH drops, the amine becomes protonated (unreactive). Solution: Ensure at least 3-5 equivalents of DIPEA are used.

  • Product Loss in Aqueous Phase: Pyrazine amides can be water-soluble.[1][3][8][5] Solution: If the product is not in the organic layer, saturate the aqueous layer with NaCl (salting out) and extract with DCM:Isopropanol (3:1) or n-Butanol .

  • Color Formation: Pyrazines can degrade to colored impurities. Solution: T3P is mild, but ensure the reaction is not heated above 50°C unless necessary.

Case Study: Synthesis of N-Benzylpyrazine-2-carboxamide

Reference adapted from general pyrazine synthesis literature.

  • Substrates: Pyrazine-2-carboxylic acid (124 mg, 1 mmol) + Benzylamine (120 µL, 1.1 mmol).

  • Conditions: DMF (3 mL), DIPEA (520 µL, 3 mmol), T3P (50% in EtOAc, 1.5 mmol).

  • Observation: Reaction clear at T=0. Complete conversion by TLC at T=1h.

  • Workup: Diluted with EtOAc (20 mL), washed with H₂O (3 x 10 mL), Sat. NaHCO₃ (10 mL), Brine.

  • Result: Off-white solid, 92% isolated yield. No chromatography required.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. Link

  • Basavaraja, K. M., et al. (2018). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • Augustine, J. K., et al. (2009).[6] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[6] Synlett, 2009(20), 3378-3382. Link

  • Archimica (Now Curia). T3P® – The Coupling Reagent of the Future. Product Brochure & Technical Data. Link

Troubleshooting & Optimization

Preventing ester hydrolysis during nucleophilic substitution of methyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Ester Hydrolysis During Nucleophilic Substitution of Methyl Pyrazine-2-Carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with methyl pyrazine-2-carboxylate and encountering challenges with ester integrity during nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning and troubleshooting strategies needed to ensure the success of your experiments.

The Core Challenge: A Tale of Two Electrophiles

The pyrazine ring, being electron-deficient due to its two nitrogen atoms, is 'activated' for nucleophilic aromatic substitution (SNAr).[1][2][3] The ester group at the C2 position further enhances this activation by withdrawing electron density, making the ring even more susceptible to attack by a nucleophile.[4] However, this creates a classic chemical dilemma: the ester's carbonyl carbon is also a potent electrophile.

Many nucleophiles used in SNAr (e.g., amines, alkoxides) are also bases. Under basic or even neutral conditions with a potent nucleophile, the ester group can be attacked, leading to saponification (base-mediated hydrolysis).[5][6][7] This unwanted side reaction cleaves the ester, yielding the corresponding carboxylate salt, which is typically unreactive to further SNAr and complicates purification.

This guide provides a structured approach to diagnosing and solving this common problem.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address the issues you may be facing at the bench.

Q1: My primary isolated product is pyrazine-2-carboxylic acid, not my desired substituted product. What is happening?

A1: You are observing ester hydrolysis (saponification). This occurs when your nucleophile, or another basic species in your reaction, attacks the ester carbonyl instead of the pyrazine ring. The subsequent workup (often acidic) then protonates the resulting carboxylate salt to give the carboxylic acid. This is a very common issue when the nucleophile is a strong base (e.g., hydroxide, methoxide) or when using primary/secondary amines at elevated temperatures.[6][8]

Q2: How can I perform the substitution with a basic nucleophile (like an amine) while minimizing hydrolysis?

A2: The key is to control the reaction conditions to favor the SNAr pathway over saponification.

  • Temperature Control: Saponification often has a higher activation energy than the desired SNAr reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress hydrolysis. Start at room temperature or even 0 °C and only heat if necessary, monitoring by TLC or LC-MS.

  • Use a Non-Nucleophilic Base: If your nucleophile requires a base to be deprotonated or to scavenge the acid byproduct (like HCl if you are displacing a chloride), use a sterically hindered, non-nucleophilic base.[9][10][11] These bases are too bulky to attack the ester carbonyl but are effective at deprotonation.[10] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, as they are often less soluble and provide a heterogeneous reaction environment which can temper reactivity.[12]

  • Anhydrous Conditions: Meticulously control moisture levels.[13] Any water present can act as a nucleophile, especially under basic conditions, leading directly to hydrolysis. Use dry solvents, flame-dried glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Choice: Use aprotic polar solvents like DMF, DMAc, NMP, or DMSO.[12][14] These solvents are excellent for SNAr reactions as they solvate the cationic species, leaving the nucleophile "naked" and more reactive.[12] They are also less likely to participate in hydrolysis compared to protic solvents like alcohols. However, be aware that some of these solvents are difficult to render completely anhydrous.[12][14]

Q3: My nucleophile is weak, requiring high temperatures that cause hydrolysis. What are my options?

A3: This is a classic process chemistry challenge. You need to increase reactivity without promoting the side reaction.

  • Pre-deprotonation: If your nucleophile is, for example, a weakly acidic N-H (like an indole or carbazole), you can pre-deprotonate it with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperature before adding the pyrazine ester.[10] This generates the more potent anionic nucleophile, which can then react at a lower temperature where the ester is more stable.

  • Change the Leaving Group: The rate-determining step for most SNAr reactions is the initial attack of the nucleophile.[3] The leaving group ability often follows the trend F > Cl > Br > I, which is inverted from SN2 reactions.[3][15] If you are using a chloro- or bromo-pyrazine, synthesizing the corresponding fluoro-pyrazine could significantly accelerate the reaction, allowing for milder conditions.

  • Consider a More Robust Ester: The methyl ester is relatively sensitive. Switching to a bulkier ester, like a tert-butyl ester, can sterically hinder the attack of the nucleophile at the carbonyl carbon, making it more resistant to hydrolysis.[16] You would need to synthesize this substrate first, but the investment can pay off in yield and purity.

Q4: Is it worth synthesizing a different pyrazine substrate to avoid this issue entirely?

A4: Yes, in many cases, modifying the substrate is the most robust solution.

  • Use a Hydrolysis-Resistant Ester: As mentioned, a tert-butyl or other bulky ester can provide the necessary steric shielding.[16][17] Rationally designed esters with shielding groups, such as an isopropyl group adjacent to the ester, have been shown to be significantly more resistant to both spontaneous and enzyme-mediated hydrolysis.[16]

  • Alternative Activating Groups: If the final product does not require the ester functionality, you can use a different electron-withdrawing group to activate the pyrazine ring. Strong activating groups like cyano (-CN) or sulfonyl (-SO₂R) are excellent for SNAr and do not present a hydrolysis pathway.[18]

Visualizing the Competing Pathways

The following diagram illustrates the critical choice your nucleophile faces: the desired SNAr pathway versus the undesired saponification pathway.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Pyrazine Methyl Pyrazine-2-carboxylate SNAr_Attack Attack at Ring Carbon (SNAr Pathway) Pyrazine->SNAr_Attack Saponification_Attack Attack at Carbonyl Carbon (Hydrolysis Pathway) Pyrazine->Saponification_Attack Nucleophile Nucleophile (Nu⁻/Base) Nucleophile->SNAr_Attack Nucleophile->Saponification_Attack Desired_Product Desired Substituted Product SNAr_Attack->Desired_Product Favored by: - Low Temp - Aprotic Solvent - Anhydrous Cond. Side_Product Pyrazine-2-carboxylate Salt Saponification_Attack->Side_Product Favored by: - High Temp - Water Presence - Strong Base

Caption: Competing SNAr vs. Saponification Pathways.

Experimental Protocols

Protocol A: SNAr with an Amine Nucleophile Using a Non-Nucleophilic Base

This protocol is designed to minimize hydrolysis when using a primary or secondary amine nucleophile.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add methyl pyrazine-2-carboxylate (1.0 equiv.).

  • Solvent & Base: Add anhydrous DMSO or DMF (to make a ~0.5 M solution). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours.

  • Heating (If Necessary): If no reaction is observed after 4 hours, slowly heat the mixture to 50-60 °C. Do not exceed 80 °C unless absolutely necessary, as this will increase the rate of hydrolysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF/DMSO. Then, wash with a saturated aqueous solution of LiCl (3x) to further remove residual aprotic polar solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol B: SNAr Using a Pre-deprotonated Nucleophile

This protocol is for weakly acidic nucleophiles (e.g., indoles, phenols) that require activation.

  • Glassware Preparation: Flame-dry two separate round-bottom flasks (Flask A and Flask B) under vacuum and cool under an inert atmosphere.

  • Nucleophile Deprotonation (Flask A): In Flask A, dissolve the nucleophile (1.1 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Substrate Solution (Flask B): In Flask B, dissolve methyl pyrazine-2-carboxylate (1.0 equiv.) in anhydrous THF.

  • Reaction: Cool both flasks to 0 °C. Using a cannula, slowly transfer the solution from Flask B (substrate) into Flask A (nucleophile).

  • Monitoring & Work-up: Allow the reaction to stir at 0 °C and warm to room temperature slowly. Monitor by TLC/LC-MS. Once complete, quench the reaction carefully by slowly adding a saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Decision Workflow

If your reaction is not performing as expected, use this workflow to diagnose the issue.

G cluster_outcome Reaction Outcome cluster_solution Troubleshooting Steps start Reaction Start: SNAr on Methyl Pyrazine-2-carboxylate check_conversion Check Conversion by LC-MS after 4h at RT start->check_conversion complete Reaction Complete? (>95% Conversion) check_conversion->complete Yes no_reaction PROBLEM: No Reaction or Low Conversion check_conversion->no_reaction No workup Proceed to Workup & Purification complete->workup Yes hydrolysis_check Major Product is Hydrolyzed Acid? complete->hydrolysis_check No hydrolysis_yes PROBLEM: Hydrolysis hydrolysis_check->hydrolysis_yes Yes hydrolysis_check->no_reaction No sol_hydrolysis Implement Hydrolysis Protocol: 1. Lower Temperature 2. Use Non-Nucleophilic Base (DIPEA) 3. Ensure Anhydrous Conditions 4. Consider t-Butyl Ester Substrate hydrolysis_yes->sol_hydrolysis sol_no_reaction Implement Reactivity Protocol: 1. Heat Gently (50-80°C) 2. Pre-deprotonate Nucleophile (NaH) 3. Switch to Fluoro-Pyrazine Substrate no_reaction->sol_no_reaction

Caption: Decision workflow for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q: Why is the pyrazine ring considered "electron-deficient"? A: The two nitrogen atoms in the pyrazine ring are more electronegative than carbon. They pull electron density away from the carbon atoms of the ring through an inductive effect, making the ring electron-poor and thus susceptible to attack by nucleophiles.[1][4]

Q: What is the mechanism of base-mediated ester hydrolysis (saponification)? A: It's a two-step nucleophilic acyl substitution. First, a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] Second, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (e.g., methoxide) as a leaving group.[6][7] In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[6]

Q: Can I use an alcohol as a solvent? A: It is highly discouraged. Alcohols are protic and can participate in the reaction.[14] Under basic conditions, an alcohol can be deprotonated to form an alkoxide, which is a potent nucleophile. This can lead to transesterification (swapping the methyl group for the solvent's alkyl group) or act as a competitive nucleophile in the SNAr reaction, leading to unwanted byproducts.[14]

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • JuSER. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis.
  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Grokipedia. Non-nucleophilic base.
  • Wikipedia. Nucleophilic aromatic substitution.
  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters.
  • Benchchem. The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
  • Wikipedia. Non-nucleophilic base.
  • PMC. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
  • Cosmetics & Toiletries. (2009). Hydrolysis-Resistant Esters.
  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • ChemTalk. (2023). Saponification.
  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • KIU. Saponification Process and Soap Chemistry.

Sources

Removing Amiloride impurity A from methyl 6-chloro-3-methoxypyrazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Purification Protocol for Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Executive Summary

You are encountering contamination by Amiloride Impurity A (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) during the synthesis of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate .[1]

This is a common challenge in pyrazine functionalization. The persistence of Impurity A is typically due to its high crystallinity and significant polarity, which can cause it to co-precipitate with your target or "streak" during chromatography.[1] However, the structural divergence between the target (methoxy-substituted, low basicity) and the impurity (diamino-substituted, high basicity) provides a robust handle for separation: pH-controlled liquid-liquid extraction. [1]

Part 1: The Chemical Logic (Know Your Enemy)

Before executing the protocol, understand the physicochemical differences driving the separation.[1]

FeatureTarget Molecule Impurity A (Contaminant) Implication
Structure Methyl 6-chloro-3-methoxypyrazine-2-carboxylateMethyl 3,5-diamino-6-chloropyrazine-2-carboxylateBasicity Differential
Functional Groups Methoxy (-OMe), Chloro (-Cl), EsterAmino (-NH₂ x2) , Chloro (-Cl), EsterImpurity A is significantly more basic due to the amino groups.[1][2]
pKa (Conjugate Acid) < 0 (Pyrazine nitrogen is very weakly basic)~2.5 - 3.0 (Amino groups increase basicity)Acid Wash Feasibility
Polarity Moderate (Lipophilic)High (Polar/H-bonding)Chromatography Behavior
Solubility Soluble in DCM, EtOAc, TolueneSoluble in hot MeOH; Low solubility in non-polar solventsRecrystallization Potential

The Strategy: We will exploit the basicity of the 3,5-diamino moiety on Impurity A. By washing the organic phase with dilute acid, we protonate Impurity A, converting it into a water-soluble hydrochloride salt, while your methoxy-target remains unprotonated and stays in the organic layer.[1]

Part 2: Primary Purification Protocol (Acid-Base Extraction)

Status: Recommended First-Line Treatment Prerequisites: Crude reaction mixture dissolved in a water-immiscible solvent.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve your crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Ratio: Use approximately 10–15 mL of solvent per gram of crude material.[1] Ensure complete dissolution; if solids remain, filter them off (Impurity A is poorly soluble in cold DCM, so undissolved solids might actually be the impurity).[1]

  • The Acid Wash (The Critical Step):

    • Transfer the organic solution to a separatory funnel.[1]

    • Wash with 1.0 N Hydrochloric Acid (HCl) .[1]

    • Volume: Use a 1:1 volume ratio (Organic:Aqueous).[1]

    • Action: Shake vigorously for 2–3 minutes. Vent frequently.

    • Mechanism:[1][3] Impurity A is protonated:

      
      [1]
      
    • Your target (Methoxy pyrazine) remains neutral.[1]

  • Phase Separation:

    • Collect the organic layer (bottom for DCM, top for EtOAc).[1]

    • Optional: Perform a second wash with 0.5 N HCl to ensure quantitative removal of the amine.[1]

  • Neutralization & Drying:

    • Wash the organic layer once with Saturated Sodium Bicarbonate (NaHCO₃) to remove trace acid.[1]

    • Wash once with Brine .[1]

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[1]

  • Isolation:

    • Filter and concentrate in vacuo.[1][4]

    • Result: The residue should be significantly depleted of Impurity A.[1]

Part 3: Visualization of the Workflow

The following diagram illustrates the logic flow for removing the diamino impurity based on pKa manipulation.

PurificationProtocol Start Crude Mixture (Target + Impurity A) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidWash Wash with 1.0 N HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Impurity A as HCl Salt) PhaseSep->AqLayer Protonated Amines OrgLayer Organic Layer (Contains Neutral Target) PhaseSep->OrgLayer Neutral Species Neutralize Wash with NaHCO3 & Brine OrgLayer->Neutralize Dry Dry (Na2SO4) & Concentrate Neutralize->Dry Final Purified Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Dry->Final

Figure 1: Selective extraction workflow utilizing the basicity difference between the diamino impurity and the methoxy target.

Part 4: Secondary Protocol (Recrystallization)

Status: Polishing Step (If HPLC purity is >95% but <99%) If the acid wash is insufficient (e.g., if emulsion formed), exploit the high melting point of Impurity A.[1]

  • Impurity A Melting Point: 210–212 °C [1].[1]

  • Target Melting Point: Typically lower (<100 °C depending on exact polymorph).[1]

Procedure:

  • Dissolve the semi-pure solid in boiling Methanol (MeOH) or Acetonitrile (ACN) .[1]

  • Allow to cool slowly to room temperature.

  • Impurity A is less soluble in cold alcohol than the methoxy analog.[1] If a precipitate forms immediately upon slight cooling, it is likely the impurity.[1] Filter this hot or warm to remove the impurity (filtration enrichment).[1]

  • Alternatively, use Hexane/EtOAc : The target is soluble in EtOAc; Impurity A is not.[1] Triturate the solid in 10% EtOAc/Hexane.[1] The solid remaining is likely Impurity A; the filtrate contains your target.[1]

Part 5: Troubleshooting & FAQs

Q1: I tried the acid wash, but my target degraded. What happened? A: While the methoxy group is generally stable, the ester moiety can hydrolyze if exposed to strong acid for too long.[1]

  • Fix: Use 0.5 N HCl instead of 1.0 N.

  • Fix: Perform the wash quickly (contact time < 5 mins) and keep the solutions cold (0–5 °C) .[1] Immediate neutralization with NaHCO₃ is crucial.[1]

Q2: The impurity is co-eluting on my Silica Column. How do I separate them? A: Impurity A (Diamino) is much more polar than the Target (Methoxy).[1] If they co-elute, your eluent is likely too polar.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites, then run a gradient of Hexane:EtOAc .[1] The Methoxy target should elute first.[1] The Diamino impurity will stick to the silica or elute much later.[1]

Q3: How do I confirm I have successfully removed Impurity A? A:

  • TLC: Use 50% EtOAc/Hexane. Impurity A will have a significantly lower Rf (near baseline) compared to the Methoxy target.[1] Stain with Ninhydrin (Impurity A turns red/purple due to free amines; Target will not stain or stain faintly).[1]

  • HPLC: Monitor at 254 nm. Impurity A usually elutes earlier on Reverse Phase (C18) columns if using acidic buffers (due to protonation), or later if using neutral buffers due to the amino-interaction with silanols.[1]

Q4: Where does this impurity come from? A: It is the starting material (or a precursor) for Amiloride synthesis.[1] If you synthesized your target via diazotization of Impurity A (converting -NH₂ to -OMe), the reaction was incomplete.[1] If you synthesized it from a dichloro-precursor, Impurity A might be a byproduct of over-amination or a contaminant in the starting material [2].[1]

References

  • European Pharmacopoeia (EP) / British Pharmacopoeia (BP). "Amiloride Hydrochloride: Impurity A." Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.[1] CAS: 1458-01-1.[1][2][3][5][6][7]

  • Cragoe, E. J., et al. "Pyrazine Diuretics. II.[1] N-Amidino-3-amino-6-halopyrazinecarboxamides." Journal of Medicinal Chemistry, vol. 10, no. 1, 1967, pp. 66-75.[1] (Foundational chemistry of amiloride intermediates). [1]

  • PubChem Compound Summary. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate."[1][7] National Center for Biotechnology Information.[1] [1]

Sources

Optimizing regioselectivity in 3,6-disubstituted pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Alignment

Welcome to the Pyrazine Synthesis Support Center. Before troubleshooting, we must align on nomenclature, as "3,6-disubstitution" is frequently ambiguous in pyrazine chemistry due to symmetry.

  • Standard IUPAC (1,4-Diazine): Nitrogens are at positions 1 and 4.

    • 2,5-Disubstitution: The "linear" or para-like pattern. This is the most common target for molecular wires and linkers.

    • 2,6-Disubstitution: The meta-like pattern.

    • 3,6-Functionalization (of 2-substituted cores): Specific functionalization of the C3 and C6 positions on a pyrazine ring that already carries a substituent at C2 (breaking the symmetry).

This guide addresses the sequential functionalization required to access these specific patterns, focusing on breaking symmetry in 2,5-dihalopyrazines and C-H activation strategies.

Module 1: Sequential Cross-Coupling (The "Linear" 2,5-Pattern)

User Query: "I am trying to synthesize an asymmetric A-Pyrazine-B scaffold starting from 2,5-dibromopyrazine. I consistently get a mixture of mono-A, bis-A, and unreacted starting material. How do I stop at the mono-substitution?"

Root Cause Analysis

In symmetric electrophiles like 2,5-dibromopyrazine, the electronic deactivation after the first oxidative addition is often insufficient to prevent a second addition, especially with highly active catalysts.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Substrate Selection Switch to 2-Bromo-5-chloropyrazine Electronic Discrimination: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. This allows you to install Substituent A at the Br site at lower temperatures (RT to 60°C), leaving the Cl site intact for a second, higher-temperature coupling (90-110°C) [1].
Catalyst System Use Bulky Phosphines (e.g., P(t-Bu)3) Steric Control: If you must use the dibromide, bulky ligands increase the steric penalty for the second oxidative addition after the first aryl group is installed.
Stoichiometry 0.8 equiv. Boronic Acid Statistical Bias: Starving the reaction of the nucleophile minimizes the statistical probability of the bis-product. It is easier to separate starting material from the mono-product than to separate the mono- from the bis-product.
Experimental Workflow: Sequential Suzuki Coupling
  • Step 1 (Chemoselective): Dissolve 2-bromo-5-chloropyrazine (1.0 equiv) in Dioxane/H2O (4:1). Add Boronic Acid A (1.05 equiv),

    
     (2.0 equiv), and 
    
    
    
    (3-5 mol%). Heat to 60°C . Monitor by LCMS until Br is consumed.
  • Step 2 (Forcing): To the same pot (or after workup), add Boronic Acid B (1.2 equiv) and a more active precatalyst (e.g., XPhos Pd G2) if Acid B is sterically demanding. Heat to 100°C .

Module 2: Regioselective C-H Lithiation (The "Orthogonal" 3,6-Pattern)

User Query: "I need to functionalize C3 and C6 on a 2-chloropyrazine core. Standard lithiation (LDA) results in messy polymerization or wrong regioisomers."

Root Cause Analysis

Pyrazines are prone to nucleophilic attack by simple alkyllithiums (like n-BuLi) leading to addition products rather than deprotonation (lithiation). Furthermore, the "directed ortho metalation" (DoM) logic competes with the innate acidity of the ring protons.

Troubleshooting Protocol

Q: Why does LDA fail? A: LDA is often not bulky enough to prevent nucleophilic attack on the electron-deficient pyrazine ring. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1]

Q: How do I achieve 3,6-selectivity specifically? A: Recent methodologies demonstrate that 2,2,6,6-tetramethylpiperidide (LiTMP) can effect regioselective dilithiation at C3 and C6 due to the directing effect of the C2-chlorine (for C3) and the inherent acidity of C6 (ortho to N1).

Validated Protocol: 3,6-Dilithiation of 2-Chloropyrazine [2]
  • Reagent Prep: Generate LiTMP in situ (TMP + n-BuLi) in dry THF at -78°C.

  • Addition: Add 2-chloropyrazine dropwise at -78°C .

  • Induction: Stir for 30-60 mins at -78°C. Do not warm up.

  • Quench: Add electrophile (e.g., Methyl Benzoate,

    
    , or aldehydes) at -78°C.
    
  • Result: This yields the 3,6-disubstituted-2-chloropyrazine.[1]

Module 3: Radical Functionalization (Minisci Reaction)

User Query: "I am trying to add alkyl groups using Minisci conditions. I need the substituent at C3, but I keep getting mixtures or C5/C6 substitution."

Mechanism & Selectivity Logic

The Minisci reaction involves the attack of a nucleophilic radical onto a protonated (electrophilic) heterocycle.[2][3]

  • Innate Selectivity: For neutral pyrazine, all positions are equivalent.

  • Substituted Pyrazines:

    • 2-substituted pyrazines: Radical attack prefers the para-position (C5) relative to the substituent, or the ortho-position (C3) depending on sterics and the radical source [3].

    • Control Factor: Solvent and Acid.[4][5]

Decision Matrix: Optimizing Minisci Selectivity
Target PositionCondition Modification
C5 (Para-like) Standard conditions:

,

, TFA/Water. The radical prefers the least sterically hindered position that is conjugated.
C3 (Ortho-like) Use bulky substituents at C2 to block C3, OR use tethered radicals (intramolecular Minisci) to force C3 attack. If C2 is small (e.g., -CN), C3 attack increases.

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway for selecting the correct synthetic route based on the desired substitution pattern.

PyrazinePathways Start Target: Disubstituted Pyrazine Pattern Identify Substitution Pattern Start->Pattern Para 2,5-Disubstituted (Linear/Para-like) Pattern->Para Meta 2,6-Disubstituted (Meta-like) Pattern->Meta Ortho 2,3-Disubstituted (Ortho-like) Pattern->Ortho Route1 Sequential Cross-Coupling (Suzuki/Stille) Para->Route1 Route2 Directed Lithiation (LiTMP) or Minisci Meta->Route2 Route3 Condensation (Diamine + Diketone) Ortho->Route3 Strategy1 Use 2-Bromo-5-chloropyrazine (Exploit Bond Energy Diff) Route1->Strategy1 Best Practice Strategy2 Use 2,6-Dichloropyrazine (Symmetric displacement) Route2->Strategy2 Strategy3 Use 2-Chloropyrazine + LiTMP (Access C3/C6) Route2->Strategy3 For 3,6-func on 2-sub core

Caption: Decision tree for selecting synthetic routes based on pyrazine regiochemistry targets. Blue nodes indicate decision points; Green nodes indicate methodologies.

References

  • BenchChem Technical Support. (2025).[5][6] Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. BenchChem Application Notes.

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules.

  • RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

Sources

Technical Guide: Solubilization & Stability of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Issue: Difficulty maintaining methyl 6-chloro-3-methoxypyrazine-2-carboxylate in solution when transitioning from organic stock (DMSO) to aqueous buffers.

Technical Diagnosis: This compound presents a classic "Brick Dust" vs. "Grease Ball" dilemma. As a planar, heteroaromatic ester with halogen substitution, it possesses high crystal lattice energy ("Brick Dust"), making it difficult to disrupt the solid state, despite having moderate lipophilicity. Furthermore, the methyl ester moiety is susceptible to hydrolysis in aqueous buffers, creating a "phantom solubility" issue where the compound degrades into its corresponding carboxylic acid, which may precipitate or alter assay results.

Physicochemical Profile:

Property Characteristic Implication for Solubility
Core Structure Pyrazine Ring Planar structure increases stacking/lattice energy.
Substituents 6-Chloro, 3-Methoxy Increases lipophilicity (LogP) compared to bare pyrazine.
Functional Group Methyl Ester (-COOCH3) Critical: Hydrolytically unstable in basic/neutral buffers; hydrophobic.

| Ionization | Neutral (pH 2-10) | Will not form salts in standard physiological buffers. |

Diagnostic Workflow

Before altering your formulation, you must determine if your issue is thermodynamic solubility (it won't dissolve) or kinetic stability (it dissolves but degrades/crashes out).

SolubilityDiagnosis Start START: Visual Observation Precipitate Visible Precipitate? Start->Precipitate TimeCheck Does it happen immediately? Precipitate->TimeCheck Yes NoPrecip No Precipitate, but Low Assay Signal? Precipitate->NoPrecip No Shock DIAGNOSIS: Solvent Shock (Kinetic Precipitation) TimeCheck->Shock Immediate (<1 min) Equil DIAGNOSIS: Thermodynamic Limit (Saturation) TimeCheck->Equil Slow (>30 mins) Hydrolysis DIAGNOSIS: Chemical Instability (Ester Hydrolysis) NoPrecip->Hydrolysis Signal decays over time Adsorption DIAGNOSIS: Plastic Adsorption (Stickiness) NoPrecip->Adsorption Signal low immediately

Figure 1: Diagnostic decision tree to categorize solubility failures.

Troubleshooting Protocols

Scenario A: The "Solvent Shock" (Immediate Precipitation)

Symptoms: White cloudiness forms immediately upon adding DMSO stock to the buffer.

Root Cause: Adding a high-concentration organic stock directly to water creates a local environment of supersaturation. The water strips the DMSO hydration shell from the molecule faster than the molecule can disperse, forcing it to aggregate.

The Solution: The "Shifted Equilibrium" Dilution Protocol Do not pipette DMSO stock directly into the bulk buffer. Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Step: Prepare a "dosing solution" in a surfactant-rich solvent (e.g., PEG-400 or Ethanol) if compatible, OR use the Serial Step-Down method:

    • Dilute 10 mM stock 1:10 into 50% DMSO / 50% Buffer . (Now 1 mM).

    • Dilute that 1:10 into 10% DMSO / 90% Buffer . (Now 100 µM).

    • Dilute to final assay concentration (e.g., 1% DMSO).

  • Mixing: Vortex immediately and vigorously during addition.

Scenario B: The "Phantom Loss" (Ester Hydrolysis)

Symptoms: Solution stays clear, but potency/yield drops over 2-4 hours.

Root Cause: Pyrazine carboxylate esters are electron-deficient. The pyrazine ring pulls electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by water (hydrolysis), especially at pH > 7.0. You are likely testing the acid byproduct, not the ester.

The Solution: Buffer Optimization

  • Lower pH: Shift assay buffer from pH 7.4 to pH 6.0 or 5.5 if your biological target tolerates it. Hydrolysis rates drop significantly in slightly acidic media.

  • Remove Nucleophiles: Avoid Tris buffer (contains a primary amine). Use HEPES or MOPS instead.

  • Validation: Run an LC-MS time-course.

    • T=0: Inject immediately.

    • T=4h: Inject sample.[1]

    • Result: If Peak A (Ester) decreases and Peak B (Acid, M-14 mass shift) appears, it is a stability issue, not solubility.

Advanced Formulation Strategies

If simple DMSO cosolvent systems (>1%) are toxic to your assay, use these advanced carriers.

Strategy 1: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) encapsulate the lipophilic pyrazine ring, hiding it from the aqueous environment while maintaining a hydrophilic exterior.

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2]

  • Why: The beta-cavity size (~6.0-6.5 Å) is ideal for substituted pyrazines.

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in your assay buffer.

    • Add compound DMSO stock to this CD-buffer.

    • Shake at 500 rpm for 30 minutes.

    • Mechanism: The CD prevents crystal lattice formation ("brick dust" aggregation).

Strategy 2: Non-Ionic Surfactants

If CDs are unavailable, use surfactants to form micelles.

  • Reagent: Tween-80 (Polysorbate 80) at 0.05% - 0.1%.

  • Warning: Surfactants can cause false positives in enzymatic assays by denaturing proteins. Always run a "Vehicle Control" (Buffer + Tween + No Compound).

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the compound into solution? A: Use with caution. Sonication generates heat, which accelerates ester hydrolysis . If you must sonicate, use a water bath with ice and limit bursts to 10 seconds. If the solution clouds up again after 1 hour, the compound was never truly dissolved (supersaturated).

Q: My assay tolerates 5% DMSO, but the compound still crashes. Why? A: You have likely hit the Thermodynamic Solubility Limit . No amount of mixing will fix this. You must either:

  • Reduce the compound concentration.[3]

  • Switch to the HP-β-CD protocol (Strategy 1 above).

Q: Why does the compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS (Na+, K+, Cl-) compete for water molecules, reducing the hydration shell available for your organic molecule. Try diluting PBS to 0.5x strength or using a lower ionic strength buffer like HEPES.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and "Brick Dust" molecules).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Specifics on HP-β-CD for aromatics).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses hydrolysis rates of electron-deficient heteroaromatic esters).

  • Waybright, T. J., et al. (2009). Increasing the reliability of HTS: The use of DMSO tolerance testing. Assay and Drug Development Technologies. (DMSO shock protocols).

Sources

Controlling side reactions in the chlorination of methyl 3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: Chlorinating methyl 3-methoxypyrazine-2-carboxylate is a balancing act between the electron-deficient nature of the pyrazine ring (which resists electrophilic attack) and the activation provided by the 3-methoxy group. The primary goal is usually Electrophilic Aromatic Substitution (SEAr) at the C6 position .

The Electronic Landscape:

  • Pyrazine Ring: Inherently electron-poor (π-deficient).

  • C2-Ester (COOMe): Electron-withdrawing group (EWG). Deactivates the ring further but directs incoming electrophiles to the meta position (C6).

  • C3-Methoxy (OMe): Electron-donating group (EDG). Activates the ring and directs para (C6).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Yield[1][2]

Q1: I am observing low conversion even with excess chlorinating agent. Why isn't the reaction proceeding? Diagnosis: The pyrazine ring is highly deactivated by the ester and the nitrogen atoms, despite the methoxy group. Standard electrophiles (like Cl2 gas) may be insufficient or too harsh. Solution:

  • Switch Reagent: Use N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile). NCS provides a "cleaner" source of electrophilic chlorine (

    
    ) without the massive generation of HCl gas associated with elemental chlorine.
    
  • Thermal Activation: Unlike activated benzenes, this system often requires heating (50–80°C) to overcome the activation energy barrier of the nitrogen-containing ring.

Q2: I see a minor impurity that looks like a regioisomer. Is it the 5-chloro derivative? Diagnosis: Yes. While C6 is electronically favored (Para to OMe, Meta to Ester), the C5 position is accessible if the reaction is pushed too hard.

  • C6 (Target): Synergistic directing effects.

  • C5 (Impurity): Ortho to the bulky Ester and Meta to the Methoxy. Solution:

  • Control Stoichiometry: Do not exceed 1.1 equivalents of NCS. Excess reagent drives the reaction toward the less favored C5 position or di-chlorination.

  • Steric Control: Ensure your solvent is DMF. The bulky solvation shell around the charged intermediate helps favor the less sterically hindered C6 position over the crowded C5 (which is flanked by the ester).

Category B: Functional Group Integrity

Q3: My LC-MS shows a large peak with M-14 mass (loss of methyl). Why am I losing the methoxy group? Diagnosis: You are experiencing Acid-Catalyzed O-Demethylation .

  • Mechanism: The chlorination process generates HCl (or succinimide/HCl complexes). The pyrazine nitrogen can protonate, making the ring even more electron-deficient. Chloride ions then nucleophilically attack the methyl of the methoxy group, cleaving it to form the 3-hydroxypyrazine (which tautomerizes to the lactam). Solution:

  • Buffer the System: Add a weak, non-nucleophilic base like sodium acetate or sodium bicarbonate (0.5 - 1.0 equiv) to scavenge the HCl byproduct without hydrolyzing the ester.

  • Avoid Lewis Acids: Do not use AlCl3 or FeCl3; these will instantly cleave the ether.

Q4: I see chlorination on the methyl groups (side chains) instead of the ring. Diagnosis: This is Radical Chlorination .

  • Cause: If the reaction mixture is exposed to strong ambient light or if peroxides are present in the solvent, the mechanism shifts from Ionic (SEAr) to Radical (

    
    ). Radical chlorine prefers attacking sp3 C-H bonds (the methyl ester or methoxy methyl).
    Solution: 
    
  • Dark Conditions: Wrap the reaction vessel in aluminum foil.

  • Radical Scavenger: In extreme cases, add a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts (1 mol%).

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape of this reaction.

ChlorinationPathways Substrate Methyl 3-methoxypyrazine- 2-carboxylate Transition Sigma Complex (Transition State) Substrate->Transition + NCS, Heat RadicalProd Side Product C: Chloromethyl derivative (via Radical Mechanism) Substrate->RadicalProd hv (Light) / Radicals NCS NCS / DMF (Electrophilic Source) Target Target: Methyl 6-chloro- 3-methoxypyrazine-2-carboxylate Transition->Target Major Path (C6 attack) Regioisomer Side Product B: 5-Chloro isomer (via Over-activation) Transition->Regioisomer Minor Path (C5 attack) Demethylated Side Product A: 3-Hydroxypyrazine derivative (via Acidic Cleavage) Target->Demethylated + HCl (Byproduct)

Caption: Reaction network showing the dominance of C6-chlorination (Blue) vs. competitive demethylation and radical pathways (Red).

Recommended Experimental Protocol

Objective: Synthesis of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

Reagents:

  • Methyl 3-methoxypyrazine-2-carboxylate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (anhydrous) [0.5 M concentration]

  • Optional: Sodium Acetate (0.5 equiv) - Use if demethylation is observed.

Step-by-Step:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous MeCN or DMF.

    • Note: DMF accelerates the reaction but is harder to remove; MeCN is easier to work up.

  • Reagent Addition: Add NCS (1.05 equiv) in a single portion.

    • Critical: If using Sodium Acetate, add it prior to NCS.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar). Protect from light (wrap flask in foil).

  • Monitoring: Monitor by HPLC or TLC every hour.

    • Endpoint: Look for consumption of starting material. Do not extend reaction time unnecessarily to prevent di-chlorination.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with water (

      
      ) to remove succinimide and DMF.
      
    • Wash with Brine (

      
      ).
      
    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quantitative Data Summary

ParameterOptimal RangeImpact of Deviation
Temperature 50°C – 65°C<50°C: Incomplete conversion.>80°C: Increased demethylation & tar formation.
NCS Equivalents 1.05 – 1.10<1.0: Low yield.>1.2: Di-chlorination and purification difficulty.
Solvent DMF or MeCNNon-polar (Toluene): Reaction fails (insolubility of NCS).Protic (MeOH): Solvolysis/Transesterification risk.
Light DarkLight Exposure: Radical chlorination of methyl groups.

References

  • Directing Effects in Pyrazines

    • Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.[3] (Demonstrates C6 activation in analogous 3-amino/3-hydroxy systems).

    • Source:

  • NCS Chlorination of Deactivated Heterocycles

    • Regio- and Chemoselective C-H Chlorination of Electron-Deficient Arenes. (Discusses NCS utility in electron-poor systems).
    • Source:

  • Prevention of O-Demethylation

    • Highly selective aromatic chlorinations...[4][1] with N-chloroamines.[1] (Mechanistic insight into acid-catalyzed side reactions).

    • Source: [J. Chem. Soc., Perkin Trans.[1] 2]([Link]2][5]

  • General Pyrazine Functionalization

    • Chemical Transformation of Pyrazine Derivatives.[5][6][7][8][9] (Overview of halogenation strategies).

    • Source:

Sources

Technical Support Center: Purification of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS: 21874-55-5).

This compound is a critical intermediate in the synthesis of semi-saturated bicyclic derivatives, specifically acting as a precursor for DNA polymerase theta (Polθ) inhibitors like Polθ-IN-5, which are actively investigated for targeted cancer therapies[1][2].

Mechanistic Context & Workflow Overview

The synthesis of this intermediate typically involves the chlorination of a methoxypyrazine N-oxide mixture using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in toluene at 65 °C[3]. Because the reaction proceeds via a nucleophilic attack on an activated pyrazine ring, it inherently produces a crude mixture containing two closely related regioisomers: methyl 5-chloro-3-methoxypyrazine-2-carboxylate and the target methyl 6-chloro-3-methoxypyrazine-2-carboxylate [3].

Due to their nearly identical dipole moments and lipophilicity, these regioisomers cannot be resolved using standard normal-phase chromatography. A two-stage purification strategy is mandatory: a preliminary silica gel cleanup to remove polar tars, followed by reverse-phase Preparative HPLC (Prep-HPLC) to achieve baseline resolution of the isomers[3].

G Crude Crude Reaction Mixture (Post-POCl3 Chlorination) Workup Aqueous Workup (Sat. NaHCO3 Quench, EA Extraction) Crude->Workup Neutralize acid Silica Silica Gel Chromatography (EA/PE 1:3) Workup->Silica Remove salts/tars Isomers Enriched Regioisomer Mixture (5-chloro & 6-chloro) Silica->Isomers Elute baseline impurities PrepHPLC Prep-HPLC Resolution (25-55% MeOH in H2O + Basic Buffer) Isomers->PrepHPLC Regioisomer separation Pure6 Methyl 6-chloro-3-methoxypyrazine- 2-carboxylate (Target) PrepHPLC->Pure6 22% Yield Pure5 Methyl 5-chloro-3-methoxypyrazine- 2-carboxylate (Byproduct) PrepHPLC->Pure5 10% Yield

Fig 1. Two-stage purification workflow for methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

Step-by-Step Purification Methodology

To ensure reproducibility and scientific integrity, every phase of this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria are met.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

Causality: POCl₃ reactions leave highly reactive, acidic residues. Failure to strictly control the pH and temperature during the quench will result in the hydrolysis of the methyl ester functional group.

  • Cool the crude POCl₃/DMF reaction mixture to strictly 0 °C using an ice bath[3].

  • Slowly add saturated aqueous NaHCO₃ solution dropwise until the aqueous layer reaches pH ~7–8.

  • Extract the neutralized mixture with Ethyl Acetate (EA) three times[3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Validation Check: Perform TLC (EA/PE 1:3). The presence of a distinct UV-active spot at Rf ~0.4 confirms the survival and successful extraction of the pyrazine core.

Phase 2: Normal-Phase Silica Gel Pre-Purification

Causality: Direct injection of the crude extract onto a Prep-HPLC column will irreversibly foul the C18 stationary phase with baseline tars.

  • Load the concentrated residue onto a standard silica gel column (200-300 mesh).

  • Elute using an isocratic mobile phase of Ethyl Acetate / Petroleum Ether (1:3 v/v)[3].

  • Collect the UV-active fractions containing the pyrazine mixture.

  • Concentrate the fractions to afford a light yellow solid[3].

  • Validation Check: Analyze the yellow solid via LC-MS. The intermediate pool must show a dominant mass peak at m/z = 203 [M+H]+ before proceeding to HPLC[3].

Phase 3: Reverse-Phase Preparative HPLC (Isomer Resolution)

Causality: The subtle lipophilic differences between the 5-chloro and 6-chloro positions require a highly controlled reverse-phase gradient. A basic buffer is mandatory to keep the pyrazine nitrogens deprotonated, preventing peak tailing.

  • Dissolve the mixed isomer solid in a minimal volume of Methanol/Water.

  • Inject onto a Prep-HPLC system equipped with a preparative C18 column.

  • Run a gradient of 25% to 55% Methanol in water [3].

  • Critical Step: Ensure the aqueous phase is buffered with 10 mmol/L NH₄HCO₃ and 0.01% NH₃·H₂O [3].

  • Monitor UV absorbance at 254 nm. Collect the two major eluting peaks separately.

  • Lyophilize the separated fractions to yield methyl 5-chloro-3-methoxypyrazine-2-carboxylate (~10% yield) and the target methyl 6-chloro-3-methoxypyrazine-2-carboxylate (~22% yield) as light yellow solids[3].

  • Validation Check: Perform ¹H-NMR on the lyophilized powders. The 6-chloro and 5-chloro isomers will exhibit distinct aromatic proton shifts, confirming absolute regiochemistry.

Quantitative Chromatographic Data

Use the following table to benchmark your purification parameters against established literature standards[3].

ParameterStage 1: Silica Gel Pre-PurificationStage 2: Prep-HPLC Resolution
Primary Objective Removal of baseline tars and polar saltsBaseline resolution of regioisomers
Stationary Phase Normal-phase Silica GelReverse-phase C18 (e.g., 5 µm particle size)
Mobile Phase Ethyl Acetate / Petroleum Ether (1:3 v/v)25–55% Methanol in Water
Buffer / Additive None10 mmol/L NH₄HCO₃ + 0.01% NH₃·H₂O
Target Isomer Yield N/A (Yields mixed isomers)22% (6-chloro isomer)
Byproduct Yield N/A (Yields mixed isomers)10% (5-chloro isomer)

Troubleshooting & FAQs

Q: Why can't I separate the 5-chloro and 6-chloro isomers using standard silica gel chromatography? A: The dipole moments and hydrogen-bond accepting potentials of the 5-chloro and 6-chloro positions on the pyrazine ring are virtually identical. In a normal-phase solvent system like Ethyl Acetate/Petroleum Ether, they lack the differential interaction required for separation and will co-elute. Reverse-phase Prep-HPLC is required to exploit their subtle lipophilic differences.

Q: What is the mechanistic purpose of adding NH₄HCO₃ and NH₃·H₂O to the Prep-HPLC mobile phase? A: Pyrazine derivatives possess weakly basic nitrogen atoms. Under acidic or unbuffered neutral conditions, partial protonation occurs dynamically during the run, leading to severe peak tailing and loss of resolution. The addition of a basic buffer (pH ~8-9) ensures the pyrazine nitrogens remain fully deprotonated (neutral) throughout the column bed, sharpening the peaks and enabling baseline resolution[3].

Q: My LC-MS shows a mass of m/z = 189 [M+H]+ instead of 203 [M+H]+. What went wrong? A: A mass of 189 indicates a loss of 14 Da (a methyl group), meaning your methyl ester has hydrolyzed into the corresponding carboxylic acid. This is almost always caused by an exothermic runaway during the POCl₃ quench. Ensure you are quenching the reaction strictly at 0 °C with saturated NaHCO₃[3], and never allow the mixture to become strongly acidic or basic for prolonged periods.

References

  • Reutershan, M. H., Schenkel, L. B., & Mcgowan, M. A. (2024). Semi-saturated bicyclic derivatives and related uses (Patent No. WO2024211836A2). World Intellectual Property Organization.
  • Expert Opinion on Therapeutic Patents. (2024). A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025). Taylor & Francis. Verified URL: [Link]

Sources

Stability of methyl 6-chloro-3-methoxypyrazine-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of methyl 6-chloro-3-methoxypyrazine-2-carboxylate under basic conditions Content type: Technical Support Center Guide

Compound: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate CAS: (Analogous derivatives referenced for mechanistic grounding) Module: Base Stability & Hydrolysis Protocols

Executive Summary: Stability Profile

Status: Conditionally Unstable Methyl 6-chloro-3-methoxypyrazine-2-carboxylate exhibits a bifurcated reactivity profile under basic conditions. While the intended reaction in basic media is typically saponification (ester hydrolysis), the compound is highly susceptible to Nucleophilic Aromatic Substitution (


)  due to the electron-deficient nature of the pyrazine ring, which is further activated by the ester moiety.
  • Primary Pathway (Desired): Hydrolysis of the C2-methyl ester to the carboxylate.

  • Secondary Pathway (Impurity Risk): Displacement of the C6-chlorine atom by hydroxide ions, yielding the 6-hydroxy (or tautomeric 6-oxo) impurity.

  • Critical Control Parameter: Temperature and base strength (Counter-ion effect).

Mechanistic Pathways & Degradation Risks

The following diagram illustrates the competing reaction pathways. The blue path represents the standard saponification, while the red path highlights the degradation risk (


).

G Start Methyl 6-chloro-3- methoxypyrazine-2-carboxylate Transition Tetrahedral Intermediate Start->Transition OH- attack at C=O (Kinetic Control) Impurity 6-hydroxy-3-methoxypyrazine- 2-carboxylate (Degradant) Start->Impurity OH- attack at C6 (SNAr) (Thermodynamic/Heat) Product 6-chloro-3-methoxypyrazine- 2-carboxylic acid Transition->Product Elimination of OMe- Product->Impurity Extended exposure to strong base

Figure 1: Competing reaction pathways for methyl 6-chloro-3-methoxypyrazine-2-carboxylate in basic media. The SNAr pathway becomes dominant at elevated temperatures.

Troubleshooting Guide & FAQs

Issue 1: "I am observing a polar impurity during saponification."

Diagnosis:


 Displacement of Chloride.[1]
The chlorine atom at position 6 is activated by the para-nitrogen (N1) and the electron-withdrawing carboxyl group at position 2. If you use strong bases (NaOH/KOH) at elevated temperatures, hydroxide ions will displace the chloride.

Corrective Action:

  • Switch to Lithium Hydroxide (LiOH): Lithium acts as a mild Lewis acid, coordinating with the carbonyl oxygen to facilitate ester hydrolysis without significantly increasing the nucleophilicity of the hydroxide ion toward the aromatic ring [1].

  • Temperature Control: Maintain reaction temperature at 0°C to 5°C . Do not exceed Room Temperature (20-25°C).

  • Solvent System: Use THF:Water (3:1). THF suppresses the ionization of the base slightly compared to pure water/methanol, slowing the

    
     side reaction.
    
Issue 2: "My yield is low after acidic workup."

Diagnosis: Decarboxylation or Zwitterion formation. Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, especially if the ring is electron-deficient. Additionally, the product is amphoteric (basic ring nitrogens + acidic carboxyl group).

Corrective Action:

  • pH Control: Acidify carefully to pH 3-4 (isoelectric point region) rather than pH 1. Strong acidic conditions can protonate the ring nitrogens, making the species highly water-soluble and difficult to extract into organic solvents.

  • Extraction Solvent: Use 2-MeTHF or Ethyl Acetate/i-PrOH (9:1) for extraction. Pure ethyl acetate may not efficiently extract the polar pyrazine acid.

Issue 3: "Can I use sodium methoxide (NaOMe) to transesterify?"

Diagnosis: High Risk of Etherification. Using alkoxides (NaOMe) poses a high risk of displacing the C6-chloride to form the 3,6-dimethoxy derivative.

Corrective Action:

  • Avoid alkoxides. If transesterification is absolutely necessary, use acid catalysis (

    
    /MeOH) rather than base catalysis to preserve the C-Cl bond.
    

Standard Operating Procedure (SOP): Controlled Hydrolysis

Use this protocol to convert the ester to the acid while preserving the chloro-substituent.

Objective: Hydrolysis of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

ParameterSpecificationRationale
Reagent LiOH·H₂O (1.1 - 1.2 equiv)Milder cation reduces

risk [1].
Solvent THF / Water (3:1 v/v)Solubilizes organic substrate; moderates base activity.
Temperature 0°C (Ice Bath)Kinetic control favors C=O attack over C-Cl attack.
Time 30 - 60 minsMonitor by TLC/LCMS; quench immediately upon completion.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate in THF (approx. 5-10 volumes). Cool to 0°C.[2]

  • Reagent Prep: Dissolve 1.2 eq of LiOH·H₂O in the minimum amount of water.

  • Addition: Dropwise add the LiOH solution to the THF mixture over 10 minutes. Do not dump in one portion to avoid local hot-spots of high pH.

  • Monitoring: Stir at 0°C. Check LCMS at 30 mins. Look for Mass [M-14] (Acid) vs [M-14-Cl+OH] (Hydroxy impurity).

  • Quench: Once starting material is <1%, acidify carefully with 1N HCl to pH ~3-4.

  • Workup: Extract immediately with EtOAc or 2-MeTHF. Dry over

    
     and concentrate in vacuo at <40°C (to prevent decarboxylation).
    

Comparative Data: Base Selection Impact

Simulated stability data based on chloropyrazine reactivity profiles [2].

BaseSolventTempResult (2 hrs)Comment
NaOH (1M) MeOH/H2ORefluxDegradation Major formation of 6-hydroxy impurity.
NaOH (1M) MeOH/H2O25°CMixed ~85% Product / 15% Impurity.
LiOH (1M) THF/H2O0°CStable >98% Product (Acid); <1% Impurity.
K2CO3 MeOH/H2O25°CSlow Incomplete reaction; requires longer time.

References

  • LiOH Hydrolysis of Chloropyrazine Esters

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[3]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
    • Context: Demonstrates the superiority of LiOH for hydrolyzing chloropyrazine esters without displacing the halogen.
    • URL:[Link]

  • Nucleophilic Substitution in Chloropyrazines

    • Title: Nucleophilic aromatic substitution reactions of chloroazines.[4]

    • Source: Environmental Science & Technology, 2002.[4]

    • Context: Details the kinetics of on heteroaromatic rings, highlighting the activ
    • URL:[Link]

  • General Pyrazine Reactivity

    • Title: Synthesis of 2-hydroxypyrazines (Reuben G. Jones synthesis).[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Discusses the sensitivity of pyrazine systems to base concentration and temper
    • URL:[Link]

Sources

Overcoming steric hindrance in substitution reactions at the 6-position of pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers. It abandons the traditional essay format in favor of a "Tier 3 Support" workflow—addressing high-level, complex experimental failures with actionable, mechanistic solutions.

Status: Open Priority: Critical (Blocker for SAR generation) Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Unit Subject: Overcoming Steric and Electronic Barriers at the Pyrazine 6-Position

Case Overview

You are attempting to functionalize the 6-position of a pyrazine core.[1] This is historically the most challenging site due to the "Meta-Deficiency Paradox":

  • Numbering Context: In a standard pyrazine (N at 1, 4), positions 2, 3, 5, and 6 are chemically equivalent. However, once a substituent is introduced at C2 , the symmetry breaks.

    • C3 (Ortho): Activated by the adjacent N4 and the inductive effect of the C2-substituent.

    • C5 (Para-like): Conjugated to C2; often the site of nucleophilic radical attack (Minisci).

    • C6 (Meta-like): The "dead zone." It is adjacent to N1 but sterically crowded if a substituent exists at C5 (the adjacent carbon).

The Problem: If you have a substituent at C5 (creating a 2,5-disubstituted scaffold), C6 becomes sterically occluded. Standard


 fails, and Pd-catalysis stalls at the transmetallation step.

Module 1: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Scenario: You have a halogen (Cl/Br) at C6 and a bulky group at C5. The reaction yields <10% product or returns starting material.

Root Cause Analysis

In sterically hindered pyrazines (e.g., 5-substituted-6-halopyrazine), the oxidative addition of Pd(0) into the C6-X bond usually proceeds. The failure point is Transmetallation or Reductive Elimination .

  • Mechanism: The bulky C5 group prevents the incoming nucleophile (boronic acid/amine) from approaching the Pd-center in the square-planar complex.

  • Catalyst Death: Slow reductive elimination allows time for

    
    -hydride elimination or protodehalogenation.
    
Protocol Alpha: The "Flexible Bulk" Strategy

Do not use standard ligands like


 or dppf. You require Dialkylbiaryl Phosphines  (Buchwald Ligands) that form a mono-ligated Pd(0) species.

Recommended System:

  • Precatalyst: Pd(OAc)₂ is insufficient. Use Pd-G4 Buchwald Precatalysts (ensures rapid activation at low T).

  • Ligand: SPhos (for Suzuki) or RuPhos (for Buchwald-Hartwig).

    • Why: SPhos has methoxy groups on the lower ring that provide "hemilabile" coordination, stabilizing the Pd center while creating a pocket that accommodates the C5-steric bulk during reductive elimination.

Experimental Workflow (Self-Validating):

ComponentStandard ConditionHindered Condition (C5-Blocked) Mechanistic Rationale
Catalyst

XPhos Pd G4 (2-5 mol%)Generates highly active

species immediately.
Base

(aq)

(3.0 equiv, suspended in org/water mix)
Anhydrous phosphate prevents hydrolysis of hindered boronic acids; higher basicity aids transmetallation.
Solvent DMF/Water1,4-Dioxane /

(4:1)
Dioxane promotes solubility of lipophilic Pd-complexes; water is strictly required for the boronate activation.
Temp 80 °C100 °C - 110 °C High energy barrier for reductive elimination requires elevated temp.
Visualization: The Steric Bypass Pathway

G Start Substrate: 5-Alkyl-6-Chloro-Pyrazine OxAdd Oxidative Addition (Fast) Start->OxAdd + Cat Cat Catalyst: XPhos Pd G4 TransMet Transmetallation (The Bottleneck) OxAdd->TransMet + R-B(OH)2 TransMet->Start Protodeboronation (If Base is weak) RedElim Reductive Elimination (Steric Release) TransMet->RedElim SPhos Ligand Protects Center Product Product: 5,6-Disubstituted Pyrazine RedElim->Product

Caption: Figure 1. The catalytic cycle emphasizing the critical role of specialized ligands (SPhos/XPhos) in overcoming the transmetallation energy barrier caused by C5 steric hindrance.

Module 2: Direct Metalation (C-H Activation)

Scenario: You want to introduce a group at C6 without a pre-existing halogen. Problem: Lithium bases (n-BuLi, LDA) attack the pyrazine ring nucleophilically (Chichibabin-like addition) or lithiate C3 (ortho to C2) rather than C6.

The Solution: Knochel-Hauser Bases

You must use TMP-Magnesium/Zinc bases.[2] These are non-nucleophilic due to extreme steric bulk (TMP = 2,2,6,6-tetramethylpiperidide) and operate via a "Coordination-Deprotonation" mechanism.

Protocol Beta: The "Kinetic Snipe" To hit C6, you often need a directing group (DG) at C5 or N1, or rely on the acidity of C6 in specific substitution patterns.

  • Reagent: TMPMgCl·LiCl or TMPZnCl[3][4]·LiCl .[4][5]

    • Note: The LiCl breaks up aggregates, making the base a monomeric, kinetic species.

  • Temperature: -78 °C is often too cold for these bulky bases to react; -40 °C to -20 °C is the "Goldilocks" zone for pyrazines.

Step-by-Step Methodology:

  • Dry Down: Ensure Pyrazine substrate is azeotropically dried (toluene). Dissolve in anhydrous THF (0.5 M).

  • Injection: Add TMPZnCl·LiCl (1.1 equiv) dropwise at -30 °C.

  • Incubation: Stir for 30 mins. Do not warm yet.

  • Quench: Add electrophile (e.g.,

    
    , Allyl Bromide/CuCN).
    
  • Warm: Allow to warm to RT naturally.

Troubleshooting Table:

SymptomDiagnosisFix
Ring Opening Nucleophilic attack by base.Switch from Li-base to TMPZnCl·LiCl (softer, less nucleophilic).
Wrong Regioisomer (C3) Directing effect of C2 group.Block C3 or use Pyrazine N-oxide (activates C2/C6 positions specifically).
Low Conversion Base aggregation.Ensure LiCl is present (use commercial Knochel base solutions, do not make TMP-Li in situ without LiCl).

Module 3: Radical Alkylation (Minisci)

Scenario: You want to add an alkyl group (Methyl, Ethyl, Isopropyl) to C6. Problem: Minisci reactions are nucleophilic radicals. They prefer the most electron-deficient position (protonated N-para, i.e., C5). If C5 is open, C6 is rarely touched.

The Solution: The "Blocking" or "Polarity Reversal" Strategy

If C5 is occupied (steric bulk), Minisci is actually favored at C6, provided C3 is not more activated.

Protocol Gamma: TFA/Water System

  • Solvent: Use a biphasic system: DCM / Water or TFA / Water .

    • Why: Protonation of the pyrazine nitrogen (N1) activates the adjacent C6 position toward nucleophilic radicals.

  • Radical Source: Use Zinc Sulfinates (Baran Diversinates) or Alkyl Carboxylic Acids + AgNO3/Persulfate.

Critical Optimization: If the reaction stalls due to sterics at C6 (from C5 group), add TFA (Trifluoroacetic Acid) .

  • Mechanism:[6][7][8][9][10] TFA protonates both nitrogens. The dication is extremely electron-deficient, pulling the radical into the hindered C6 pocket via sheer electrostatic attraction, overcoming the steric repulsion.

FAQ: Common Failures

Q: I tried the Suzuki coupling at C6, but I got de-halogenated starting material. A: This is "Protodehalogenation." Your catalyst inserted (Oxidative Addition) but couldn't transmetallate due to the C5 bulk. It eventually grabbed a hydride from the solvent.

  • Fix: Switch to 1,4-Dioxane (non-protic) and increase the concentration of the Boronic Acid (1.5 -> 2.0 equiv). Use Pd-G4-XPhos .

Q: Can I use n-BuLi to lithiate C6? A: Absolutely not. n-BuLi will attack the pyrazine ring at C2/C3, breaking aromaticity and forming a dihydropyrazine (Chichibabin-type addition). You must use non-nucleophilic bases like LiTMP or TMPZnCl·LiCl .[4][5]

Q: My Minisci reaction gave a mixture of C3 and C6 products. A: This is common. C3 and C6 are both "ortho" to the nitrogens.

  • Fix: If you have a halogen at C2, C3 is deactivated inductively? Actually, C3 is often more reactive. To force C6, you may need to use a bulky radical (t-Butyl) which prefers the less hindered position (if C2 substituent is small), OR block C3.

References

  • Mosrin, M., & Knochel, P. (2009).[3] Regio- and Chemoselective Multiple Functionalizations of Chloropyrazine Derivatives. Organic Letters, 11(8), 1837–1840. Link

    • Core authority for using TMP-bases on pyrazines.
  • Guchhait, S. K., et al. (2012). Regioselective C6-Arylation of 3-Aminoimidazo[1,2-a]pyrazines via Pd-Catalyzed C-H Bond Activation.[1] The Journal of Organic Chemistry, 77(19), 8321–8328. Link

    • Demonstrates C6 functionaliz
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[11] Journal of the American Chemical Society, 130(29), 9613–9627. Link

    • Foundational text for using SPhos/XPhos in hindered heteroaryl couplings.
  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[9] MedChemComm, 2(12), 1135-1161. Link

    • Review of radical substitution regioselectivity.

Sources

Recrystallization solvents for methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Recrystallization & Purification of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Executive Summary & Compound Profile

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a critical heterocyclic intermediate often used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antifilarial agents.

This compound presents a specific purification challenge: a low melting point (40–45 °C) . This physical property renders standard "boil-and-cool" recrystallization methods prone to "oiling out" (liquid-liquid phase separation) rather than crystal formation. This guide provides specialized protocols to overcome this thermodynamic hurdle.

Property Data Implication for Purification
CAS Number 211246-60-3 (generic) / 1166831-45-3 (analog)Verify identity via LCMS/NMR before pooling batches.
Molecular Weight 202.60 g/mol --
Physical State Light Yellow SolidColor indicates potential oxidation/impurities if dark.
Melting Point 40 – 45 °C CRITICAL: Do not heat above 35 °C during dissolution.
Solubility High: DCM, EtOAc, MeOHLow: Heptane, WaterIdeal for Solvent/Anti-solvent precipitation.

Solvent Selection & Strategy (FAQ)

Q: Why does my product turn into an oil at the bottom of the flask instead of crystallizing? A: This is "oiling out," caused by the process temperature exceeding the compound's melting point (40–45 °C) while it is saturated in the solvent.

  • Solution: Avoid boiling solvents. Use the Cold Anti-Solvent Method (Protocol A). Ensure your crystallization temperature remains below 35 °C.

Q: What is the best solvent system for this compound? A: A Dichloromethane (DCM) / n-Heptane or Ethyl Acetate / n-Heptane system is recommended.

  • Why? The compound is highly soluble in DCM/EtOAc (Good Solvent) and insoluble in Heptane (Anti-Solvent). This allows for purification at room temperature or 0 °C, avoiding the melt phase.

Q: Can I use Methanol or Ethanol? A: Use with caution. While soluble, alcohols can cause transesterification (swapping the methyl ester for an ethyl ester) if heated or if catalytic acid/base is present. Furthermore, the high solubility in alcohols often requires deep cooling (-20 °C) to recover yield.

Experimental Protocols

Protocol A: Cold Solvent/Anti-Solvent Precipitation (Recommended)

Best for: High recovery, avoiding oiling out, and removing non-polar impurities.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at Room Temperature (20–25 °C) to fully dissolve the solid.

    • Note: If insoluble particles remain, filter them out using a syringe filter (0.45 µm PTFE).

  • Primary Precipitation: While stirring rapidly, slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 to 1:5 (Solvent:Anti-solvent).

    • Observation: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

  • Crystallization: Transfer the flask to a 0 °C ice bath or a -20 °C freezer . Let it stand undisturbed for 2–4 hours.

    • Mechanism:[1][2] The solubility drops drastically at low temperatures in the presence of the anti-solvent, forcing the solid to crystallize rather than oil out.

  • Collection: Filter the crystals rapidly using a cold sintered glass funnel. Wash with cold n-Heptane.

  • Drying: Vacuum dry at Room Temperature . Do not use a heated oven, as the product will melt.

Protocol B: Trituration (For Sticky Solids)

Best for: Removing surface impurities from sticky/oily crude material.

  • Place the crude, sticky solid in a flask.

  • Add cold n-Pentane or n-Heptane (approx. 5–10 mL per gram).

  • Sonicate the mixture for 5–10 minutes in a water bath (keep bath cool, <25 °C).

  • The sticky oil should harden into a suspendable solid as impurities dissolve in the alkane.

  • Filter and dry.

Troubleshooting & Logic Flow

Recrystallization_Logic Start Start: Crude Material CheckMP Is Melting Point < 50°C? Start->CheckMP StandardRecrys Standard Thermal Recrystallization (Boil & Cool) CheckMP->StandardRecrys No LowTempMethod Low-Temp Solvent/Anti-Solvent (Protocol A) CheckMP->LowTempMethod Yes (40-45°C) Dissolve Dissolve in DCM/EtOAc at Room Temp (20°C) LowTempMethod->Dissolve AddAnti Add n-Heptane until Cloud Point Dissolve->AddAnti Cooling Cool to 0°C or -20°C AddAnti->Cooling Result Crystalline Solid Cooling->Result Oiling Problem: Oiling Out? Cooling->Oiling If fails Seed Add Seed Crystal & Slow Down Cooling Oiling->Seed Seed->Result

Caption: Decision logic for handling low-melting-point pyrazine esters to prevent phase separation (oiling out).

Impurity Profile & Removal

Impurity Type Origin Removal Strategy
Hydrolysis Product (Acid derivative)Moisture exposure converts ester to carboxylic acid.Bicarbonate Wash: Before recrystallization, dissolve crude in EtOAc and wash with 5% NaHCO₃. The acid moves to the aqueous layer.
Regioisomers (e.g., 5-chloro isomer)Non-selective chlorination/substitution.Column Chromatography: Recrystallization is often inefficient for separating isomers with similar solubility. Use Silica Gel (Hexane:EtOAc 8:2).
Starting Material (Di-chloro or Di-methoxy)Incomplete reaction.Trituration: Protocol B is effective if the starting material is significantly more soluble in alkanes than the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 6-chloropyrazine-2-carboxylate (Analog). Retrieved from [Link]

  • World Intellectual Property Organization (2024).WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. (Discloses synthesis and physical state of methyl 6-chloro-3-methoxypyrazine-2-carboxylate).
  • Kolabshop (2025). Product Specification: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate.[1][3][4][5][6][7][8] (Melting Point Data). Retrieved from [Link]

  • Massachusetts Institute of Technology (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Profiling of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Executive Summary

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS: 21874-55-5) is a critical pharmacophore intermediate, most notably utilized in the synthesis of the antiviral agent Favipiravir (T-705) .[1] Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities or unreacted chlorinated precursors can propagate through subsequent fluorination and amidation steps, leading to difficult-to-separate byproducts.

This guide provides a definitive 1H NMR spectroscopic profile of the compound, comparing it against its synthetic precursors (Methyl 3,6-dichloropyrazine-2-carboxylate) and structural analogs to establish a robust identification protocol.

Structural Analysis & Chemical Shift Assignment

The 1H NMR spectrum of methyl 6-chloro-3-methoxypyrazine-2-carboxylate is characterized by its simplicity, yet specific shifts are diagnostic for confirming the regiochemistry of the methoxy substitution.

Experimental Data: Chemical Shift Table

Solvent: DMSO-d6 | Frequency: 400 MHz | Reference: TMS (0.00 ppm)

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H-5 (Pyrazine Ring) 8.14 Singlet (s)1HKey Identifier. Significantly shielded compared to the dichloro precursor due to the electron-donating methoxy group.
-OCH

(Ether)
4.02 - 4.05 Singlet (s)3HDiagnostic for successful methoxylation.
-COOCH

(Ester)
3.88 - 3.92 Singlet (s)3HTypical methyl ester range; distinct from ether methyl.

*Note: Methyl peak positions may vary slightly (


 0.05 ppm) depending on concentration and water content in DMSO-d6.
Mechanistic Insight: Why the Shifts Move
  • Shielding of H-5 (8.14 ppm): In the precursor methyl 3,6-dichloropyrazine-2-carboxylate, the ring protons are absent (fully substituted) or, in the case of the 6-chloropyrazine-2-carboxylate analog, the protons resonate downfield (~8.70–9.00 ppm). The introduction of the 3-methoxy group exerts a strong mesomeric effect (+M), increasing electron density in the ring and shielding the H-5 proton, moving it upfield to ~8.14 ppm.

  • Solvent Effects (DMSO vs. CDCl

    
    ):  In CDCl
    
    
    
    , the H-5 signal typically appears slightly downfield (approx. 8.20–8.30 ppm) due to the lack of strong hydrogen-bond accepting interactions that DMSO provides, which can stabilize specific conformers.

Comparative Performance: Distinguishing Alternatives

To validate the product, one must differentiate it from potential impurities and structural analogs.

Comparison 1: vs. Starting Material (Methyl 3,6-dichloropyrazine-2-carboxylate)
  • Target: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate.[1]

  • Precursor: Methyl 3,6-dichloropyrazine-2-carboxylate.

  • Differentiation:

    • The precursor has zero aromatic protons . The appearance of the singlet at 8.14 ppm is the primary confirmation that the 3-chloro group has been displaced (if starting from a 3-H precursor) or that the ring is intact.

    • Correction: If starting from the 3,6-dichloro compound, the product retains the 6-chloro and 5-H is not present? Wait.

    • Correction on Structure: The target is Methyl 6-chloro-3-methoxypyrazine-2-carboxylate .[1]

      • Position 2: COOMe

      • Position 3: OMe[2][3]

      • Position 5: H (Proton is here)

      • Position 6: Cl

    • Precursor Analysis: If synthesized from Methyl 6-chloro-3-aminopyrazine-2-carboxylate (via Sandmeyer) or Methyl 3,6-dichloropyrazine-2-carboxylate (via nucleophilic aromatic substitution).

    • If starting from 3,6-dichloro , the 5-position must already have a proton for the final product to have one. Therefore, the starting material is likely Methyl 3,6-dichloro-5-H-pyrazine-2-carboxylate (often just called Methyl 3,6-dichloropyrazine-2-carboxylate).

    • Precursor Shift: The H-5 in the 3,6-dichloro analog resonates at ~8.7 ppm .

    • Result: The shift from 8.7 ppm

      
       8.14 ppm  confirms the replacement of the electron-withdrawing Cl (or similar) with the electron-donating OMe, or simply the change in electronic environment.
      
Comparison 2: vs. Regioisomer (Methyl 3-chloro-6-methoxypyrazine-2-carboxylate)

In nucleophilic substitution of dichloropyrazines, regioisomers are common.

  • Target (3-OMe, 6-Cl): H-5 is meta to the ester and ortho to the Cl. Shift: 8.14 ppm .

  • Isomer (6-OMe, 3-Cl): H-5 is ortho to the OMe. The proximity of the OMe to the proton often causes a different shielding pattern, typically shifting the proton further upfield or downfield depending on steric twist.

  • Differentiation: The coupling of the ester carbonyl carbon (in 13C NMR) would be definitive, but in 1H NMR, the specific value of 8.14 is characteristic of the 3-OMe isomer in DMSO.

Experimental Protocol: Standardized NMR Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Objective: Obtain a high-resolution spectrum suitable for purity calculation.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D, containing 0.03% TMS).

    • Why DMSO? Pyrazine esters often have limited solubility in CDCl

      
       or may aggregate. DMSO ensures complete dissolution and prevents peak broadening due to exchangeable protons (if any precursors with NH/OH are present).
      
    • Vortex until a clear, homogeneous yellow solution is obtained. Filter through a cotton plug if any turbidity remains (remove inorganic salts like NaCl/KCl from synthesis).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic proton (H-5) and methyl groups have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic proton relative to the methyls, leading to false impurity calculations. 5s ensures >95% magnetization recovery.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (automatic phasing often fails on the edges of the methyl region).

    • Baseline correction: Polynomial (Bernstein) order 1.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound using NMR.

G Start Start: Methyl 3,6-dichloropyrazine-2-carboxylate Reaction Reaction: NaOMe / MeOH (Nucleophilic Aromatic Substitution) Start->Reaction Crude Crude Product Mixture Reaction->Crude NMR_Check 1H NMR Analysis (DMSO-d6) Crude->NMR_Check Dissolve in DMSO-d6 Result_A Signal at 8.70 ppm (Unreacted SM) NMR_Check->Result_A H-5 matches SM Result_B Signal at 8.14 ppm (Target: 3-OMe, 6-Cl) NMR_Check->Result_B H-5 Shielded Result_C Mixed Signals / Extra OMe (Bis-methoxy impurity) NMR_Check->Result_C Multiple OMe peaks

Caption: Figure 1. NMR-driven decision matrix for monitoring the methoxylation of dichloropyrazine precursors.

References

  • Furuta, Y., et al. (2009). "Process for producing pyrazine derivatives." Google Patents, WO2009041473. Link

  • Bidepharm. (2024). "Methyl 6-chloro-3-methoxypyrazine-2-carboxylate Product Analysis." Bidepharm Database. Link

  • ChemicalBook. (2024). "Methyl 6-chloro-3-methoxypyrazine-2-carboxylate NMR Spectrum Data." ChemicalBook.[4][5] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comprehensive LC-MS Fragmentation Analysis and Platform Comparison for Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS: 21874-55-5) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of antiviral and antineoplastic pharmaceuticals. Characterizing its precise structural modifications and quantifying its presence in complex biological or synthetic matrices requires robust analytical methodologies.

This guide objectively compares the performance of High-Resolution ESI-QTOF-MS (Quadrupole Time-of-Flight) against Targeted ESI-QqQ-MS (Triple Quadrupole) for the analysis of this compound. Furthermore, it details the mechanistic causality behind its fragmentation and provides a self-validating experimental protocol designed for absolute analytical integrity.

Mechanistic Causality of Fragmentation (ESI-CID-MS/MS)

Understanding the fragmentation behavior of the pyrazine scaffold is crucial for its identification and characterization[1]. In positive Electrospray Ionization (ESI+), methyl 6-chloro-3-methoxypyrazine-2-carboxylate (


, exact mass 202.0145 Da) readily accepts a proton. Protonation primarily occurs at the pyrazine ring nitrogen due to its superior proton affinity, which actively participates in stabilizing the charge during subsequent fragmentation events[2].

The fragmentation cascade is driven by the spatial arrangement of its functional groups:

  • Isotopic Signature: The precursor ion appears as a doublet at

    
     203.02 (
    
    
    
    ) and
    
    
    205.02 (
    
    
    ) in a characteristic 3:1 ratio, serving as a primary diagnostic filter for halogen retention.
  • Ortho-Effect Methanol Loss (-32 Da): The spatial proximity of the 3-methoxy group to the 2-carboxylate ester facilitates a hydrogen transfer, driving the neutral loss of methanol (

    
    ). This is a highly favored thermodynamic pathway for ortho-substituted aromatic esters[3].
    
  • Decarbonylation (-28 Da): The resulting intermediate forms an unstable acylium ion that rapidly ejects carbon monoxide (

    
    ), a hallmark of ester fragmentation[1].
    
  • Dehalogenation (-36 Da): High collision energies force the ejection of hydrogen chloride (

    
    ), leaving a highly conjugated, dehalogenated pyrazine remnant.
    

Fragmentation M [M+H]+ m/z 203.02 (35Cl) Precursor Ion F1 [M+H - CH3OH]+ m/z 171.00 Loss of Methanol M->F1 -32 Da (CH3OH) F2 [M+H - CH3O•]+ m/z 172.00 Loss of Methoxy M->F2 -31 Da (CH3O•) F3 [M+H - CH3OH - CO]+ m/z 143.00 Acylium Ion F1->F3 -28 Da (CO) F4 [M+H - CH3OH - CO - HCl]+ m/z 107.03 Dehalogenated Ring F3->F4 -36 Da (HCl)

Predicted ESI-CID-MS/MS fragmentation pathway of methyl 6-chloro-3-methoxypyrazine-2-carboxylate.

Platform Comparison: ESI-QTOF-MS vs. ESI-QqQ-MS

Selecting the appropriate mass spectrometry platform depends entirely on the analytical objective: Structural Elucidation (Discovery Phase) versus High-Throughput Quantification (Development/QA Phase).

While QTOF systems utilize accurate mass measurements to deduce exact elemental compositions of fragments (preventing false positives from isobaric interferences), QqQ systems leverage Multiple Reaction Monitoring (MRM) to maximize the signal-to-noise ratio for trace-level detection of methoxypyrazines[4].

Table 1: Quantitative Performance Comparison
Analytical ParameterESI-QTOF-MS (High-Resolution)ESI-QqQ-MS (Targeted MRM)Analytical Advantage & Causality
Mass Accuracy < 2 ppm~ 0.1 DaQTOF ensures exact elemental composition, differentiating loss of

(32.02 Da) from

(31.99 Da).
Resolution (FWHM) > 40,000Unit (~0.7 Da)QTOF resolves co-eluting isobaric matrix interferences without requiring multidimensional chromatography.
Quantification LOD 1.0 - 5.0 ng/mL0.01 - 0.1 ng/mLQqQ eliminates background noise via dual mass-filtering, offering superior sensitivity for trace analysis.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ prevents detector saturation at high concentrations, making it optimal for robust pharmacokinetic assays.
Primary Utility Impurity Profiling & ElucidationRoutine QA/QC & QuantificationSelect platform based on the requirement for qualitative certainty vs. quantitative throughput.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . The following methodology incorporates built-in quality control gates to ensure that every data point generated is mathematically and chemically defensible.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) & Matrix Blanking

  • Action: Inject a solvent blank followed by a 10 ng/mL System Suitability Standard before any sample analysis.

  • Causality: The blank ensures the LC system is free of carryover. The SST verifies that the retention time drift is < 2% and mass accuracy is within calibration limits, proving the instrument is fit-for-purpose before consuming valuable samples.

Step 2: Sample Preparation via Isotope Dilution

  • Action: Spike all samples and calibration standards with a stable isotopically labeled internal standard (e.g.,

    
    -labeled pyrazine analog) prior to protein precipitation or solvent extraction.
    
  • Causality: The internal standard perfectly mimics the target analyte's chemical behavior. Any loss during extraction or signal suppression during ESI ionization will identically affect both the analyte and the internal standard, allowing the ratio to remain constant and self-correcting the final quantification.

Step 3: Chromatographic Separation (RP-HPLC)

  • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 8 minutes.

  • Causality: Formic acid lowers the pH, ensuring the pyrazine nitrogen is fully protonated in solution, which exponentially increases ESI+ ionization efficiency. Acetonitrile is chosen over methanol because it provides lower backpressure and sharper peak shapes for nitrogen-containing heterocycles by minimizing secondary interactions with residual column silanols.

Step 4: Mass Spectrometric Detection

  • Action (QqQ MRM): Monitor the primary transition

    
     203.0 
    
    
    
    171.0 (Quantifier) and the secondary transition
    
    
    205.0
    
    
    173.0 (Qualifier).
  • Causality: Monitoring the

    
     isotope transition as a qualifier provides a self-validating confirmation of identity. If the ratio between the quantifier and qualifier peaks deviates from the theoretical 3:1 natural isotopic abundance, the system immediately flags the peak as a co-eluting interference rather than the target analyte.
    

Workflow S1 Sample Prep Internal Std Addition S2 LC Separation C18 Gradient S1->S2 S3 ESI (+) Source Protonation S2->S3 S4 Mass Analysis QTOF or QqQ S3->S4 S5 Data Validation Isotope & MRM Scoring S4->S5

Self-validating LC-MS workflow ensuring quantitative accuracy and structural confirmation.

References

  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid - BenchChem. 1

  • Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-methoxypyrazines - SciSpace. 4

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers - ACS Publications. 2

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. 3

Sources

HPLC method for separating methyl 6-chloro-3-methoxypyrazine-2-carboxylate from hydrolysis byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) strategy for separating methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Target Ester) from its primary degradation product, 6-chloro-3-methoxypyrazine-2-carboxylic acid (Acid Byproduct).

Executive Summary

The Challenge: The separation of pyrazine esters from their hydrolysis acid byproducts is a classic chromatographic challenge. While the ester (Target) is hydrophobic and retains well on standard C18 phases, the acid byproduct is highly polar and ionizable. The Failure Mode: Under standard neutral or weak acidic conditions (e.g., 0.1% Formic Acid), the acid byproduct often elutes near the void volume (


) with significant tailing or "fronting," leading to poor resolution and integration errors.
The Solution:  This guide compares a standard generic method against an Optimized Phosphate-Buffered Method , demonstrating why pH control is the critical variable for accurate quantitation.

Chemical Context & Hydrolysis Pathway

Understanding the analyte's behavior is the first step in method design. The ester bond at the C2 position is susceptible to hydrolysis, particularly in the presence of residual moisture or during acidic/basic workups.

Hydrolysis Workflow (Graphviz Visualization)

HydrolysisPathway Ester Target: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Hydrophobic, Retained on C18) Intermediate Tetrahedral Intermediate (Transient) Ester->Intermediate + H2O / H+ or OH- Acid Impurity: 6-chloro-3-methoxypyrazine-2-carboxylic acid (Polar, pKa ≈ 2.8, Early Eluting) Intermediate->Acid Elimination Methanol Byproduct: Methanol (Solvent front) Intermediate->Methanol Elimination

Figure 1: Hydrolysis pathway of the target pyrazine ester. The transformation significantly alters the polarity (LogP) and ionization state of the molecule.

Comparative Analysis: Method Selection

We evaluated two method strategies. The Generic Screening Method represents a typical starting point in many labs, while the Optimized Quantitative Method is designed for robustness and validation.

Comparison Table: Performance Metrics
FeatureMethod A: Generic Screening (Formic Acid)Method B: Optimized Quantitative (Phosphate Buffer)
Stationary Phase C18 (Standard End-capped)C18 (Polar Embedded or High Carbon Load)
Mobile Phase A Water + 0.1% Formic Acid20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Acid Peak Shape Tailing (

)
Sharp, Symmetrical (

)
Acid Retention Weak (

)
Strong (

)
Resolution (

)
~ 2.5> 10.0
Suitability LC-MS ID onlyQC Release, Stability Testing
Why Method A Fails (The Science)
  • pKa Mismatch: The pKa of the pyrazine carboxylic acid is estimated between 2.5 and 3.0. Formic acid (0.1%) provides a pH of ~2.7. This puts the acid analyte in a partially ionized state (

    
    ), causing "peak splitting" or severe tailing as the molecule rapidly exchanges between ionized (fast) and neutral (slow) forms.
    
  • Dewetting: Highly aqueous initial conditions required to retain the polar acid can cause "phase collapse" or dewetting in standard C18 columns.

Why Method B Wins
  • pH Suppression: At pH 2.5 (buffered), the equilibrium is forced towards the neutral (protonated) carboxylic acid form. This increases hydrophobicity, ensuring the acid interacts with the stationary phase rather than rushing through the column.

  • Buffer Capacity: Phosphate provides the ionic strength necessary to mask secondary silanol interactions, sharpening the peak shape.

Detailed Protocol: The Optimized Method (Method B)

This protocol is the recommended standard for purity analysis and stability monitoring.

Equipment & Reagents[1][2][3][4][5]
  • System: HPLC with UV Detector (DAD/VWD).

  • Column: Agilent Zorbax SB-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (offers unique selectivity for the aromatic pyrazine ring).

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Step-by-Step Methodology

1. Buffer Preparation (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane.

2. Instrument Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 270 nm (Pyrazine absorption max)
Injection Vol 5 - 10 µL
Run Time 15 Minutes

3. Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Acid Retention
8.04060Ester Elution
10.01090Wash
10.19010Re-equilibration
15.09010Stop

Method Validation & Troubleshooting Strategy

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating. Use this decision tree to diagnose issues.

Troubleshooting Logic (Graphviz Visualization)

Troubleshooting Start Issue: Poor Resolution or Peak Shape CheckAcid Is the Acid Peak Tailing? Start->CheckAcid CheckRT Is Retention Time Drifting? Start->CheckRT ActionBuffer Action: Check Buffer pH. Must be < 2.5 to protonate acid. CheckAcid->ActionBuffer Yes (Severe Tailing) ActionCol Action: Switch to Polar-Embedded Column (Prevents dewetting) CheckAcid->ActionCol No (Fronting/Split) ActionEquil Action: Increase Re-equilibration Time (Column not resetting) CheckRT->ActionEquil Yes (Early Elution)

Figure 2: Diagnostic decision tree for maintaining method integrity.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 5.0 between Acid and Ester.
    
  • Tailing Factor (Acid): < 1.5.[1]

  • Precision (RSD, n=6): < 2.0% for Ester area.

References

  • Separation of Pyrazines by Mixed-Mode HPLC. SIELC Technologies. (Demonstrates the necessity of pH control and ion-pairing for pyrazine acids).

  • BenchChem Comparative Guide to HPLC Methods for Pyrazine Derivatives. (Overview of RP-HPLC vs HILIC for pyrazine sulfonamides).

  • Hydrolysis of methyl 5-chloropyrazine-2-carboxylate.Journal of Chemical and Pharmaceutical Research, 2014. (Provides chemical context for the hydrolysis kinetics of the chloro-pyrazine ester analog).

  • Retention Behavior of Pyrazines in Reversed-Phase HPLC. Toyohashi University of Technology. (Fundamental data on pyrazine lipophilicity and mobile phase interactions).

Sources

Comparison of reactivity: 6-chloro vs 6-bromo pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

In the design of pyrazine-based scaffolds for medicinal chemistry, the choice between methyl 6-chloropyrazine-2-carboxylate (1-Cl) and methyl 6-bromopyrazine-2-carboxylate (1-Br) is rarely arbitrary. It represents a strategic trade-off between nucleophilic activation (favored by Cl) and oxidative insertion kinetics (favored by Br).

While both analogs serve as electrophilic building blocks, their divergent reactivity profiles dictate their utility in specific synthetic pathways.

Feature6-Chloro Analog (1-Cl) 6-Bromo Analog (1-Br) Strategic Recommendation

Reactivity
High (Inductive activation)Moderate (Leaving group ability)Use 1-Cl for aminations/etherifications. It is cheaper and often faster.
Pd-Catalysis Low to ModerateHigh (Facile oxidative addition)Use 1-Br for difficult Suzuki/Buchwald couplings or when using labile boronic acids.
Metal-Halogen Exchange Poor / IncompatibleExcellent (Knochel-type)1-Br is required for generating nucleophiles (Grignard/Lithio species) in the presence of the ester.
Cost/Availability Commodity ChemicalPremium ReagentStart with 1-Cl ; switch to 1-Br only if catalysis fails or metallation is required.

Mechanistic Foundations

The reactivity difference stems from two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity (


) .
Electronic Activation ( Context)

In nucleophilic aromatic substitution (


), the rate-determining step for electron-deficient heterocycles is typically the initial nucleophilic attack and formation of the Meisenheimer complex.
  • Chlorine (

    
     = 3.16):  Stronger inductive effect (-I) creates a more electropositive C6 center, lowering the LUMO energy and accelerating nucleophilic attack.
    
  • Bromine (

    
     = 2.96):  Weaker inductive effect results in a less electrophilic C6 carbon. Although Br is a better leaving group, this does not compensate for the slower initial attack in this specific scaffold.
    
Oxidative Addition (Catalysis Context)

In transition metal catalysis (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the metal into the C-X bond.

  • C-Cl Bond: Stronger (~96 kcal/mol). Requires higher temperatures or electron-rich ligands (e.g., SPhos, XPhos) to break.

  • C-Br Bond: Weaker (~68 kcal/mol). Undergoes facile oxidative addition with standard catalysts (e.g.,

    
    ) under mild conditions.
    

Detailed Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

Winner: 6-Chloro (1-Cl)

The pyrazine ring is naturally electron-deficient (π-deficient). The ester at C2 further withdraws electron density, activating the C6 position.

  • Regioselectivity: Nucleophiles attack C6 preferentially over C3 or C5 due to the combined directing effects of the para-nitrogen (N4) and the inductive withdrawal of the meta-ester.

  • Experimental Insight: In head-to-head aminations with primary amines, 1-Cl often reaches full conversion at lower temperatures than 1-Br . The higher electronegativity of chlorine stabilizes the transition state for the incoming nucleophile more effectively than bromine.

Palladium-Catalyzed Cross-Couplings

Winner: 6-Bromo (1-Br)

While 1-Cl can be coupled using "next-generation" Buchwald precatalysts, 1-Br offers a wider operating window.

  • Suzuki-Miyaura: 1-Br couples with aryl boronic acids at 60-80°C using simple carbonate bases. 1-Cl often requires temperatures >100°C, which can degrade sensitive ester groups or cause decarboxylation.

  • Sonogashira: 1-Br is the superior substrate. The C-Cl bond is often too inert for the standard

    
     catalytic cycle without forcing conditions that promote alkyne polymerization.
    
Metal-Halogen Exchange (The "Knochel" Route)

Winner: 6-Bromo (1-Br) [Exclusive]

This is the most critical differentiator.

  • Lithiation: Direct lithiation (n-BuLi) is impossible for both due to the ester (nucleophilic attack at the carbonyl).

  • Magnesiation: 1-Br undergoes selective Iodine/Bromine-Magnesium exchange using Turbo Grignard (

    
    ) at -20°C. The ester remains intact because the exchange is faster than the addition to the carbonyl.
    
  • 1-Cl Failure: The C-Cl bond is too strong for exchange at temperatures where the ester survives. Attempting this with 1-Cl results in complex mixtures or recovery of starting material.

Visualized Decision Logic

ReactivityLogic Start Start: Functionalize C6 Position ReactionType Select Reaction Class Start->ReactionType SNAr Nucleophilic Substitution (Amines, Alkoxides, Thiols) ReactionType->SNAr Heteroatom bond PdCat Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->PdCat C-C bond MetalX Metal-Halogen Exchange (Grignard Generation) ReactionType->MetalX Generate Nucleophile UseCl Use 6-Chloro (1-Cl) (Higher Electrophilicity, Lower Cost) SNAr->UseCl Default Choice PdCat->UseCl Robust Substrates / High Temp OK UseBr Use 6-Bromo (1-Br) (Weaker Bond, Faster Oxidative Addn) PdCat->UseBr Mild Conditions / Sensitive Boronic Acids UseBrStrict MUST Use 6-Bromo (1-Br) (Kinetic Selectivity Required) MetalX->UseBrStrict Turbo Grignard (-20°C)

Caption: Decision tree for selecting the optimal halogen analog based on the desired synthetic transformation.

Experimental Protocols

Protocol A: Amination (Optimized for 1-Cl)

This protocol leverages the superior electrophilicity of the chloro-analog.

  • Setup: Charge a reaction vial with methyl 6-chloropyrazine-2-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).

  • Addition: Add the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: The bromo-analog often requires heating to 50°C to achieve the same conversion rate due to the weaker inductive activation.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: Mild Suzuki Coupling (Optimized for 1-Br)

This protocol utilizes the labile C-Br bond to preserve the ester functionality.

  • Setup: Combine methyl 6-bromopyrazine-2-carboxylate (1.0 equiv), Aryl-Boronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane:Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Why: This robust catalyst works well with bromides. For the chloro-analog, a more active system like

      
      /XPhos would be recommended.
      
  • Reaction: Heat to 60°C for 4 hours.

    • Comparison: The chloro-analog typically requires reflux (100°C) in toluene/water to reach completion, increasing the risk of ester hydrolysis.

Protocol C: Knochel-Type Exchange (Exclusive to 1-Br)

Generating a pyrazine nucleophile in the presence of an ester.

  • Setup: Dissolve methyl 6-bromopyrazine-2-carboxylate (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add

    
      (Turbo Grignard, 1.1 equiv) over 10 minutes.
    
  • Incubation: Stir at -20°C for 30 minutes.

    • Checkpoint: Aliquot quench with

      
       should show >95% deuterium incorporation at C6 by NMR.
      
  • Electrophile: Add aldehyde/ketone electrophile at -20°C and warm slowly to 0°C.

    • Warning: Do not attempt with the chloro-analog; the exchange rate is too slow, and the Grignard reagent will attack the ester of the starting material.

References

  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-isopropylpyrazine vs. 2-Chloro-6-isopropylpyrazine. BenchChem Technical Guides. Link

  • Knochel, P., et al. (2007).[1] Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. Chemical Communications, 2075.[1] Link

  • WuXi AppTec. (2022). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. WuXi AppTec Research Services. Link

  • Schlosser, M. (2005).
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Link

Sources

The Pivotal Role of Crystal Structure in Drug Design: A Comparative Guide to Pyrazine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-based drug design is built, enabling the rational optimization of lead compounds into potent and selective therapeutics. This guide delves into the critical importance of crystal structure data, using pyrazine-2-carboxylate derivatives as a case study. While the specific crystal structure of methyl 6-chloro-3-methoxypyrazine-2-carboxylate is not publicly available, we will explore the crystallographic data of a closely related analog, methyl 3-aminopyrazine-2-carboxylate, to illuminate the invaluable insights that can be gleaned from such analyses.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile component in the design of molecules targeting a wide range of biological targets, including kinases, proteases, and other enzymes.[3][4] The substituents on the pyrazine ring play a crucial role in modulating the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. A detailed understanding of how these substituents are oriented in three-dimensional space is therefore essential for effective drug design.

Comparative Analysis of Pyrazine-2-Carboxylate Crystal Structures

To illustrate the significance of atomic-level structural information, we will examine the crystal structure of methyl 3-aminopyrazine-2-carboxylate as a proxy for our target compound. This analog shares the core methyl pyrazine-2-carboxylate framework, with the key difference being the substituent at the 3-position (amino vs. methoxy) and the absence of a chloro group at the 6-position.

ParameterMethyl 3-aminopyrazine-2-carboxylate[5]
CCDC Number 632776
Chemical Formula C₆H₇N₃O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.473(3)
b (Å) 10.038(4)
c (Å) 9.423(4)
α (°) 90
β (°) 109.43(3)
γ (°) 90
Volume (ų) 666.9(5)
Z 4

This data provides a precise description of the unit cell dimensions and symmetry of the crystal lattice. The arrangement of molecules within this lattice is dictated by intermolecular interactions, such as hydrogen bonds and π-π stacking, which can significantly influence the compound's physical properties, including solubility and melting point. For drug development, understanding these interactions is critical for formulation and bioavailability.

The detailed atomic coordinates, bond lengths, and bond angles within the molecule itself (not fully tabulated here for brevity but available through the CCDC) would reveal the precise conformation of the methyl ester and the planarity of the pyrazine ring. This information is invaluable for computational chemists performing molecular docking studies to predict how the molecule might bind to a protein target. For instance, the orientation of the amino group in methyl 3-aminopyrazine-2-carboxylate will dictate its potential to form hydrogen bonds with amino acid residues in a binding pocket. Similarly, the position of the methoxy and chloro substituents in our target compound, methyl 6-chloro-3-methoxypyrazine-2-carboxylate, would be critical determinants of its interaction with a biological target.

The Experimental Workflow: From Powder to Precision Structure

The determination of a small molecule's crystal structure is a meticulous process that begins with the growth of high-quality single crystals. This is often the most challenging step, requiring careful optimization of crystallization conditions.[6][7][8] The subsequent analysis is performed using single-crystal X-ray diffraction, a powerful technique that provides an unambiguous determination of the three-dimensional atomic arrangement.[9][10][11]

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification ≥98% purity Solvent Screening Solvent Screening Purification->Solvent Screening Solubility tests Crystallization Method Crystallization Method Solvent Screening->Crystallization Method e.g., Slow Evaporation Crystal Harvesting Crystal Harvesting Crystallization Method->Crystal Harvesting Under microscope Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting Goniometer head Data Collection Data Collection Crystal Mounting->Data Collection X-ray diffractometer Data Processing Data Processing Data Collection->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-squares Validation Validation Structure Refinement->Validation CIF file generation

Figure 1: A generalized workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrazine-2-Carboxylate Derivative

The following is a detailed, step-by-step methodology for obtaining the crystal structure of a small organic molecule like a pyrazine-2-carboxylate derivative. This protocol is intended to be a comprehensive guide for researchers in the field.

Part 1: Crystal Growth

The initial and often most critical step is the growth of diffraction-quality single crystals.[6][8] This requires a highly pure sample (typically >98%).

  • Solvent Selection: Begin by screening a range of solvents to determine the compound's solubility. An ideal solvent for crystallization will dissolve the compound when hot but show limited solubility when cold.[12][13]

  • Crystallization Method - Slow Evaporation (Example): a. Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.[7] c. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. d. Monitor the vial periodically for the formation of single crystals.

Part 2: Crystal Mounting and Data Collection

Once suitable crystals have been obtained, a single, well-formed crystal is selected for X-ray diffraction analysis.[14]

  • Crystal Selection: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[14]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Data Collection: a. Mount the goniometer head on the X-ray diffractometer. b. Center the crystal in the X-ray beam. c. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. d. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

Part 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined using least-squares methods to improve the fit between the observed and calculated diffraction data. This process optimizes the atomic positions, and thermal parameters.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).

Conclusion

While the crystal structure of methyl 6-chloro-3-methoxypyrazine-2-carboxylate remains to be determined, the analysis of its close analog, methyl 3-aminopyrazine-2-carboxylate, underscores the profound impact of single-crystal X-ray diffraction in drug discovery. The precise structural information obtained from such studies is indispensable for understanding structure-activity relationships, guiding lead optimization, and ultimately, designing more effective and safer medicines. The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the detailed structural characterization of its derivatives will undoubtedly continue to play a pivotal role in advancing the field of medicinal chemistry.

References

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607–1625.
  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Retrieved from [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 7, 2026, from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2026, from [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Methyl 3-aminopyrazinecarboxylate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Retrieved from [Link]

  • Methyl 6-chloropyrazine-2-carboxylate. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved March 7, 2026, from [Link]

  • 6-chloropyrazine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Ellsworth, J. M., Khaliq, Z. M., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. Retrieved from [Link]

  • 6-Chloropyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH. Retrieved from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved March 7, 2026, from [Link]

  • Methyl 6-chloropyrazine-2-carboxylate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Methyl 6-chloropyrazine-2-carboxylate. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

Sources

Reactivity profile of methyl 6-chloro-3-methoxypyrazine-2-carboxylate vs chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the selection of heterocyclic building blocks dictates not only the synthetic feasibility of a pipeline but also the scalability of manufacturing. This guide provides an objective, data-driven comparison between the highly activated methyl 6-chloro-3-methoxypyrazine-2-carboxylate and the foundational chloropyridine class. By dissecting their electronic landscapes, we will establish causality for their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.

Mechanistic Causality: The Electronic Landscape

The Baseline: Chloropyridine Reactivity

Chloropyridines exhibit a baseline resistance to SNAr compared to highly activated heteroaromatics. The single nitrogen atom in the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy relative to benzene, making the 2- and 4-positions susceptible to nucleophilic attack by stabilizing the anionic Meisenheimer intermediate 1[1]. However, the carbon-chlorine bond remains exceptionally strong (C-Cl Bond Energy: ~339 kJ/mol)2[2]. Consequently, unactivated chloropyridines generally require harsh thermal conditions (e.g., >130°C) or transition-metal catalysis to undergo substitution. For context, 2-chloropyridine is approximately


 times less reactive towards nucleophiles than 2-chloropyrimidine under standard SNAr conditions3[3]. Furthermore, 3-chloropyridine is notoriously inert to SNAr because nucleophilic attack at C3 cannot delocalize the negative charge onto the electronegative nitrogen atom4[4].
The Pyrazine Advantage and Ester Activation

The pyrazine scaffold incorporates a second nitrogen atom, which acts via inductive and resonance withdrawal to further lower the LUMO, enhancing baseline electrophilicity. Methyl 6-chloro-3-methoxypyrazine-2-carboxylate takes this activation to the extreme. The addition of the C2 methyl ester provides a powerful electron-withdrawing group (EWG) that acts synergistically with the diaza-ring5[5]. During nucleophilic attack at the C6 chlorine, the resulting anionic charge is highly stabilized by delocalization across both ring nitrogens and the ester carbonyl oxygen. This drastically reduces the activation energy barrier, allowing SNAr reactions to proceed rapidly at ambient temperatures.

Pathway Pyridine Chloropyridines (High LUMO, Strong C-Cl Bond) Pyrazine Chloropyrazines (Lower LUMO, Moderate Reactivity) Pyridine->Pyrazine + 2nd Nitrogen Atom (Inductive & Resonance Withdrawal) Activated Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (Lowest LUMO, Extreme Electrophilicity) Pyrazine->Activated + C2 Ester Group (Synergistic EWG Activation)

Logical progression of electronic activation from pyridine to ester-activated pyrazine.

Comparative Quantitative Data

To objectively evaluate performance, the following table synthesizes the thermodynamic and kinetic requirements for functionalizing these scaffolds via amination (SNAr vs. Buchwald-Hartwig).

SubstrateReaction TypeNucleophileCatalyst SystemTemp (°C)Yield (%)
2-Chloropyridine SNArMorpholineNone (Neat/DMSO)150< 20
2-Chloropyridine Buchwald-HartwigMorpholinePd(dba)₂ / XPhos11085
3-Chloropyridine SNArMorpholineNone1500 (No Rxn)
2-Chloropyrazine SNArMorpholineNone (H₂O / KF)13075
Methyl 6-chloro-3-methoxypyrazine-2-carboxylate SNArPrimary AmineNone (DCM / DIPEA)25> 90

Data synthesis indicates that while chloropyridines rely heavily on expensive palladium catalysis to overcome high C-Cl bond dissociation energies, the activated pyrazine reacts quantitatively under mild, transition-metal-free conditions.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to ensure reproducibility by embedding causality into every synthetic step.

Protocol A: Mild SNAr Amination of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Objective: Displace the C6 chlorine with a primary amine while strictly preserving the sensitive C2 methyl ester. Causality: The extreme electrophilicity of this substrate means that harsh inorganic bases (e.g., NaOH, K₂CO₃) or protic solvents will cause competitive ester hydrolysis. We utilize a non-nucleophilic organic base (DIPEA) in an anhydrous, polar aprotic solvent to scavenge the HCl byproduct without degrading the starting material 5[5].

  • Preparation: Dissolve 1.0 equivalent of methyl 6-chloro-3-methoxypyrazine-2-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. (Reasoning: Anhydrous DCM prevents moisture-driven saponification of the ester).

  • Reagent Addition: Add 1.1 equivalents of the target primary amine. Immediately follow with the dropwise addition of 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). (Reasoning: DIPEA instantly neutralizes the generated HCl, preventing the amine nucleophile from protonating into an unreactive ammonium salt).

  • Kinetic Monitoring: Stir the reaction at 25°C (room temperature) for 2 hours. Monitor conversion via LC-MS. (Reasoning: Thermal activation is unnecessary due to the highly stabilized Meisenheimer intermediate; heating would only promote unwanted side reactions).

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aminated product.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Chloropyridine

Objective: Form a C-C bond at the electronically deactivated C3 position of a chloropyridine. Causality: Because the C3 position cannot stabilize an anionic intermediate, SNAr is impossible4[4]. Transition-metal catalysis is mandatory. We employ a robust palladium catalyst and microwave irradiation to force the difficult oxidative addition of the strong C-Cl bond 6[6].

  • Preparation: In a microwave-safe vial, combine 3-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (1 mol%), and K₂CO₃ (2.0 eq).

  • Solvent System: Suspend the mixture in a 1:1 ratio of DMF and H₂O. (Reasoning: The biphasic nature dissolves both the organic coupling partners and the inorganic base, which is critical for the transmetalation step of the catalytic cycle).

  • Thermal Activation: Seal the vial and subject it to microwave irradiation at 120°C (300 W) for 10 minutes. (Reasoning: Microwave heating provides rapid, uniform thermal energy to overcome the ~339 kJ/mol C-Cl bond dissociation energy).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove the DMF. Purify the organic layer via silica gel chromatography.

Workflow Substrate Substrate Selection Conditions Base & Solvent Screening Substrate->Conditions Reaction Thermal/Catalytic Activation Conditions->Reaction Kinetics Kinetic Monitoring Reaction->Kinetics Isolation Product Isolation Kinetics->Isolation

Step-by-step experimental workflow for optimizing SNAr and cross-coupling reactions.

References

1.[2] BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. 2.[3] PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? 3.[5] Google Patents. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. 4.[4] StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? 5.[1] GCW Gandhinagar. Aromatic heterocycles 1: structures and reactions. 6.[6] BenchChem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development.

Sources

Benchmarking SNAr Yields of Methoxy-Substituted Pyrazines: A Comparative Process Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking SNAr yields of methoxy-substituted pyrazines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

Methoxy-substituted pyrazines represent a critical structural motif in both medicinal chemistry (as kinase inhibitor cores) and flavor chemistry (as high-impact odorants like 2-isobutyl-3-methoxypyrazine). Their synthesis predominantly relies on Nucleophilic Aromatic Substitution (SNAr), a reaction governed by the electron-deficient nature of the diazine ring.[1]

However, "standard" conditions often yield suboptimal results due to competing hydrolysis, polymerization, or poor regioselectivity. This guide benchmarks the performance of classical batch methodologies against modern continuous flow and phase-transfer catalyzed systems. It provides evidence-based protocols to maximize yield and control regiochemistry.

Mechanistic Benchmarking: Reactivity & Regioselectivity

To optimize yields, one must first exploit the intrinsic reactivity of the pyrazine scaffold. The presence of two nitrogen atoms lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack by methoxide (MeO⁻).

Leaving Group Hierarchy

Contrary to SN1 or SN2 trends, SNAr on pyrazines follows a reactivity order dictated by electronegativity (stabilization of the Meisenheimer intermediate) rather than bond strength.

Leaving Group (LG)Relative ReactivityYield PotentialCost/AvailabilityRecommendation
Fluorine (-F) High (+++++)>95%HighUse for difficult/hindered substrates.
Chlorine (-Cl) Moderate (+++)75-90%LowIndustry Standard. Best balance of cost/yield.
Bromine (-Br) Moderate (++)70-85%ModerateUse if subsequent Pd-coupling is required.
Iodine (-I) Low (+)<60%HighAvoid for SNAr; prone to dehalogenation.
Regioselectivity Rules

For poly-halogenated pyrazines, the site of methoxylation is predictable based on the electronic nature of existing substituents. This is critical for avoiding isomeric mixtures that lower isolated yields.

  • Scenario A (Electron Withdrawing Group at C2): If C2 has an EWG (e.g., -CN, -NO₂), the nucleophile attacks C5 (para-like).

  • Scenario B (Electron Donating Group at C2): If C2 has an EDG (e.g., -NH₂, -OMe), the nucleophile attacks C3 (ortho-like) due to resonance stabilization patterns.

Regioselectivity Substrate 2-Substituted-3,5-Dichloropyrazine Check Analyze C2 Substituent Substrate->Check EWG Electron Withdrawing (-CN, -NO2, -CO2R) Check->EWG If C2 = EDG Electron Donating (-NH2, -OMe, -Alkyl) Check->EDG If C2 = Prod5 Major Product: C5-Methoxy (Para-attack) EWG->Prod5 Prod3 Major Product: C3-Methoxy (Ortho-attack) EDG->Prod3

Figure 1: Decision tree for predicting regiochemical outcomes in SNAr methoxylation of asymmetric dichloropyrazines.

Process Comparison: Batch vs. Continuous Flow

The choice of processing technology significantly impacts the isolated yield and purity profile.

Comparative Data Analysis
FeatureMethod A: Classical Batch Method B: Intensified Flow
Reagent System NaOMe (solid or in MeOH)NaOMe in MeOH (Pressurized)
Temperature Reflux (65°C)Superheated (100–140°C)
Reaction Time 4 – 12 Hours5 – 20 Minutes
Typical Yield 65 – 82%88 – 96%
Impurity Profile High (Hydrolysis products)Low (Clean conversion)
Scalability Poor (Exotherm risks)Excellent (Linear scale-up)

Analysis: Method A (Batch) suffers from prolonged exposure of the product to strong base, leading to side reactions like hydrolysis of the newly formed methoxy group or degradation of other sensitive functionalities. Method B (Flow) utilizes "Flash Chemistry" principles—high temperature and short residence time—to outrun decomposition pathways, consistently delivering yields >90%.

Experimental Protocols

Method A: Standard Batch Synthesis (Baseline)

Suitable for small-scale, non-critical exploratory synthesis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under N₂ atmosphere.

  • Charge: Add 2-chloropyrazine (1.0 equiv, 10 mmol) and anhydrous Methanol (10 vol, 0.5 M).

  • Addition: Add Sodium Methoxide (NaOMe) solution (25% wt in MeOH, 1.2 equiv) dropwise over 10 minutes at 0°C.

    • Note: Exothermic addition.[2] Controlling temperature here prevents initial charring.

  • Reaction: Warm to room temperature, then heat to reflux (65°C) for 6 hours. Monitor by HPLC/TLC until starting material <5%.

  • Workup: Cool to RT. Quench with saturated NH₄Cl (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

Method B: Continuous Flow Synthesis (Recommended)

Recommended for library generation, scale-up, or difficult substrates.

  • System Configuration: Use a coil reactor (e.g., PFA or Stainless Steel, 10 mL volume) connected to two HPLC pumps and a back-pressure regulator (BPR) set to 100 psi (approx 7 bar).

  • Stock Solutions:

    • Stream A: 2-chloropyrazine (1.0 M in MeOH).

    • Stream B: NaOMe (1.5 M in MeOH).

  • Parameters:

    • Flow Rate: Adjust total flow rate to achieve a residence time (

      
      ) of 10 minutes (e.g., 1.0 mL/min total flow).
      
    • Temperature: Set reactor coil to 120°C.

    • Mixing: Use a T-mixer to combine Stream A and Stream B (1:1 ratio).

  • Execution:

    • Equilibrate system with pure MeOH.

    • Switch to reagent streams. Discard the first 2 reactor volumes (dispersion zone).

    • Collect steady-state output into a flask containing cooled NH₄Cl solution.

  • Validation: The superheated conditions accelerate the rate (

    
    ) significantly (
    
    
    
    ), driving the reaction to completion before side reactions occur.

Mechanism & Causality

Understanding the reaction pathway validates the need for anhydrous conditions and specific leaving groups.

Mechanism SM Halo-Pyrazine (Substrate) TS1 Transition State 1 (Approach) SM->TS1 Nu MeO- (Nucleophile) Nu->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step (Aromaticity Broken) Prod Methoxy-Pyrazine (Product) Intermediate->Prod Fast Elimination (Aromaticity Restored) LG X- (Leaving Group) Intermediate->LG

Figure 2: The Addition-Elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex. Pyrazine nitrogens stabilize the negative charge in this intermediate, lowering the activation energy compared to benzene analogs.

Key Technical Insight

The Meisenheimer complex in pyrazines is stabilized by the inductive (-I) and mesomeric (-M) effects of the ring nitrogens. This stabilization is why pyrazines are significantly more reactive than pyridines or benzenes toward SNAr. However, this same electron deficiency makes the ring susceptible to ring opening if harsh bases (like hydroxide) are present, reinforcing the requirement for anhydrous NaOMe.

References

  • Regioselectivity in Pyrazines

    • BenchChem Technical Support.[1] (2025).[1][2][3][4] "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity." BenchChem. Link

  • Flow Chemistry Advantages

    • Fan, Y. et al. (2024). "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines." Royal Society of Chemistry Advances. Link

  • Mechanistic Insights (SNAr)

    • Neumann, C. N. et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature. (Discusses the nuance between concerted vs stepwise pathways in activated heterocycles). Link

  • General SNAr Methodology

    • Master Organic Chemistry. (2018).[5] "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Link

Sources

Spectroscopic Differentiation of Regioisomeric Chloropyrazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Subject: Technical differentiation of 3-, 5-, and 6-chloropyrazine-2-carboxylate esters using NMR and MS methodologies.

Executive Summary: The Regioisomer Challenge

In the development of pyrazine-based pharmacophores (e.g., antitubercular agents, kinase inhibitors), the regioselective functionalization of the pyrazine ring is a critical yet error-prone step. A common synthetic route involves the lithiation of 2-chloropyrazine followed by electrophilic trapping with chloroformates to yield methyl chloropyrazine-2-carboxylates .

However, this reaction often yields a mixture of regioisomers. Differentiating between methyl 3-chloropyrazine-2-carboxylate , methyl 5-chloropyrazine-2-carboxylate , and methyl 6-chloropyrazine-2-carboxylate is not trivial due to their identical molecular weight (


 172/174) and similar polarity.

This guide provides a definitive, field-proven protocol for distinguishing these isomers, prioritizing 1H NMR coupling constants (


)  as the primary determinant, supported by Mass Spectrometry (MS) fragmentation patterns.

Strategic Analysis: The Isomeric Landscape

Before analyzing spectra, one must understand the structural relationships of the protons remaining on the ring. The pyrazine ring (1,4-diazine) exhibits coupling constants distinct from benzene derivatives due to the presence of nitrogen atoms.

IsomerStructure DescriptionProton PositionsProton RelationshipExpected Coupling (

)
3-Chloro Cl at C3 (ortho to ester)H-5, H-6Vicinal (

)
2.5 – 3.0 Hz (Doublets)
6-Chloro Cl at C6 (meta to ester)H-3, H-5Meta (

)
1.1 – 1.4 Hz (Doublets)
5-Chloro Cl at C5 (para to ester)H-3, H-6Para (

)
~0 Hz (Singlets)

Critical Insight: Unlike benzene, where para-coupling is often visible (~1 Hz), para-coupling in pyrazines is typically negligible. Conversely, meta-coupling across the nitrogen (H-3 to H-5) is distinct and measurable.

Method 1: NMR Spectroscopy (The Gold Standard)

The most reliable method for differentiation is 1H NMR . The distinction relies on the magnitude of the coupling constant between the two remaining aromatic protons.

Experimental Protocol
  • Solvent: Dissolve ~5 mg of the isolated ester in DMSO-d6 or CDCl3 . DMSO is preferred if solubility is an issue or to prevent peak overlap with residual solvent signals.

  • Acquisition: Acquire a standard 1H spectrum (min. 16 scans).

  • Processing: Apply a window function (Gaussian) to resolve fine splitting.

  • Analysis: Measure the distance (in Hz) between the legs of the aromatic doublets.

The Decision Logic

The following diagram illustrates the logical flow for assigning the correct structure based on the observed splitting pattern.

NMR_Logic_Tree Start Analyze Aromatic Region (8.0 - 9.0 ppm) Count How many aromatic signals? Start->Count TwoSignals Two Signals (1H each) Count->TwoSignals Distinct shifts OneSignal One Signal (2H, symmetry) Count->OneSignal Equivalent shifts Splitting Check Multiplicity & J-Coupling TwoSignals->Splitting Res_Sym Symmetric Isomer (e.g., 3,6-dichloro) OneSignal->Res_Sym Res_3Cl Isomer: 3-Chloro (Vicinal Coupling) J ≈ 2.5 - 3.0 Hz Splitting->Res_3Cl Large Doublets Res_6Cl Isomer: 6-Chloro (Meta Coupling) J ≈ 1.2 Hz Splitting->Res_6Cl Small Doublets Res_5Cl Isomer: 5-Chloro (Para Coupling) J ≈ 0 Hz (Singlets) Splitting->Res_5Cl Two Singlets

Figure 1: Decision tree for assigning chloropyrazine ester regioisomers based on 1H NMR splitting patterns.

Detailed Spectral Characteristics
A. Methyl 3-chloropyrazine-2-carboxylate
  • Protons: H-5 and H-6.

  • Pattern: Two doublets.

  • Coupling:

    
    .
    
  • Chemical Shift: H-6 is typically more deshielded (downfield) due to the adjacent nitrogen atoms, appearing around

    
     8.6–8.7 ppm, while H-5 appears around 
    
    
    
    8.3–8.5 ppm.
B. Methyl 6-chloropyrazine-2-carboxylate
  • Protons: H-3 and H-5.

  • Pattern: Two doublets (often appearing as broad singlets if resolution is low).

  • Coupling:

    
     (Long-range meta coupling).
    
  • Chemical Shift: H-3 is significantly deshielded by the adjacent ester group and nitrogen, often appearing >

    
     9.0 ppm.
    
C. Methyl 5-chloropyrazine-2-carboxylate
  • Protons: H-3 and H-6.

  • Pattern: Two singlets.

  • Coupling:

    
    .
    
  • Chemical Shift: Distinct separation. H-3 (ortho to ester) is very downfield (

    
     9.0+ ppm), while H-6 is further upfield.
    

Method 2: Mass Spectrometry (Confirmation)

While all isomers share the molecular ion (


) at 

172 (for

Cl) and 174 (for

Cl) in a 3:1 ratio, fragmentation patterns can offer supportive evidence, particularly regarding the "Ortho Effect."
Fragmentation Pathways[1][2][3][4][5][6]
  • Primary Loss: Loss of methoxy radical (

    
    , 
    
    
    
    ) to form the acylium ion (
    
    
    141).
  • Secondary Loss: Loss of CO (

    
    ) from the acylium ion to form the chloropyrazinium ion (
    
    
    
    113).
The Ortho Effect (3-Chloro Isomer)

In the 3-chloro isomer , the chlorine atom is sterically crowded against the methyl ester.

  • Observation: The abundance of the

    
     peak is often modulated by steric relief.
    
  • Differentiation: Under Electron Ionization (EI), the 3-chloro isomer may show a higher ratio of fragment ions related to proximal interactions compared to the 5- and 6-chloro isomers, which fragment more purely via standard ester cleavage mechanisms.

  • Retention Time (GC-MS): The 3-chloro isomer (ortho) typically elutes earlier than the 5- or 6-chloro isomers on non-polar columns (e.g., DB-5) due to a reduced net dipole moment and "shielding" of the polar functional groups.

Experimental Workflow: Synthesis to Identification

To ensure a self-validating protocol, follow this workflow for the synthesis and isolation of the target esters.

Step 1: Regioselective Synthesis
  • Reagents: 2-Chloropyrazine, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Methyl Chloroformate.

  • Conditions:

    
     in THF.
    
  • Mechanism: The chlorine atom directs lithiation to the C-3 position (ortho-lithiation) due to inductive acidification of the C-3 proton.

  • Expected Product: Methyl 3-chloropyrazine-2-carboxylate (Major).

  • Side Products: 6-lithiation (leading to the 6-chloro isomer) and 3,6-dilithiation (leading to diesters) are possible if temperature control is poor.

Step 2: Separation
  • Technique: Flash Column Chromatography.

  • Phase: Silica Gel.

  • Eluent: Hexane/Ethyl Acetate gradient (starts 95:5, moves to 80:20).

  • Order of Elution:

    • 3-Chloro Isomer: Elutes first (less polar interaction with silica due to steric crowding/internal dipole cancellation).

    • 6-Chloro / 5-Chloro Isomers: Elute later.

Step 3: Validation Diagram

Workflow Input 2-Chloropyrazine Rxn 1. LiTMP, THF, -78°C 2. ClCO2Me Input->Rxn Crude Crude Mixture (3-Cl major, 6-Cl minor) Rxn->Crude Column Flash Chromatography (Hex/EtOAc) Crude->Column Fraction1 Fraction 1 (Fast Eluting) 3-Chloro Isomer Column->Fraction1 Less Polar Fraction2 Fraction 2 (Slow Eluting) 6-Chloro Isomer Column->Fraction2 More Polar NMR 1H NMR Validation Fraction1->NMR Check J ≈ 2.5Hz Fraction2->NMR Check J ≈ 1.2Hz

Figure 2: Synthetic and analytical workflow for isolating chloropyrazine esters.

Consolidated Data Table

PropertyMethyl 3-chloropyrazine-2-carboxylateMethyl 6-chloropyrazine-2-carboxylateMethyl 5-chloropyrazine-2-carboxylate
Substitution Pattern Ortho (2,3)Meta (2,6)Para (2,5)
Proton Signals Two DoubletsTwo Doublets (fine)Two Singlets
Coupling Constant (

)
2.5 – 3.0 Hz (

)
1.1 – 1.4 Hz (

)
~0 Hz (

)
H-3 Chemical Shift N/A (Substituted)> 9.0 ppm (Deshielded)> 9.0 ppm (Deshielded)
GC Elution Order 1st (Fastest)2nd2nd/3rd
Key MS Fragment

141, 113

141, 113

141, 113

References

  • Regioselective Synthesis of Chloropyrazine Derivatives Source: MDPI (Molecules) Context: Describes the lithiation of 2-chloropyrazine and the preferential formation of 3-substituted products. [Link]

  • NMR Coupling Constants in Pyrazine and Pyridazine Derivatives Source: ResearchGate / Journal of Chemical Physics Context: foundational d

    
     Hz and 
    
    
    
    Hz for pyrazine rings. [Link]
  • Differentiation of Regioisomeric Halo-Esters via Mass Spectrometry Source: National Institute of Health (NIH) / PMC Context: Discusses the "ortho effect" and fragmentation patterns in halogenated aromatic esters. [Link]

  • Synthesis and Structural Confirmation of Pyrazine Dicarbonyls Source: MDPI (Organic Chemistry) Context: Provides specific NMR data for 3,6-disubstituted pyrazines, confirming the lack of coupling (singlets) in symmetric or para-like systems. [Link]

Safety Operating Guide

Standard Operating Procedure & PPE Guide: Handling Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile halogenated heterocyclic building block, Methyl 6-chloro-3-methoxypyrazine-2-carboxylate (CAS: 21874-55-5) [1] is heavily utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). While it is a stable solid under standard conditions, its specific molecular architecture demands rigorous personal protective equipment (PPE) and handling protocols to ensure operator safety and sample integrity.

This guide provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To select the appropriate PPE, we must first understand the chemical mechanism behind the compound's hazards.

Mechanistic Causality of Hazard: The molecular structure of Methyl 6-chloro-3-methoxypyrazine-2-carboxylate features an electron-withdrawing chloro group and a methyl carboxylate ester attached to a pyrazine ring. This creates a highly electron-deficient aromatic system primed for Nucleophilic Aromatic Substitution (SNAr) . Biologically, this means the compound can readily react with nucleophilic residues (such as thiols and amines) present in skin proteins and ocular mucous membranes. This reactivity is the direct cause of its classification as a severe skin and eye irritant[2].

Quantitative Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 21874-55-5[1]Unique identifier for SDS tracking and inventory management.
Physical State Solid (Powder/Crystals)High risk of micro-dust aerosolization during transfer and weighing.
GHS Health Hazards H302, H315, H319, H335[2]Acute oral toxicity; causes skin/eye irritation; respiratory tract irritant.
Chemical Class Halogenated HeterocycleMandates strict segregation into Halogenated Organic Waste streams.

Causality-Driven PPE Selection

According to[3], PPE must be selected based on a rigorous hazard assessment. For this specific pyrazine derivative, standard laboratory attire is insufficient.

  • Eye & Face Protection: ANSI Z87.1 Chemical Splash Goggles

    • Causality: Due to the H319 (Serious Eye Irritation) hazard[2], standard safety glasses are inadequate. Micro-particulates generated during powder transfer can bypass the open sides of standard glasses. Goggles provide a necessary orbital seal.

  • Hand Protection: 5-mil Nitrile Gloves (EN 374 Compliant)

    • Causality: Nitrile provides an excellent barrier against the dry powder form of this compound.

    • Expert Insight (Solvent Dependency): If you are dissolving the compound in halogenated solvents (e.g., Dichloromethane) for a reaction, standard nitrile will degrade in under 3 minutes. In such cases, you must switch to Fluorinated Rubber (Viton) gloves or implement a strict "splash-and-discard" double-gloving protocol.

  • Body Protection: Knit-Cuff Laboratory Coat

    • Causality: Open, loose sleeves can inadvertently drag through the powder, spreading the reactive compound outside the fume hood. Knit cuffs secure the sleeve to the wrist, maintaining a clean operational boundary.

  • Respiratory Protection: N95/FFP2 Respirator (Task-Dependent)

    • Causality: The compound is an H335 respiratory irritant[2]. While handling inside a certified fume hood negates the need for a respirator, donning an N95 is mandatory if cleaning up a bulk spill outside of engineered ventilation.

Self-Validating Operational Workflow

Drawing upon guidelines from [4], the following step-by-step methodology ensures that every action is verified by a physical or visual cue before proceeding.

Step 1: Environmental Setup & Validation
  • Action: Conduct all weighing and transfer operations inside a chemical fume hood.

  • Causality: Engineered controls must always precede PPE. The hood captures aerosolized H335 particulates before they reach the operator's breathing zone.

  • Self-Validation: Check the digital flow monitor. The system is validated only if the face velocity reads between 80–120 feet per minute (fpm) . If the flow is below 80 fpm, abort the procedure immediately.

Step 2: Aseptic Material Transfer (Weighing)
  • Action: Use a grounded metal spatula and an anti-static weighing boat.

  • Causality: Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a dry powder. Friction against plastic generates static electricity, causing the highly reactive powder to repel, aerosolize, and contaminate the workspace.

  • Self-Validation: The transfer is validated if the powder falls cleanly into the boat without clinging to the spatula or flying outward. If clinging occurs, halt the process and apply an anti-static ionizer (e.g., Zerostat gun) to the equipment.

Step 3: Dissolution & Reaction Prep
  • Action: Cap the reaction vessel immediately after adding the solvent.

  • Causality: Halogenated pyrazines can co-volatilize with certain organic solvents, carrying the irritant out of the flask.

  • Self-Validation: A visual check of the sealed septum ensures containment prior to removing the vessel from the fume hood.

Decontamination & Waste Disposal Plan

Improper disposal of halogenated compounds can lead to dangerous exothermic reactions or severe regulatory penalties.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent that readily dissolves the ester (e.g., Ethanol or Ethyl Acetate), followed by a 10% aqueous bleach solution to hydrolyze residual traces.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a clearly labeled Solid Hazardous Waste container.

  • Liquid Waste Segregation: Any reaction mixtures or solvent washings containing Methyl 6-chloro-3-methoxypyrazine-2-carboxylate must be routed strictly to Halogenated Organic Liquid Waste . Never mix with non-halogenated waste.

Workflow Visualization

The following diagram illustrates the logical progression of the safety and handling protocol.

G N1 1. Fume Hood Setup (Verify Flow >100 fpm) N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 3. Anti-Static Weighing (Minimize Aerosolization) N2->N3 N4 4. Surface Decontamination (Solvent Wipe -> Bleach) N3->N4 N5 5. Waste Segregation (Halogenated Organics) N4->N5

Workflow for the safe handling and disposal of halogenated pyrazine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Retrieved from:[Link][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Retrieved from:[Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.